molecular formula C10H13NO3 B2360570 (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid CAS No. 293731-68-7

(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid

Numéro de catalogue: B2360570
Numéro CAS: 293731-68-7
Poids moléculaire: 195.218
Clé InChI: CARIUONFSONQNP-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.218. The purity is usually 95%.
BenchChem offers high-quality (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARIUONFSONQNP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-3-amino-2-(4-methoxyphenyl)propanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, a chiral non-proteinogenic β-amino acid derivative. While a specific CAS number for this precise isomer remains elusive in readily accessible databases, this guide will delve into the synthesis, properties, and applications of the broader class of α-aryl-β-amino acids, with a focus on the structural motif of the topic compound. This information is critical for researchers in medicinal chemistry and drug development who are exploring novel scaffolds for therapeutic agents.

Introduction: The Significance of α-Aryl-β-Amino Acids

β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. Their incorporation into peptides and small molecules can confer unique conformational constraints and resistance to enzymatic degradation, making them valuable building blocks in drug discovery. The presence of an aryl group at the α-position, as in the case of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, introduces further structural diversity and potential for specific interactions with biological targets. These compounds are of significant interest for their potential applications in the development of antimicrobial, anticancer, and anti-inflammatory agents.[1][2]

Physicochemical Properties and Identification

Due to the absence of a specific CAS number for (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, this section will discuss the general properties of related α-aryl-β-amino acids and provide data for structurally similar compounds to infer the likely characteristics of the title molecule.

Table 1: Physicochemical Data of Structurally Related Amino Acid Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
(S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid65555-88-6C₁₁H₁₅NO₃209.25α-methyl and α-amino substitution.[3]
3-Amino-2-(4-methoxybenzyl)propanoic acid682803-14-1C₁₁H₁₅NO₃209.24Isomer with benzyl substitution at C2.
(S)-2-Amino-2-(4-methoxyphenyl)acetic acid24593-4-8C₉H₁₁NO₃181.19α-amino acid with a 4-methoxyphenyl group.[4]
3-(4-methoxyphenyl)-beta-alanine5678-45-5C₁₀H₁₃NO₃195.22Isomer with amino group at C3 and aryl group at C3.[5]

The chemical properties of amino acids are largely determined by their functional groups: the acidic carboxyl group, the basic amino group, and the variable side chain.[6][7][8] The presence of the 4-methoxyphenyl group in the title compound is expected to impart a degree of lipophilicity. The stereochemistry at the C2 position, designated as (S), is a critical determinant of its biological activity and interaction with chiral biological macromolecules.

Synthesis of α-Aryl-β-Amino Acids: A Methodological Overview

The stereoselective synthesis of α-aryl-β-amino acids is a challenging yet crucial aspect of their application in drug development. Several synthetic strategies have been developed to achieve this, often involving asymmetric synthesis or the resolution of racemic mixtures.

A common approach involves the use of chiral auxiliaries to control the stereochemistry of the newly formed chiral centers. Another strategy is the catalytic asymmetric hydrogenation of a suitable prochiral precursor.

A Generalized Synthetic Approach:

One potential synthetic route to α-aryl-β-amino acids involves a multi-step process that could be adapted for the synthesis of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid. A representative, though not specific, synthesis is the preparation of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, which involves the condensation of a substituted benzaldehyde with benzoylglycine to form an azlactone, followed by hydrolysis and reduction.[9][10]

Experimental Protocol: Illustrative Synthesis of a β-Aryl-α-Amino Acid Derivative

This is a generalized protocol and would require optimization for the specific target molecule.

  • Azlactone Formation: A substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) is condensed with an N-acylglycine (e.g., benzoylglycine) in the presence of a dehydrating agent like acetic anhydride and a base such as sodium acetate. The reaction mixture is heated to drive the condensation and cyclization to form the azlactone.

  • Hydrolysis and Reduction: The resulting azlactone is then subjected to hydrolysis under basic conditions to open the ring and form an α,β-unsaturated acid. Subsequent reduction of the double bond and the imine functionality, for instance, using a reducing agent like Raney nickel, would yield the racemic β-aryl-α-amino acid.

  • Chiral Resolution: The racemic mixture can then be resolved into its enantiomers using a chiral resolving agent or through enzymatic resolution to isolate the desired (2S) isomer.

Diagram 1: Generalized Synthetic Pathway for α-Aryl-β-Amino Acids

G cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Hydrolysis & Reduction cluster_2 Step 3: Chiral Resolution Aryl_Aldehyde Aryl Aldehyde (e.g., 4-methoxybenzaldehyde) Azlactone Azlactone Intermediate Aryl_Aldehyde->Azlactone Condensation N_Acylglycine N-Acylglycine N_Acylglycine->Azlactone Unsaturated_Acid α,β-Unsaturated Acid Azlactone->Unsaturated_Acid Hydrolysis Racemic_Product Racemic α-Aryl-β-Amino Acid Unsaturated_Acid->Racemic_Product Reduction S_Isomer (2S)-Isomer Racemic_Product->S_Isomer Resolution R_Isomer (2R)-Isomer Racemic_Product->R_Isomer

A generalized workflow for the synthesis of α-aryl-β-amino acids.

Applications in Drug Development and Research

The structural features of α-aryl-β-amino acids make them attractive scaffolds in medicinal chemistry. The aryl group can participate in π-π stacking and hydrophobic interactions within protein binding pockets, while the β-amino acid backbone provides a unique conformational template.

  • Antimicrobial Agents: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[1]

  • Anticancer Candidates: The same class of compounds is being explored for their potential as anticancer agents, with some derivatives demonstrating the ability to reduce cancer cell viability and migration.[2]

  • Anti-inflammatory Drugs: 2-Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis and evaluation of novel amino acid derivatives in this class continue to be an active area of research.[11]

  • EP3 Receptor Antagonists: Analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and evaluated as potent and selective EP3 receptor antagonists, which have potential applications in various therapeutic areas.[12]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid and its analogs. While specific toxicity data for the title compound is unavailable, general guidelines for handling solid amino acid derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Spills: In case of a spill, sweep up the solid material carefully to avoid creating dust and dispose of it in a sealed container.

Conclusion

References

  • Bioorganic & Medicinal Chemistry. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7209. [Link]

  • Pharmaceutical Chemistry Journal. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]

  • The Medical Biochemistry Page. (2025). Biochemical Properties of Amino Acids. [Link]

  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [Link]

  • Chemical properties of amino acids. (n.d.). [Link]

  • Edge Hill University. (n.d.). Structural, physical and chemical properties of amino acids: workbook. [Link]

  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. [Link]

  • ChemSynthesis. (2025). 3-(4-methoxyphenyl)-beta-alanine. [Link]

Sources

alpha-(4-methoxyphenyl)-beta-alanine structure and properties

Technical Whitepaper: -(4-Methoxyphenyl)- -alanine

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

-(4-Methoxyphenyl)-

-alanine




peptidomimeticsfoldamers

In drug discovery, this compound serves as a stable surrogate for phenylalanine or tyrosine, offering resistance to proteolytic degradation while maintaining specific side-chain orientations required for ligand-receptor binding. This guide outlines its physicochemical properties, validated synthetic protocols, and applications in medicinal chemistry.

Physicochemical Profile

The positioning of the 4-methoxyphenyl group at the


PropertyData / Description
IUPAC Name 3-amino-2-(4-methoxyphenyl)propanoic acid
Common Name

-(4-methoxyphenyl)-

-alanine
CAS Number 15032-51-6
Molecular Formula

Molecular Weight 211.22 g/mol
Stereochemistry Exists as (R) and (S) enantiomers; (S)-isomer often preferred for peptidomimetics mimicking L-amino acids.
Solubility Soluble in water (zwitterionic form), dilute acid/base; limited solubility in non-polar organics (e.g., hexane).
pKa Values (Est.)

,

(Typical for

-amino acids).
Melting Point 235–240 °C (Decomposition; varies by crystal form/salt).
Structural Isomerism Distinction

It is vital to distinguish this compound from its

  • Target (

    
    -sub): 
    
    
    (Focus of this guide).
  • Isomer (

    
    -sub): 
    
    
    (Commonly synthesized via Arndt-Eistert homologation).
Synthetic Methodologies

The synthesis of


catalytic hydrogenation of

-cyanoarylacetates
Protocol A: The Cyanoacetate Route (Scalable & Cost-Effective)

This pathway utilizes commercially available phenylacetonitrile derivatives to generate the core skeleton before reducing the nitrile to the primary amine.

Mechanism:

  • Carbethoxylation: 4-Methoxyphenylacetonitrile is treated with diethyl carbonate and base to form the

    
    -cyano ester.
    
  • Hydrogenation: The nitrile group is reduced to a primary amine using Raney Nickel or Pd/C.

  • Hydrolysis: The ester is hydrolyzed to the free acid.

Step-by-Step Protocol:

  • Reagents: 4-Methoxyphenylacetonitrile (1.0 eq), Diethyl carbonate (1.5 eq), Sodium ethoxide (1.2 eq), Ethanol (solvent).

  • Carbethoxylation:

    • Reflux 4-methoxyphenylacetonitrile with diethyl carbonate and NaOEt in anhydrous ethanol for 4–6 hours.

    • Acidify workup to isolate Ethyl 2-cyano-2-(4-methoxyphenyl)acetate .

    • Checkpoint: Verify intermediate via IR (Nitrile peak at ~2250 cm⁻¹).

  • Hydrogenation:

    • Dissolve the intermediate in Ethanol/Acetic Acid (10:1).

    • Add catalyst (10% Pd/C or Raney Ni).

    • Hydrogenate at 50–60 psi

      
       for 12 hours.
      
    • Filter catalyst and concentrate to yield Ethyl 3-amino-2-(4-methoxyphenyl)propanoate .

  • Hydrolysis:

    • Reflux the amino ester in 6M HCl for 4 hours.

    • Cool to 0°C; the product often precipitates as the hydrochloride salt.

    • Recrystallize from Water/Ethanol.

Visualization: Synthetic Pathway

SynthesisStart4-Methoxyphenyl-acetonitrileStep1Carbethoxylation(NaOEt, (EtO)2CO)Start->Step1Inter1Ethyl 2-cyano-2-(4-methoxyphenyl)acetateStep1->Inter1C-C Bond FormationStep2Hydrogenation(H2, Pd/C)Inter1->Step2Inter2Ethyl 3-amino-2-(4-methoxyphenyl)propanoateStep2->Inter2Nitrile ReductionStep3Acid Hydrolysis(6M HCl)Inter2->Step3Productalpha-(4-methoxyphenyl)-beta-alanine (HCl salt)Step3->ProductDeprotection

Caption: Figure 1. Synthesis of


Pharmaceutical Applications & Biological Logic[1][2][3]
4.1 Peptidomimetics and Foldamers


-peptides


  • Mechanism: The extra methylene group (

    
    ) in the backbone increases the number of rotatable bonds, but the 
    
    
    -aryl substitution restricts conformational freedom, forcing the peptide into specific helical turns (e.g., 14-helix vs. 12-helix).
  • Application: Design of antimicrobial peptides (AMPs) that evade host proteases but disrupt bacterial membranes.

4.2 Integrin Inhibitors

The 4-methoxyphenyl moiety mimics the tyrosine side chain found in the RGD (Arg-Gly-Asp) sequence, a common recognition motif for integrins.

  • Target:

    
     and 
    
    
    integrins.
  • Utility: Incorporation of this scaffold into cyclic peptides or small molecules can block angiogenesis in tumor models.

4.3 Metabolic Stability

The primary amine at the


Visualization: Structural Logic in Peptidomimetics

PeptidomimeticAlphaAANatural alpha-Amino Acid(Protease Susceptible)BetaAAalpha-(4-methoxyphenyl)-beta-alanine(Protease Resistant)AlphaAA->BetaAAChemical ModificationFeature1Backbone Extension(+1 CH2)BetaAA->Feature1Feature2Side Chain Restriction(Alpha-Aryl Sterics)BetaAA->Feature2Result1Altered Hydrogen BondingPatternFeature1->Result1Result2Stable Secondary Structure(Helix/Turn)Feature2->Result2DrugPropEnhanced Bioavailability& Half-lifeResult1->DrugPropResult2->DrugProp

Caption: Figure 2. Impact of

Analytical Characterization

To validate the synthesis of


TechniqueExpected Signature
¹H NMR (D₂O/DCl)

3.3–3.5 (m, 2H,

-

), 3.8 (s, 3H,

), 4.1 (t, 1H,

-CH), 6.9–7.3 (dd, 4H, Ar-H).
¹³C NMR Distinct carbonyl peak (~175 ppm), Methanol carbon (~55 ppm),

-CH (~45-50 ppm),

-

(~40 ppm).
Mass Spectrometry ESI-MS (

): Calculated ~212.1 m/z.
IR Spectroscopy Broad OH stretch (2500–3300 cm⁻¹, carboxylic acid), Carbonyl stretch (1700–1720 cm⁻¹).
References
  • PubChem. (2024).[1] Compound Summary: 3-amino-2-phenylpropanoic acid (Analogous Structure Reference). National Library of Medicine. Retrieved from [Link]

  • Juaristi, E. (2005). Enantioselective Synthesis of -Amino Acids. Wiley-VCH. (Authoritative text on -amino acid synthesis methodologies).
  • Seebach, D., et al. (2004).

beta2-amino acid 4-methoxy-phenylalanine derivative

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


-Amino Acid 4-Methoxy-Phenylalanine Derivative: Synthesis, Structural Integration, and Pharmacochemical Utility
Content Type:  Technical Reference Guide
Audience:  Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Executive Summary

The incorporation of


-amino acids into peptide backbones creates "foldamers" with distinct secondary structures and exceptional proteolytic stability.[1] Among these, 

-amino acids
(where the side chain resides on the

-carbon adjacent to the carboxyl group) are particularly valuable for inducing specific helical turns (12-helix) and probing receptor-ligand electronic requirements.[]

This guide details the technical specifications, synthesis, and application of the


-homo-4-methoxy-phenylalanine  derivative. Unlike its 

counterpart (accessible via Arndt-Eistert homologation), the

isomer requires distinct asymmetric construction to prevent racemization at the labile

-position.[] The 4-methoxy substituent serves as a critical probe for hydrogen-bonding networks, replacing the tyrosine hydroxyl donor with a lipophilic acceptor.

Part 1: Structural Significance & Pharmacochemistry[2]

The vs. Architecture

In standard


-amino acids, the amine and carboxyl groups are separated by one carbon (

).[] In

-amino acids, they are separated by two (

).[]
  • 
    -homo-residues:  Side chain on 
    
    
    
    (derived from
    
    
    -amino acids).[]
  • 
    -homo-residues:  Side chain on 
    
    
    
    (requires de novo chiral synthesis).

The


-4-methoxy-phenylalanine derivative introduces a constraint that favors 12-helix formation  in 

-peptides, unlike the 14-helix favored by

residues.[]
The 4-Methoxy-Phenylalanine Moiety (Tyr(Me))

Replacing Tyrosine with 4-Methoxy-Phenylalanine (


) in a 

scaffold serves three specific medicinal chemistry functions:
  • H-Bond Deletion: Removes the H-bond donor capability of the phenolic -OH, testing the necessity of this interaction in ligand binding.

  • Lipophilicity Enhancement: Increases

    
    , potentially improving blood-brain barrier (BBB) permeability for CNS targets (e.g., opioid receptors).[]
    
  • Metabolic Armor: The methyl ether blocks Phase II conjugation (glucuronidation/sulfation) at the phenol, extending half-life.[]

Part 2: Asymmetric Synthesis Protocol

The most robust route to enantiopure


-amino acids is the Evans Auxiliary-Mediated Succinate Alkylation followed by Curtius Rearrangement .[] This method avoids the racemization issues inherent in direct 

-alkylation of

-amino esters.
Synthetic Workflow (Graphviz)

Beta2Synthesis Start Succinic Anhydride Step1 1. Ring Opening (Evans Auxiliary) Start->Step1 Inter1 N-Acyl Oxazolidinone (Succinate Monoester) Step1->Inter1 Step2 2. Asymmetric Alkylation (LiHMDS, 4-OMe-BnBr) Inter1->Step2 Stereocontrol Inter2 Chiral Succinate Derivative Step2->Inter2 Step3 3. Auxiliary Cleavage (LiOOH) Inter2->Step3 Inter3 Free Hemisuccinate Step3->Inter3 Step4 4. Curtius Rearrangement (DPPA, tBuOH) Inter3->Step4 Retention of Config Final Fmoc-Beta2-Tyr(Me)-OH Step4->Final

Figure 1: Stereoselective synthesis of Fmoc-protected


-4-methoxy-phenylalanine via succinate alkylation.
Detailed Methodology

Reagents:

  • Auxiliary: (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary).[]

  • Electrophile: 4-Methoxybenzyl bromide (PMB-Br).[]

  • Base: LiHMDS (Lithium hexamethyldisilazide).[]

  • Rearrangement: DPPA (Diphenylphosphoryl azide).[]

Step-by-Step Protocol:

  • Auxiliary Attachment: React succinic anhydride with the lithiated Evans auxiliary to form the N-acylated succinate mono-ester.

  • Diastereoselective Alkylation (The Critical Step):

    • Cool the N-acyl oxazolidinone (in THF) to -78°C.

    • Add LiHMDS (2.1 eq) to generate the Z-enolate.[] The lithium cation chelates between the carbonyl oxygens, locking the conformation.

    • Add 4-methoxybenzyl bromide slowly. The auxiliary shields one face, forcing the electrophile to attack from the opposite side.

    • Checkpoint: Verify diastereomeric ratio (dr) via

      
      -NMR.[] Expect >95:5 dr.[]
      
  • Hydrolysis: Cleave the chiral auxiliary using

    
     (generated in situ from 
    
    
    
    and
    
    
    ) to yield the
    
    
    -substituted succinic acid monoester.
  • Curtius Rearrangement:

    • Treat the free carboxylic acid with DPPA and TEA in toluene/t-butanol at reflux.[]

    • Mechanism:[][3][4][5][6] The acid converts to an acyl azide

      
       isocyanate (with retention of stereochemistry) 
      
      
      
      trapped by t-butanol to form the Boc-protected amine.[]
    • Result: The carboxyl group becomes the amine.[7] The original ester group (from step 1) remains as the C-terminus.[]

  • Final Protection Exchange: Deprotect Boc (TFA) and reprotect with Fmoc-OSu to yield Fmoc-

    
    -Tyr(Me)-OH  suitable for SPPS.
    

Part 3: Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating


-amino acids into peptide chains is more challenging than standard SPPS due to the steric bulk of the 

-side chain and the lower reactivity of the

-amino group.
Coupling Specifications
ParameterStandard

-AA

-Tyr(Me) Derivative
Recommendation
Coupling Reagent HBTU / DICHATU / HOAt HATU is required to drive the reaction despite steric hindrance.[]
Reaction Time 30-60 min2-4 Hours Double coupling is mandatory.[]
Base DIPEA (2-4 eq)TMP (2,4,6-Collidine) Use weaker bases (Collidine) to prevent epimerization of the sensitive

-proton.[]
Monitoring Kaiser TestChloranil Test Kaiser test can be false-negative for secondary amines; Chloranil is more sensitive.[]
Racemization Control System

The


-proton in 

-amino acids is acidic because it is adjacent to the carbonyl.[] Over-activation or strong bases can lead to epimerization.[]
  • Rule 1: Never pre-activate the

    
    -AA for more than 2 minutes before adding to the resin.
    
  • Rule 2: Use Sym-collidine instead of DIPEA during the coupling of the

    
     residue.
    
  • Rule 3: Avoid elevated temperatures (>40°C) during this specific coupling cycle.

Part 4: Characterization & Quality Control

Analytical Data Profile
  • 
    -NMR (400 MHz, DMSO-d6):  Look for the diagnostic ABX system of the 
    
    
    
    -protons (approx. 3.0-3.5 ppm) and the methoxy singlet at 3.73 ppm.[] The amide doublet (NH) will be downfield (8.0+ ppm).[]
  • HPLC (Chiral): Use a Chiralpak AD-H or OD-H column.[] Mobile phase: Hexane/IPA (90:10).[] Ensure ee > 98%.

  • Mass Spectrometry: ESI-MS

    
    .[]
    
Structural Validation (Foldamers)

To verify the induction of 12-helix structures in the final peptide:

  • Circular Dichroism (CD): A characteristic minimum at ~205 nm and maximum at ~220 nm indicates 12-helix formation.[]

Part 5: References

  • Seebach, D., et al. (2004).[][8] "

    
    -Amino Acids: Syntheses, Occurrence in Natural Products, and Components of 
    
    
    
    -Peptides." Helvetica Chimica Acta.[] Link[]
  • Steer, D. L., et al. (2002).[] "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link
    
  • Juaristi, E., & Soloshonok, V. (2005).[] Enantioselective Synthesis of

    
    -Amino Acids. Wiley-VCH.[] Link
    
  • Lelais, G., & Seebach, D. (2004).[][8] "

    
    -Amino Acids—Syntheses, Occurrence in Natural Products, and Components of 
    
    
    
    -Peptides." Biopolymers.[] Link[]
  • Arvidsson, P. I., et al. (2001).[] "On the polymerization of

    
    -amino acids." ChemBioChem. Link
    

Sources

chiral beta-amino acid building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chiral


-Amino Acids in Medicinal Chemistry: Structural Advantages, Scalable Synthesis, and Industrial Application

Executive Summary

The incorporation of chiral


-amino acids into bioactive scaffolds represents a paradigm shift in modern medicinal chemistry. Unlike their 

-amino acid counterparts,

-amino acids possess an additional carbon atom in the backbone, conferring unique pharmacological properties such as resistance to proteolytic degradation and the ability to form stable secondary structures (foldamers).[] This guide provides a technical analysis of

-amino acid building blocks, focusing on their metabolic stability, industrial-scale biocatalytic synthesis (exemplified by Sitagliptin), and practical experimental protocols for the bench scientist.

Structural Significance & Pharmacological Advantages[2][3][4][5]

The primary driver for utilizing


-amino acids is the modification of the peptide backbone. By inserting a methylene group between the amine and the carboxylic acid (or adjacent to the side chain), the chemical space expands into 

- (side chain on

-carbon) and

- (side chain on

-carbon) amino acids.
Metabolic Stability and Protease Resistance

Endogenous proteases and peptidases are evolved to recognize and cleave


-peptide bonds. The introduction of a 

-amino acid alters the scissile bond geometry and electronic environment, rendering the backbone unrecognizable to most proteolytic enzymes.[2] This "stealth" property significantly extends the plasma half-life (

) of peptide-based therapeutics.
Foldamers and Secondary Structure

-peptides can adopt well-defined secondary structures known as "foldamers."[3][4] Unlike 

-helices, which are stabilized by

hydrogen bonds,

-peptides can form stable 14-helices (stabilized by

H-bonds) or 12-helices.[4] These rigid structures are critical for disrupting protein-protein interactions (PPIs) where a specific spatial orientation of side chains is required.

Figure 1: Proteolytic Resistance Mechanism

BetaStability Alpha α-Peptide Backbone Protease Protease Enzyme (Active Site) Alpha->Protease Recognized Cleavage Hydrolysis/Degradation (Short Half-life) Protease->Cleavage Catalysis NoRec Steric/Electronic Mismatch Protease->NoRec Binding Failure Beta β-Peptide Backbone (Extra CH2 Group) Beta->Protease Substrate Entry Stable Metabolic Stability (Extended Half-life) NoRec->Stable Result

Caption: Comparative mechanism of protease interaction showing the failure of proteolytic enzymes to cleave the


-peptide backbone due to geometric mismatch.

Synthetic Methodologies: A Comparative Analysis

Accessing enantiopure


-amino acids requires robust synthetic strategies.[5][6] While classical methods like the Arndt-Eistert homologation are effective on a laboratory scale, they often involve hazardous reagents (diazomethane). Modern industrial approaches favor asymmetric hydrogenation and biocatalysis.

Table 1: Comparison of Synthetic Routes to Chiral


-Amino Acids 
MethodologyMechanismKey ReagentsScalabilityEnantioselectivity (ee)
Arndt-Eistert Homologation of

-amino acids
Diazomethane, Ag(I) catalystLow (Safety concerns)High (Retains stereocenter)
Mannich Reaction Asymmetric addition to iminesChiral catalyst, Silyl enol ethersMediumVariable (>90% with optimization)
Asymmetric Hydrogenation Reduction of

-amino acrylates
Rh/Ru-chiral phosphine ligandsHighExcellent (>95%)
Biocatalysis (Transaminase) Enzymatic amine transfer

-Transaminase, PLP, Amine donor
Very High (Green)Superior (>99.9%)

Case Study: Sitagliptin (Januvia®)

The synthesis of Sitagliptin, a DPP-4 inhibitor for Type 2 diabetes, is the gold standard for industrial


-amino acid synthesis. The original route involved a Rh-catalyzed asymmetric hydrogenation of an enamine. However, Merck and Codexis developed a biocatalytic route using an engineered transaminase, which eliminated high-pressure hydrogenation and heavy metals, increasing the overall yield and eliminating the need for a chiral auxiliary.

Figure 2: The Biocatalytic Route to Sitagliptin

Sitagliptin Substrate Pro-Sitagliptin Ketone EnzymeComplex Engineered Transaminase (ATA-117 variant) + PLP Substrate->EnzymeComplex Donor Isopropylamine (Donor) Donor->EnzymeComplex Intermediate Schiff Base Intermediate EnzymeComplex->Intermediate Transamination Product Sitagliptin (>99.9% ee) Intermediate->Product Byproduct Acetone Intermediate->Byproduct

Caption: The biocatalytic transamination cycle converting pro-sitagliptin ketone to Sitagliptin using an engineered enzyme and isopropylamine as the amine donor.[7]

Experimental Protocols

Protocol A: Biocatalytic Synthesis of a -Amino Acid (General Transaminase Method)

Based on the principles of the Sitagliptin process [1].

Reagents:

  • Substrate:

    
    -Keto ester or ketone (10 mM)
    
  • Enzyme: Commercially available

    
    -Transaminase (e.g., Codexis ATA screening kit)
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Amine Donor: Isopropylamine (1 M) or Alanine (with LDH/GDH recycling system)

  • Buffer: 100 mM Potassium Phosphate, pH 7.5

Procedure:

  • Preparation: Dissolve the substrate in DMSO (5% v/v final concentration).

  • Buffer Mix: Prepare the phosphate buffer containing 1 mM PLP and the amine donor (Isopropylamine). Adjust pH to 7.5.

  • Initiation: Add the enzyme powder (lyophilized lysate, ~10 mg/mL) to the buffer mix.

  • Reaction: Add the substrate solution to the enzyme mixture. Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Quenching: Stop the reaction by adding acetonitrile (1:1 v/v) or adjusting pH to <2 with HCl.

  • Analysis: Centrifuge to remove protein precipitate. Analyze the supernatant via chiral HPLC to determine conversion and enantiomeric excess (ee).

Protocol B: Modified Arndt-Eistert Homologation (Lab Scale)

For generating


-amino acids from available 

-amino acids when enzymes are unavailable [2].

Reagents:

  • N-Protected

    
    -amino acid (Boc- or Fmoc-)
    
  • Isobutyl chloroformate

  • Diazomethane (generated in situ or using TMS-diazomethane as a safer alternative)

  • Silver benzoate (catalyst)

Procedure:

  • Mixed Anhydride Formation: Dissolve the N-protected amino acid in dry THF at -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 min.

  • Diazoketone Synthesis: Add diazomethane (ether solution) carefully. Allow warming to RT. Isolate the

    
    -diazoketone.
    
  • Wolff Rearrangement: Dissolve the diazoketone in methanol (or water/dioxane). Add silver benzoate (0.1 eq) and triethylamine.

  • Workup: The rearrangement expels

    
     and forms the 
    
    
    
    -amino acid ester (if in MeOH). Evaporate solvent and purify via column chromatography.[6]

Future Outlook

The field is moving toward de novo computational design of foldamers. By utilizing


-amino acids, researchers are designing "mini-proteins" that can bind to large, flat protein surfaces (like the p53-MDM2 interface) which are traditionally "undruggable" by small molecules. Furthermore, the integration of 

-amino acids into antimicrobial peptides (AMPs) is solving the issue of rapid degradation, potentially offering a new class of antibiotics [3].

References

  • Savile, C. K., et al. (2010).[8] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Podlech, J., & Seebach, D. (1995). On the preparation of β-amino acids from α-amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity. Liebigs Annalen, 1995(7), 1217-1228. Link

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino acids: Versatile peptidomimetics.[][9][10] Current Medicinal Chemistry, 9(8), 811-822. Link

Sources

A Comparative Analysis of O-methyl-L-tyrosine and β-2-(4-methoxyphenyl)alanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the exploration of non-canonical amino acids offers a fertile ground for the development of novel therapeutic agents and research tools.[1][2] These structural analogs of proteinogenic amino acids provide unique steric and electronic properties that can modulate biological activity, enhance metabolic stability, and confer desirable pharmacokinetic profiles.[2][3] This in-depth technical guide provides a comprehensive comparison of two such non-canonical amino acids: O-methyl-L-tyrosine and β-2-(4-methoxyphenyl)alanine. While both molecules share a methoxy-substituted phenyl ring, their distinct core structures as α- and β-amino acids, respectively, dictate their divergent physicochemical properties and biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these compounds.

Part 1: Physicochemical and Structural Distinction

A fundamental understanding of the physicochemical properties of these molecules is paramount for predicting their behavior in biological systems and for designing robust experimental protocols.

PropertyO-methyl-L-tyrosineβ-2-(4-methoxyphenyl)alanine
IUPAC Name (S)-2-amino-3-(4-methoxyphenyl)propanoic acid(S)-3-amino-3-(4-methoxyphenyl)propanoic acid
Synonyms 4-Methoxy-L-phenylalanine, L-Tyr(Me)-OH3-(4-methoxyphenyl)-β-alanine
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol [1]195.22 g/mol
Structure α-amino acidβ-amino acid
Chirality Chiral center at the α-carbonChiral center at the β-carbon
Melting Point 225-248 °C[1]Not available
Solubility Soluble in waterExpected to have some water solubility
pKa (approx.) ~2.2 (carboxyl), ~9.2 (amino)~3.6 (carboxyl), ~10.2 (amino)

The core distinction lies in the position of the amino group relative to the carboxyl group. In O-methyl-L-tyrosine, an α-amino acid, the amino group is attached to the carbon adjacent to the carboxyl group. In contrast, β-2-(4-methoxyphenyl)alanine is a β-amino acid, with the amino group on the second carbon from the carboxyl group. This seemingly subtle difference has profound implications for the molecule's conformation, reactivity, and interaction with biological targets.

G cluster_0 O-methyl-L-tyrosine cluster_1 β-2-(4-methoxyphenyl)alanine a HOOC-CH(NH2)-CH2-Ph-OCH3 b HOOC-CH2-CH(NH2)-Ph-OCH3

Figure 1: 2D representation of the chemical structures.

Part 2: Synthesis and Characterization

The synthesis of these non-canonical amino acids requires distinct chemical strategies, reflecting their structural differences.

Synthesis of O-methyl-L-tyrosine

O-methyl-L-tyrosine is typically synthesized from L-tyrosine. The key step is the selective methylation of the phenolic hydroxyl group. A common method involves the protection of the amino and carboxyl groups of L-tyrosine, followed by methylation of the hydroxyl group and subsequent deprotection.[4][5]

Exemplary Protocol: Synthesis via N-Benzyloxycarbonyl Protection [5]

  • Protection: React L-tyrosine with benzyl chloroformate to yield N-benzyloxycarbonyl-L-tyrosine.

  • Methylation: Treat the protected tyrosine with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to selectively methylate the phenolic hydroxyl group.

  • Deprotection: Remove the benzyloxycarbonyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon) to yield O-methyl-L-tyrosine.[5]

G L-Tyrosine L-Tyrosine N-Cbz-L-Tyrosine N-Cbz-L-Tyrosine L-Tyrosine->N-Cbz-L-Tyrosine Benzyl Chloroformate N-Cbz-O-methyl-L-Tyrosine N-Cbz-O-methyl-L-Tyrosine N-Cbz-L-Tyrosine->N-Cbz-O-methyl-L-Tyrosine Methylating Agent O-methyl-L-tyrosine O-methyl-L-tyrosine N-Cbz-O-methyl-L-Tyrosine->O-methyl-L-tyrosine Catalytic Hydrogenation

Figure 2: Synthetic workflow for O-methyl-L-tyrosine.

Synthesis of β-2-(4-methoxyphenyl)alanine

The synthesis of β-amino acids often involves strategies like the Mannich reaction or the Arndt-Eistert homologation. A plausible route to β-2-(4-methoxyphenyl)alanine is a three-component Mannich-type reaction.[6][7][8]

Conceptual Protocol: Mannich-type Reaction

  • Imine Formation: React 4-methoxybenzaldehyde with a suitable source of ammonia (e.g., ammonium acetate) to form the corresponding imine in situ.

  • Nucleophilic Addition: React the in situ-generated imine with a nucleophile derived from a two-carbon component, such as a silyl enol ether of an acetate ester.

  • Hydrolysis: Hydrolyze the resulting ester to yield β-2-(4-methoxyphenyl)alanine.

Characterization

The successful synthesis and purity of both compounds must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the methyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and, with a chiral column, to determine the enantiomeric excess.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Optical Rotation: To confirm the stereochemistry of the final product.[1]

Part 3: Comparative Biological Activity

The distinct structural features of O-methyl-L-tyrosine and β-2-(4-methoxyphenyl)alanine lead to different biological activities and potential therapeutic applications.

O-methyl-L-tyrosine: A Tyrosine Hydroxylase Inhibitor

The primary and well-documented biological activity of O-methyl-L-tyrosine is its role as an inhibitor of tyrosine hydroxylase.[1] This enzyme catalyzes the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[9]

Mechanism of Action: O-methyl-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase, competing with the endogenous substrate L-tyrosine for binding to the active site of the enzyme.[10][11] By blocking this crucial step, O-methyl-L-tyrosine effectively reduces the overall production of catecholamines.

Therapeutic Potential: Due to its ability to decrease catecholamine levels, O-methyl-L-tyrosine and its analogs have been investigated for the treatment of conditions characterized by excessive catecholamine production, such as pheochromocytoma and certain movement disorders.[1] It is also a valuable research tool in neuroscience to study the role of catecholamines in various physiological and pathological processes.[1]

G L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine O-methyl-L-tyrosine O-methyl-L-tyrosine Tyrosine Hydroxylase Tyrosine Hydroxylase O-methyl-L-tyrosine->Tyrosine Hydroxylase Inhibits

Figure 3: Inhibition of the catecholamine biosynthesis pathway.

β-2-(4-methoxyphenyl)alanine: A Potential Modulator of GPCRs and Other Targets

While specific biological data for β-2-(4-methoxyphenyl)alanine is limited, its identity as a β-amino acid suggests a different spectrum of potential activities compared to its α-amino acid counterpart. β-amino acids are known to adopt stable secondary structures and are often more resistant to enzymatic degradation than α-amino acids, making them attractive scaffolds in medicinal chemistry.[2][3][12]

Potential Biological Targets:

  • G-Protein Coupled Receptors (GPCRs): Many β-amino acid-containing peptides and small molecules act as agonists or antagonists of GPCRs.[2] The methoxyphenyl group in β-2-(4-methoxyphenyl)alanine could facilitate interactions with various GPCRs, including those that bind to aromatic ligands.

  • Enzyme Inhibition: While not a direct analog of a proteinogenic amino acid, the structure could still allow for inhibition of various enzymes, potentially through non-competitive or allosteric mechanisms.

  • Ion Channels: The amino and carboxyl groups, along with the aromatic ring, could interact with ion channel proteins.

  • Neurotransmitter Receptors: Given its structural similarity to neurotransmitters like GABA and glycine, β-2-(4-methoxyphenyl)alanine could potentially interact with their receptors.[13]

The incorporation of β-amino acids into peptides can induce specific secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformations of natural peptides while offering enhanced stability.[2]

Part 4: Experimental Protocols for Biological Evaluation

To elucidate and compare the biological activities of these two compounds, a series of well-defined in vitro assays are essential.

Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition Assay[14]

This assay is crucial for quantifying the inhibitory potency of O-methyl-L-tyrosine and for assessing whether β-2-(4-methoxyphenyl)alanine exhibits any activity against this enzyme.

Principle: The assay measures the enzymatic conversion of a radiolabeled substrate, L-[³H]-tyrosine, to L-[³H]-DOPA. The amount of product formed is quantified and compared between control and inhibitor-treated samples.

Materials:

  • Purified or partially purified tyrosine hydroxylase

  • L-[³H]-tyrosine

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) cofactor

  • Catalase, Dithiothreitol (DTT), Ferrous sulfate (FeSO₄)

  • Test compounds (O-methyl-L-tyrosine, β-2-(4-methoxyphenyl)alanine)

  • Trichloroacetic acid (TCA)

  • Activated charcoal

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing buffer, catalase, DTT, FeSO₄, and BH4.

  • Add varying concentrations of the test compound or vehicle control to respective tubes.

  • Pre-incubate the mixture with the tyrosine hydroxylase enzyme for 10 minutes at 37°C.

  • Initiate the reaction by adding L-[³H]-tyrosine.

  • Incubate for 20 minutes at 37°C.

  • Terminate the reaction by adding TCA.

  • Add a slurry of activated charcoal to adsorb unreacted L-[³H]-tyrosine.

  • Centrifuge to pellet the charcoal.

  • Measure the radioactivity of the supernatant, which contains the L-[³H]-DOPA product, using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection and Analysis A Prepare Reaction Mixture B Add Test Compound/Vehicle A->B C Pre-incubate with Enzyme B->C D Initiate with Radiolabeled Substrate C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Separate Product from Substrate F->G H Measure Radioactivity G->H I Calculate IC50 H->I

Figure 4: Workflow for the tyrosine hydroxylase inhibition assay.

Protocol 2: GPCR Functional Assay (Calcium Mobilization)[15]

This assay can be used to screen for agonist or antagonist activity of β-2-(4-methoxyphenyl)alanine at a panel of GPCRs, particularly those coupled to the Gq signaling pathway.

Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration. This change can be detected using a calcium-sensitive fluorescent dye.

Materials:

  • Cell line expressing the target GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compound (β-2-(4-methoxyphenyl)alanine)

  • Known agonist and antagonist for the target GPCR (positive and negative controls)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

  • Baseline Reading: Measure the baseline fluorescence of the cells.

  • Agonist Test: Inject varying concentrations of the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates agonist activity.

  • Antagonist Test: Pre-incubate the cells with varying concentrations of the test compound before injecting a known agonist at its EC₅₀ concentration. A decrease in the agonist-induced fluorescence signal indicates antagonist activity.

  • Data Analysis: For agonists, plot the change in fluorescence against the compound concentration to determine the EC₅₀. For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.

Part 5: Concluding Remarks and Future Directions

This guide has elucidated the fundamental differences between O-methyl-L-tyrosine and β-2-(4-methoxyphenyl)alanine, stemming from their α- and β-amino acid scaffolds. O-methyl-L-tyrosine is a well-characterized inhibitor of tyrosine hydroxylase with clear applications in neuroscience and potential therapeutic uses. In contrast, the biological profile of β-2-(4-methoxyphenyl)alanine is largely unexplored, but its structure as a β-amino acid suggests it may possess unique pharmacological properties, particularly as a modulator of GPCRs, with enhanced metabolic stability.

For drug development professionals, O-methyl-L-tyrosine represents a tool for modulating catecholamine signaling. The future for this compound lies in the development of more potent and selective analogs and in further exploring its therapeutic potential in a wider range of neurological and psychiatric disorders. For β-2-(4-methoxyphenyl)alanine, the path forward involves a comprehensive screening campaign against a diverse panel of biological targets to uncover its primary mechanism(s) of action. Its potential for increased proteolytic resistance makes it an attractive candidate for peptide-based drug design.

The comparative analysis presented here underscores the vast potential of non-canonical amino acids in expanding the chemical space for drug discovery. A thorough understanding of their distinct properties, as detailed in this guide, is essential for harnessing their full therapeutic potential.

References

  • Głowacka, I. E., & Wójcik, P. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(3), 234–238. [Link]

  • C&EN. Cas no 6230-11-1 (O-Methyl-L-tyrosine). [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

  • Patil, S. A., Patil, R., Miller, D. D., & Li, W. (2014). An efficient synthesis of β-amino ketone compounds through one-pot three-component Mannich-type reactions using bismuth nitrate as catalyst. ResearchGate. [Link]

  • PrepChem. Synthesis of O-methyl-L-tyrosine. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • Riaz, N. N., Rehman, F. U., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. ResearchGate. [Link]

  • Der Pharma Chemica. Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. [Link]

  • Funel, C., & Schmidt, B. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • PubChem. Metyrosine. [Link]

  • Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

  • van Rijn, R. M., Harvey, J. H., & Whistler, J. L. (2013). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. [Link]

  • bioRxiv. AgAnt: A computational tool to assess Agonist/Antagonist mode of interaction. [Link]

  • Chiroblock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

  • PubMed. Efficient synthesis of beta-hydroxy-alpha-amino acid derivatives via direct catalytic asymmetric aldol reaction of alpha-isothiocyanato imide with aldehydes. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Lee, S., & Kim, D. (2021). A machine learning model for classifying G-protein-coupled receptors as agonists or antagonists. BMC Bioinformatics, 22(1), 1-11. [Link]

  • Lee, S., et al. (2023). AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist. PMC. [Link]

  • Choi, I., et al. (2010). Bayesian model for the classification of GPCR agonists and antagonists. Journal of chemical information and modeling, 50(10), 1835-1843. [Link]

  • Journal of Organic Chemistry. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]

  • Wisdomlib. Beta-alanine metabolism: Significance and symbolism. [Link]

  • Cambridge University Press. The assay of tyrosine hydroxylase (Chapter 3) - Imaging Dopamine. [Link]

  • Parthasarathy, A., et al. (2019). The Synthesis and Role of β-Alanine in Plants. PMC. [Link]

  • Jaqua, D. C., et al. (2014). Inhibition and Covalent Modification of Tyrosine Hydroxylase by 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite. PMC. [Link]

  • Wikipedia. β-Alanine. [Link]

  • PubChem. O-Methyl-L-Tyrosine. [Link]

  • PubMed. Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. [Link]

  • Good, C. H., et al. (2021). Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation. PMC. [Link]

  • Patsnap. What is the mechanism of Metyrosine? [Link]

  • Google Patents.
  • PLoS One. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]

  • MDPI. Effects of β-Alanine Supplementation on Subjects Performing High-Intensity Functional Training. [Link]

  • Biology LibreTexts. 6.4: Enzyme Inhibition. [Link]

  • ResearchGate. Synthesis of tyrosine homologues and O-methyl derivatives. [Link]

  • MDPI. Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson's Disease as a Manifestation of Neurodegeneration and Neuroplasticity. [Link]

Sources

Introduction: The Emergence of β-Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2S)-alpha-Aryl-beta-Amino Acids: Structure, Synthesis, and Application

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is perpetual. While alpha-amino acids form the fundamental backbone of life's proteins, their non-proteinogenic counterparts, β-amino acids, have garnered significant attention as powerful building blocks in drug development.[1][2][3] These structures, characterized by a two-carbon separation between their amino and carboxyl termini, introduce unique conformational properties and metabolic stability into peptide-based therapeutics.[4][5]

This guide focuses specifically on the (2S)-alpha-aryl-beta-amino acid scaffold. This subclass is distinguished by a stereochemically defined center at the α-carbon and the presence of an aromatic group, a combination that imparts significant structural and functional advantages. They serve as critical components in peptidomimetics, foldamers, and a variety of bioactive small molecules, offering solutions to challenges such as poor enzymatic stability and ill-defined secondary structures in therapeutic peptides.[2][6][7]

Part 1: Core Chemical Structure and Properties

Stereochemistry and Conformational Landscape

The defining feature of a β-amino acid is the placement of the amino group on the β-carbon, adjacent to the α-carbon which bears the carboxyl group. In (2S)-alpha-aryl-beta-amino acids, the stereochemistry at the α-carbon is fixed in the 'S' configuration. This precise spatial arrangement is crucial for molecular recognition and biological activity.

The additional methylene unit in the backbone grants β-amino acids greater conformational flexibility compared to their α-amino acid cousins.[8][9] This flexibility is not random; it is significantly influenced by the substituents. The bulky aryl group at the α-position sterically restricts the rotation around the Cα-Cβ bond (torsion angle θ) and the N-Cβ bond (torsion angle φ), guiding the molecule or a peptide segment into predictable, folded conformations.[10] This property is exploited in the design of "foldamers"—synthetic oligomers that mimic the secondary structures of natural peptides, such as helices and turns.[7][8] For instance, the introduction of a 3-aryl substituted morpholino-β-amino acid has been shown to stabilize a PPII-like helix conformation.[7]

Core_Structure cluster_0 (2S)-alpha-Aryl-beta-Amino Acid Core C_alpha C_beta C_alpha->C_beta COOH COOH C_alpha->COOH (S)-Stereocenter H H C_alpha->H Aryl Ar C_alpha->Aryl C_beta->C_alpha θ (Cβ-Cα) N H₂N C_beta->N R R C_beta->R N->C_beta φ (N-Cβ)

Caption: Core structure of a (2S)-alpha-aryl-beta-amino acid.

Physicochemical and Spectroscopic Characteristics

Like their α-amino acid counterparts, β-amino acids are crystalline solids that typically exist as zwitterions, leading to high melting points and complex solubility profiles in aqueous solutions.[11][12] A key spectroscopic feature of α-aryl-β-amino acids is conferred by the aromatic ring. This moiety absorbs ultraviolet (UV) light, a property that is invaluable for the quantification of these molecules and the proteins or peptides into which they are incorporated using spectroscopy.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for elucidating the three-dimensional structures and conformational preferences of these molecules in solution.[13][15]

Part 2: Synthetic Methodologies

The synthesis of enantiomerically pure β-amino acids presents a significant challenge, demanding precise control over stereochemistry.[1][16] Several robust strategies have been developed to access the (2S)-alpha-aryl-beta-amino acid scaffold.

Overview of Key Synthetic Strategies
Synthetic Strategy Starting Materials Key Reagents / Catalyst Stereocontrol Advantages Limitations
Asymmetric Conjugate Addition α,β-Unsaturated esters (e.g., cinnamates), Aminating agentsChiral Lewis acids, Copper-hydride complexes with chiral ligands.[17]Catalyst/ligand-controlled enantioselectivity.High efficiency, readily available starting materials.May require specific substrate templates (e.g., oxazolidinones).[17]
Pd-Catalyzed C-H Arylation α-Amino acid derivatives (e.g., Alanine), Aryl iodidesPalladium catalyst, Pyridine-type ligand, Auxiliary directing group.[18][19]Auxiliary-controlled diastereoselectivity.High functional group tolerance, direct C-H functionalization.[18]Requires installation and removal of an auxiliary group.
Arndt-Eistert Homologation N-protected α-amino acidsDiazomethane, Silver benzoate (Wolff rearrangement).[20]Substrate-controlled (retention of stereochemistry).Classical, well-established method for chain extension.Use of hazardous diazomethane, potential for racemization.[20]
Featured Protocol: Palladium-Catalyzed β-C(sp³)–H Arylation

This modern approach provides a powerful and versatile route to complex β-aryl α-amino acids from simple precursors like alanine.[19][21] The strategy relies on a removable auxiliary that directs a palladium catalyst to selectively activate a specific C-H bond at the β-position for coupling with an aryl iodide.

Causality of Experimental Choices:

  • Auxiliary (e.g., N-methoxyamide, 2-(2-pyridyl)ethylamine): This group is temporarily installed on the amino acid's carboxyl function. Its purpose is twofold: it acts as a chelating directing group, positioning the palladium catalyst in close proximity to the target β-C-H bonds, and it prevents unwanted side reactions at the carboxyl group.

  • Palladium Catalyst (e.g., Pd(OAc)₂): Palladium(II) is the active catalyst that performs the C-H activation step, forming a palladacycle intermediate.

  • Ligand (e.g., Pyridine-type ligand): The ligand is crucial for overcoming limitations of the auxiliary, promoting the desired reaction pathway, and enabling the arylation of both primary and secondary C-H bonds.[18] It modulates the reactivity and stability of the palladium center.

  • Oxidant (e.g., Ag₂CO₃): The reaction is a catalytic cycle that requires an oxidant to regenerate the active Pd(II) species from the Pd(0) formed after the reductive elimination step.

Step-by-Step Methodology:

  • Auxiliary Installation: The starting α-amino acid (e.g., N-protected alanine) is coupled with the chosen auxiliary (e.g., N-methoxylamine) using standard peptide coupling reagents (e.g., EDC, HOBt).

  • C-H Activation/Arylation: To a solution of the amino acid-auxiliary conjugate (1.0 equiv.) and the desired aryl iodide (1.5 equiv.) in a suitable solvent (e.g., t-AmylOH), the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), ligand (e.g., 3-aminopyridine, 30 mol%), and oxidant (e.g., Ag₂CO₃, 2.0 equiv.) are added.

  • Reaction Execution: The reaction mixture is sealed and heated (e.g., to 110 °C) for a specified period (e.g., 12-24 hours) until completion, monitored by TLC or LC-MS.

  • Workup and Purification: The reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.

  • Auxiliary Cleavage: The purified product is subjected to hydrolysis (e.g., with aqueous HCl) to cleave the auxiliary and liberate the final β-aryl-α-amino acid product.

Workflow_CH_Arylation start Start: N-Protected α-Amino Acid step1 Couple with Auxiliary (e.g., N-methoxyamine) start->step1 step2 Substrate: Amide Conjugate step1->step2 step3 Pd-Catalyzed Arylation: + Pd(OAc)₂, Ligand + Aryl Iodide, Ag₂CO₃ step2->step3 step4 Purify via Chromatography step3->step4 step5 Hydrolyze to Cleave Auxiliary step4->step5 end Product: (2S)-alpha-Aryl- beta-Amino Acid step5->end Applications_Logic core (2S)-alpha-Aryl-beta-Amino Acid Core Structure feature1 β-Amino Acid Backbone core->feature1 feature2 α-Aryl Group core->feature2 feature3 Defined (2S)-Stereochemistry core->feature3 consequence1 Resistance to Proteolytic Degradation feature1->consequence1 consequence2 Induction of Stable Secondary Structures (Foldamers) feature1->consequence2 consequence3 π-Stacking & Hydrophobic Interactions feature2->consequence3 consequence4 Precise 3D Orientation for Molecular Recognition feature3->consequence4 app1 Increased Drug Half-Life & Metabolic Stability consequence1->app1 app2 Mimicking Protein-Protein Interactions consequence2->app2 app3 Enhanced Receptor Binding & Potency consequence3->app3 app4 Development of Selective Small Molecule Drugs consequence4->app4

Caption: From core structure to therapeutic application.

Conclusion

(2S)-alpha-aryl-beta-amino acids represent a cornerstone of modern medicinal chemistry. Their unique combination of a stereodefined center, a conformationally influential aryl group, and a proteolytically stable β-amino acid backbone provides a powerful toolkit for addressing long-standing challenges in drug design. As synthetic methodologies for their creation become more efficient and versatile, the integration of these valuable building blocks into next-generation therapeutics will undoubtedly continue to expand, paving the way for more stable, potent, and selective drugs.

References

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines - ACS Publications. (2005, March 22). American Chemical Society Publications. Retrieved February 23, 2026, from [Link]

  • Enantioselective Synthesis of β-amino acids: A Review - ResearchGate. (2015, July 27). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. (2025, July 8). University of Sheffield. Retrieved February 23, 2026, from [Link]

  • Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate | Journal of the American Chemical Society. (2019, January 9). American Chemical Society Publications. Retrieved February 23, 2026, from [Link]

  • Non-natural 3-Arylmorpholino-β-amino Acid as a PPII Helix Inducer | Organic Letters. (2020, July 30). American Chemical Society Publications. Retrieved February 23, 2026, from [Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (n.d.). Scientific Research Publishing. Retrieved February 23, 2026, from [Link]

  • Accurate Structures and Spectroscopic Parameters of alpha,alpha-Dialkylated alpha-Amino Acids in the Gas-Phase by a New Parameter-Free Composite Method - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • (PDF) A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. (2016, January 12). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 25.3: Physical and Spectroscopic Properties - Chemistry LibreTexts. (2021, March 5). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - Hilaris. (2017, October 16). Hilaris Publisher. Retrieved February 23, 2026, from [Link]

  • Conformations of Beta-Amino Acid Residues in Peptides: X-ray Diffraction Studies of Peptides Containing the Achiral Residue 1-aminocyclohexaneacetic Acid, beta3,3Ac6c - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Ligand-Enabled β-C–H Arylation of Alpha-Amino Acids Using a Simple and Practical Auxiliary - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • 2.4 Spectroscopic Properties of Amino Acids | BS1005 / CM1051: Biochemistry I - Bookdown. (n.d.). Bookdown. Retrieved February 23, 2026, from [Link]

  • ChemInform Abstract: Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011, April 6). Fakulta chemickej a potravinárskej technológie STU v Bratislave. Retrieved February 23, 2026, from [Link]

  • Accurate structures and spectroscopic parameters of α,α-dialkylated α-amino acids in the gas-phase: a joint venture of DFT and wave-function composite methods - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services. (2024, June 24). BioAscent. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS OF BETA-ARYL-BETA-AMINO-ETHANE-ALPHA, ALPHA-DICARBONIC ACIDS THE MECHANISM OF KNOEVENAGEL'S SYNTHESIS OF CINNAMIC ACIDS | Journal of the American Chemical Society - ACS Publications. (n.d.). American Chemical Society Publications. Retrieved February 23, 2026, from [Link]

  • Biological activity of alpha-alkyl-amino acids - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Synthesis of b-Ar-b-Ar′-a-amino acids via sequential C(sp 3 )-H arylations in one pot. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states | Journal of the American Chemical Society. (n.d.). American Chemical Society Publications. Retrieved February 23, 2026, from [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • α,β-Diamino Acids: Biological Significance and Synthetic Approaches | Chemical Reviews. (2005, July 19). American Chemical Society Publications. Retrieved February 23, 2026, from [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds - Chiroblock GmbH. (n.d.). Chiroblock. Retrieved February 23, 2026, from [Link]

  • Amino acid structure and classifications (article) - Khan Academy. (n.d.). Khan Academy. Retrieved February 23, 2026, from [Link]

  • How do alpha, beta and gamma amino acids differ in terms of structure, function and occurrence? - Quora. (2017, February 12). Quora. Retrieved February 23, 2026, from [Link]

  • 26.2: Structures of Amino Acids - Chemistry LibreTexts. (2023, January 28). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Structural features of α-amino acid, β²and β³-amino acids. - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

A Technical Guide to the Conformational Properties of β2-Amino Acid Residues: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

β-Amino acids represent a pivotal class of non-natural building blocks that have fundamentally expanded the toolkit of medicinal chemists and biomolecular engineers. Among these, β2-amino acids—distinguished by the placement of the side chain on the carbon adjacent to the carbonyl group—offer unique stereochemical and conformational properties. This guide provides an in-depth exploration of the core principles governing the conformation of β2-amino acid residues. We will traverse the landscape of their stereoselective synthesis, delve into the multi-technique analytical workflows required for their structural elucidation, and examine their profound impact on peptide secondary structure. Finally, we will connect these fundamental properties to their practical applications in drug development, where the introduction of β2-residues can confer enhanced metabolic stability and enable the design of potent, structurally-defined peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique architectural features of β2-amino acids to engineer next-generation therapeutics.

Introduction to β-Amino Acids: The Significance of the β2-Scaffold

The rational design of bioactive molecules hinges on the precise control of three-dimensional structure. While α-amino acids are the canonical building blocks of life, their inherent conformational tendencies and susceptibility to proteolysis can limit their therapeutic potential. β-Amino acids, featuring an additional carbon in their backbone, introduce a level of structural and functional diversity that addresses these limitations.

Differentiating α, β2, and β3-Amino Acids

The fundamental difference between α- and β-amino acids is the length of the backbone separating the amino and carboxyl groups. Within the β-amino acid family, the distinction between β2 and β3 isomers is based on the position of the side chain (R-group). This seemingly subtle architectural change has profound implications for the molecule's conformational preferences.

  • α-Amino Acid: The side chain is attached to the α-carbon (Cα), the same carbon that bears the amino group.

  • β2-Amino Acid: The side chain is attached to the Cα, which is adjacent to the carbonyl group.[1]

  • β3-Amino Acid: The side chain is attached to the β-carbon (Cβ), which is adjacent to the amino group.[1][2]

The extra carbon atom in the β-amino acid backbone increases conformational flexibility compared to their α-amino acid counterparts.[2] This flexibility, combined with the specific steric constraints imposed by the side chain position, dictates the secondary structures that oligomers of these residues can adopt.

A comparison of α, β2, and β3-amino acid structures.
The "Foldamer" Concept: Why β-Peptides Adopt Stable Secondary Structures

Oligomers composed of β-amino acids, known as β-peptides, are a prominent class of "foldamers"—unnatural polymers that adopt discrete, predictable conformations reminiscent of protein secondary structures.[3][4] Unlike many short α-peptides which are often disordered in solution, β-peptides can form stable helices, sheets, and turns even with a small number of residues.[3][4] This stability arises from a combination of factors, including the backbone's intrinsic propensity to form intramolecular hydrogen bonds and the steric influence of the side chains, which restricts conformational freedom and guides the folding process. This inherent stability makes β-peptides exceptionally valuable as scaffolds for mimicking the bioactive surfaces of proteins.

Unique Contribution of the β2-Residue

The placement of the side chain at the Cα position in β2-residues has intriguing and distinct effects on peptide structure compared to the more commonly studied β3-residues.[3] Theoretical studies suggest that β2-containing structures may be energetically somewhat less stable than their β3 counterparts, hinting at different conformational landscapes.[2] Experimentally, the incorporation of β2-residues can be helix-destabilizing relative to β3-residues, though this effect is highly context-dependent, varying with the identity of the side chain and its position within the sequence.[5] However, this modulation of conformation is not a disadvantage; rather, it provides a powerful tool for fine-tuning the structure and recognition properties of α/β-peptides designed to interact with specific biological targets.[5]

Stereoselective Synthesis of β2-Amino Acid Building Blocks

The utility of β2-amino acids in drug development is predicated on their availability as enantiomerically pure building blocks. However, their synthesis presents a significant challenge, primarily due to the difficulty of creating the stereocenter at the Cα position, which is often a quaternary carbon in highly substituted analogues.[6][7] The development of stereoselective and economically viable synthetic routes is therefore a critical area of research.

The Synthetic Challenge

Unlike the synthesis of many β3-amino acids, which can often be derived from corresponding α-amino acids, the construction of β2-amino acids requires the formation of a C-C bond at the Cα position. This makes stereocontrol more complex than for their β3-counterparts.[3][6] A number of diastereoselective and, more desirably, enantioselective catalytic methods have been developed to address this challenge.

Key Synthetic Strategies

A variety of robust methods now provide access to a wide portfolio of chiral β2-amino acids. The choice of method is often guided by the desired side chain, scale, and stereochemistry.

Synthetic StrategyCore MechanismAdvantagesKey Considerations
Asymmetric Mannich/Michael Reactions Nucleophilic addition to an imine (Mannich) or α,β-unsaturated carbonyl (Michael).[3][8]Stereo-selective C-C bond formation; versatile for diverse side chains.Requires careful selection of chiral auxiliaries or catalysts.
Catalytic Asymmetric Hydrogenation Enantioselective reduction of a C=C double bond in a precursor molecule.[6]Highly efficient; readily available catalysts; scalable.Substrate synthesis can be multi-step.
Enzymatic Resolution Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture.[6]High enantiomeric excess (>98%); operates under mild, aqueous conditions.Yield is limited to 50% for one enantiomer unless the unwanted one is racemized.
Photocatalysis & Oxidative Functionalization Merging photocatalytic radical generation with oxidative steps to build the scaffold.[7]Modular; provides access to highly congested quaternary centers.Newer methodology; may require specialized equipment.
Generalized Synthetic Workflow

The synthesis of a protected β2-amino acid suitable for solid-phase peptide synthesis (SPPS) typically follows a multi-step process involving the key stereoselective reaction, followed by functional group manipulations and purification.

A generalized workflow for β2-amino acid synthesis.

Elucidating Conformation: A Multi-Technique Approach

Causality Behind the Multi-Technique Approach: Determining the three-dimensional structure of a β2-containing peptide is not a trivial task. The increased backbone flexibility can lead to a dynamic equilibrium of multiple conformations in solution. Consequently, no single experimental technique can provide a complete and unambiguous structural picture. Circular Dichroism (CD) offers a rapid, global assessment of secondary structure, but can be misleading as different structures may yield similar spectra.[9][10] Nuclear Magnetic Resonance (NMR) provides detailed information about through-bond and through-space connectivities in the solution state, but the resulting data represents an average over all populated conformations.[11] X-ray crystallography delivers a high-resolution snapshot of the peptide in the solid state, but this may not fully represent the conformational ensemble present in a biological milieu.[12] Finally, Molecular Dynamics (MD) simulations provide a theoretical framework to explore the conformational energy landscape and rationalize the experimental data.[4] Therefore, a synergistic combination of these methods is essential for a self-validating and comprehensive structural elucidation.

Solution-State Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for investigating peptide structure and dynamics in solution.[11] By analyzing correlations between nuclear spins, one can derive distance restraints (from Nuclear Overhauser Effects, NOEs) and dihedral angle restraints (from J-couplings) that define the peptide's conformation.

This protocol outlines the key steps for characterizing a novel β2-peptide using a suite of common 2D NMR experiments.[13]

  • Sample Preparation:

    • Dissolve the purified peptide (typically 1-5 mg) in an appropriate deuterated solvent (e.g., 9:1 H₂O/D₂O for observing amide protons, or D₂O to observe Hα protons).[13] The choice of solvent can influence conformation.

    • Adjust the pH to a desired value (e.g., 5.8) as this can affect the charge state of residues and overall structure.[14]

    • Transfer the solution to a high-quality NMR tube. A spectrometer with a field strength of ≥ 500 MHz is recommended for good signal dispersion.[13]

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment. This establishes through-bond correlations and is critical for assigning protons to specific amino acid spin systems.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. These experiments detect through-space correlations between protons that are close to each other (< 5 Å), providing the primary distance restraints for structure calculation.

    • If the peptide is isotopically labeled (e.g., with ¹⁵N), acquire a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment to resolve amide signals.[13]

  • Data Processing and Interpretation:

    • Process the raw data using appropriate software (e.g., TopSpin, NMRPipe) with Fourier transformation and phase correction.

    • Use the TOCSY spectrum to identify the unique spin systems for each residue.

    • Use the NOESY/ROESY spectrum to identify sequential (Hαᵢ-HNᵢ₊₁), medium-range, and long-range NOEs. These NOEs are hallmarks of specific secondary structures (e.g., helices are characterized by Hαᵢ-HNᵢ₊₃ or Hαᵢ-HNᵢ₊₄ NOEs).

    • Integrate the NOE cross-peaks to classify them as strong, medium, or weak, which correspond to upper-limit distance restraints (e.g., <2.5 Å, <3.5 Å, <5.0 Å).

G Figure 3: NMR Data Interpretation Workflow Acquire Acquire 2D NMR Data (TOCSY, NOESY) Assign Residue Assignment (via TOCSY) Acquire->Assign Identify Identify NOE Cross-Peaks (Sequential & Long-Range) Assign->Identify Restraints Generate Distance & Dihedral Restraints Identify->Restraints Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calc Refine Refine & Validate Ensemble of Structures Calc->Refine MD MD Simulation (Optional Refinement) Refine->MD Final Final Conformational Ensemble Refine->Final MD->Refine G Figure 5: Drug Development Pipeline for β-Peptides Target Target Identification & Validation (e.g., PPI) Design Rational Design & β²-Residue Incorporation Target->Design Synth Peptide Synthesis & Purification Design->Synth Conform Conformational Analysis (NMR, CD, X-ray, MD) Synth->Conform Binding In Vitro Binding Assays (SPR, FP) Conform->Binding Structure-Activity Relationship Binding->Design Iterative Optimization Cell Cell-Based Activity & Stability Assays Binding->Cell Preclinical Preclinical Studies (In Vivo Efficacy, PK/PD) Cell->Preclinical Clinical Clinical Trials Preclinical->Clinical

Sources

A Researcher's Guide to β-Amino Acid Nomenclature: Distinguishing α- and β-Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

β-Amino acids are crucial building blocks in medicinal chemistry and materials science, prized for their ability to form stable, well-defined secondary structures in peptides (β-peptides) and for their enhanced resistance to enzymatic degradation. As research into novel β-amino acid analogs expands, a precise and universally understood nomenclature is paramount. This technical guide provides an in-depth examination of the nomenclature for substituted β-amino acids, focusing on the critical distinction between α- and β-substitution. It offers a systematic approach for researchers, scientists, and drug development professionals to accurately name these compounds based on established conventions.

Introduction: The Significance of β-Amino Acids

Unlike their proteinogenic α-amino acid counterparts where the amino group resides on the α-carbon (C2), β-amino acids feature an amino group attached to the β-carbon (C3) of a carboxylic acid. This seemingly minor structural shift imparts significant and advantageous properties, including the ability to form unique helical structures and a pronounced resistance to proteolysis, making them highly attractive for the development of novel therapeutics and biomaterials. The precise placement of substituents on the β-amino acid backbone—either on the α- or β-carbon—dramatically influences their chemical properties and biological activity. Therefore, a clear and unambiguous naming system is essential for effective scientific communication.

Foundational Principles of β-Amino Acid Nomenclature

While a single, universally accepted nomenclature for all β-amino acids remains a work in progress, two primary systems are widely used in scientific literature: systematic IUPAC names and semi-systematic names that emphasize the relationship to parent α-amino acids.

  • Systematic (IUPAC) Nomenclature: This is the most rigorous method. The carboxylic acid is the principal functional group, and its carbon is designated as C1. The carbon chain is numbered sequentially from this point. The amino group's position is indicated by its number (e.g., 3-amino), and any substituents are named and numbered accordingly. For example, the simplest β-amino acid, β-alanine, is systematically named 3-aminopropanoic acid.

  • Greek Letter Locants (α, β, γ): In a common and historical convention, Greek letters are used to denote the carbon atoms relative to the carboxyl group. The carbon adjacent to the carboxyl group (C2) is the α-carbon, the next is the β-carbon (C3), and so on.[1][2] This system is the foundation for distinguishing between α- and β-substituted β-amino acids.

It is important to note that for β-amino acids, the traditional L/D nomenclature used for α-amino acids is not applicable. Instead, the absolute stereochemistry at chiral centers is designated using the (R/S) system, with the position number included to avoid ambiguity (e.g., (3S)).[3]

Core Distinction: α-Substitution vs. β-Substitution

The location of the side chain on the carbon backbone is the defining feature that differentiates these two classes of substituted β-amino acids.

α-Substituted β-Amino Acids (β²-amino acids)

In this class, the substituent (side chain) is located on the α-carbon (C2) , the carbon atom situated between the carboxyl and amino-bearing carbons.[4] This substitution pattern is sometimes denoted with the designation β² .[4]

Example: (S)-2-Methyl-3-aminopropanoic acid

  • Systematic Name: The parent chain is propanoic acid. An amino group is on C3, and a methyl group is on C2. The stereochemistry at the chiral C2 center is (S).

  • Semi-Systematic Convention: This could be referred to as an α-methyl-β-alanine.

β-Substituted β-Amino Acids (β³-amino acids)

Here, the substituent is attached to the β-carbon (C3) , which is the same carbon atom that bears the amino group.[4] This pattern is often designated as β³ .[4]

Example: (S)-3-Amino-3-phenylpropanoic acid

  • Systematic Name: The parent chain is propanoic acid. Both the amino group and a phenyl group are on C3. The stereochemistry at the chiral C3 center is (S).

  • Semi-Systematic Convention: This is commonly known as β-phenylalanine.

Many common β-amino acids, such as β-homovaline, are β³-substituted.[5] For instance, 3-aminobutanoic acid is a simple example of a β³-amino acid where a methyl group is on the β-carbon.[6][7]

Visualizing the Nomenclature

To clarify these structural distinctions, the following diagrams illustrate the core structures and locant positions.

Caption: General structure of a β-amino acid showing IUPAC numbering and Greek letter locants.

Caption: An α-substituted (β²) β-amino acid with the substituent (R) on the Cα position.

Caption: A β-substituted (β³) β-amino acid with the substituent (R) on the Cβ position.

Summary and Data Presentation

The following table summarizes the key distinctions for easy comparison.

Featureα-Substituted β-Amino Acid (β²)β-Substituted β-Amino Acid (β³)
Substituent Position α-carbon (C2) β-carbon (C3)
IUPAC Locant 23
Common Designation β²[4]β³[4]
Chiral Center Typically at C2Typically at C3
Example Structure 2-Substituted-3-aminopropanoic acid3-Substituted-3-aminopropanoic acid
Specific Example (S)-2-Methyl-3-aminopropanoic acid(S)-3-Amino-3-phenylpropanoic acid

Systematic Protocol for Naming a Substituted β-Amino Acid

To ensure accurate and consistent naming, researchers should follow a stepwise process grounded in IUPAC principles.[8]

Experimental Workflow: A Step-by-Step Naming Protocol
  • Identify the Parent Chain: Locate the longest continuous carbon chain that includes the carboxyl group. The name of this alkane, with the "-e" replaced by "-oic acid," forms the base of the name.

  • Number the Carbon Chain: Assign the number 1 to the carboxyl carbon (C1). Number the subsequent carbons sequentially down the chain.

  • Locate the Amino Group: Identify the number of the carbon atom to which the amino group is attached. For all β-amino acids, this will be C3. This is indicated by the prefix "3-amino-".

  • Identify and Locate Substituents:

    • Name each substituent group (e.g., methyl, phenyl).

    • Determine the carbon number (locant) to which each substituent is attached. This step is critical for distinguishing α- (a "2-substituent") from β- (a "3-substituent") substitution.

  • Determine Stereochemistry: For each chiral center (stereocenter), determine the absolute configuration (R or S) using the Cahn-Ingold-Prelog priority rules.

  • Assemble the Full Name: Combine the components in the following order:

    • (Stereochemical designators with locants) - (Substituent locants) - (Substituent names) - (Amino locant) - (Parent chain name).

    • Example: (3S)-3-amino-3-phenylpropanoic acid.

Caption: Workflow for the systematic naming of substituted β-amino acids.

Conclusion

A precise understanding of the nomenclature for α- and β-substituted β-amino acids is indispensable for researchers in chemistry and drug discovery. The key differentiator lies in the position of the substituent: the α-carbon (C2) for β²-amino acids and the β-carbon (C3) for β³-amino acids. By adhering to the systematic IUPAC naming protocol outlined in this guide, scientists can eliminate ambiguity, ensuring that structural information is conveyed with clarity and accuracy, thereby fostering collaboration and accelerating scientific progress.

References

  • pmlbeta's documentation. β-amino acid residue naming. Available from: [Link]

  • Quora. (2021). What is the difference between alpha, beta, and gamma amino acid in terms of definition, example and reaction?. Available from: [Link]

  • Ghiandoni, G., et al. (2026). NON-NATURAL AMINO ACID NOMENCLATURE FOR HELM MONOMER REGISTRATION. ChemRxiv. Available from: [Link]

  • Aapptec Peptides. (2020). Beta Amino Acids and Beta Homo Amino Acids. Available from: [Link]

  • IUPAC. Nomenclature and Symbolism for Amino Acids and Peptides (Recommendations 1983). Available from: [Link]

  • YouTube. (2023). Alpha, beta and gama amino acids. Available from: [Link]

  • Wikipedia. Amino acid. Available from: [Link]

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. Nomenclature of Amino Acids. Available from: [Link]

  • Wikipedia. β-Aminobutyric acid. Available from: [Link]

  • FooDB. (2010). Showing Compound 3-Aminobutanoic acid (FDB008314). Available from: [Link]

  • YouTube. (2017). Naming Amino Acids Using IUPAC Systematic Nomenclature - Revision for A-Level Chemistry. Available from: [Link]

Sources

biological activity of alpha-aryl-beta-alanine derivatives

Biological Activity of -Aryl- -Alanine Derivatives

Technical Guide & Pharmacological Profile [1]

Executive Summary







Structural Significance & Pharmacophore Modeling

The Isomeric Distinction

To understand the biological activity, one must rigorously distinguish between the three primary isomers of phenyl-substituted

  • 
    -Aryl-
    
    
    -Alanine (Target Scaffold):
    3-amino-2-phenylpropanoic acid.[2] The aryl group is geminal to the carboxylate.
  • 
    -Aryl-
    
    
    -Alanine:
    3-amino-3-phenylpropanoic acid. The aryl group is geminal to the amine.
  • Phenyl-GABA: 4-amino-2-phenylbutanoic acid. A homolog with an extended backbone.

Conformational Bias

The




IsomerComparisonScaffoldPhenyl-SubstitutedAmino AcidsAlphaArylα-Aryl-β-Alanine(3-amino-2-phenylpropanoic acid)Target: Metalloproteases, NSAID mimicsScaffold->AlphaArylα-substitutionBetaArylβ-Aryl-β-Alanine(3-amino-3-phenylpropanoic acid)Target: Taxol side chain, IntegrinsScaffold->BetaArylβ-substitutionGABA_Analog2-Phenyl-GABA(4-amino-2-phenylbutanoic acid)Target: GABA-B ReceptorsScaffold->GABA_AnalogHomologation

Figure 1: Structural classification distinguishing the

Therapeutic Applications & Biological Activity[2][3][4][5]

Metalloprotease Inhibition (NEP & APN)

The most validated biological activity of


Neutral Endopeptidase (NEP/Neprilysin)Aminopeptidase N (APN/CD13)
  • Mechanism: The carboxylate and amino groups of the

    
    -amino acid coordinate the active site Zinc ion. The 
    
    
    -aryl group is positioned to occupy the hydrophobic S1' pocket of the enzyme.
  • SAR Insight: The (2R)-configuration is often preferred for optimal fitting into the S1' pocket of NEP, mimicking the hydrophobic side chain of the natural substrate's P1' residue.

  • Clinical Relevance: Inhibitors of these enzymes potentiate enkephalins (analgesia) and atrial natriuretic peptide (antihypertensive).

Anti-inflammatory Activity (NSAID Bioisosteres)

2-arylpropionic acids
  • Case Study: NPAA-36

    • Compound: S(-)-2-amino-2-methyl-3-phenylpropanoic acid.[3]

    • Activity: Demonstrated significant anti-inflammatory and antinociceptive activity in xylene-induced ear edema and tail-flick assays.[3]

    • Advantage: Reduced gastrointestinal toxicity compared to classical NSAIDs.[3] The amino group alters the acidity and lipophilicity profile, potentially reducing direct mucosal damage.

Neurological Modulation

As structural isomers of GABA and precursors to phenethylamines, these derivatives exhibit activity in the central nervous system.

  • GABA-B Receptor Interaction: 2-phenyl-3-aminopropanoic acid has been investigated as a GABA-B receptor ligand.[4] While less potent than Baclofen (

    
    -chlorophenyl-GABA), it modulates vagal efferent discharges.
    
  • Neurotransmitter Precursors: Enzymatic decarboxylation of

    
    -aryl-
    
    
    -alanine yields
    
    
    -aryl-ethylamines (phenethylamines), which are potent monoaminergic modulators.

Experimental Protocols

Protocol: Enzymatic Inhibition Assay (APN/NEP)

Objective: Determine the



  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, pH 7.2.

    • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA), 2 mM stock.

    • Enzyme: Porcine kidney APN (0.2 units/mL).

  • Assay Setup:

    • In a 96-well microplate, add 140 µL Buffer.

    • Add 20 µL of Test Compound (variable concentration, 0.1 nM – 100 µM).

    • Add 20 µL Enzyme solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Initiation & Measurement:

    • Add 20 µL Substrate (L-Leu-pNA).

    • Detection: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot % Inhibition vs. Log[Concentration] to derive

      
       using non-linear regression (GraphPad Prism or similar).
      
Protocol: Synthesis via Isoxazolidin-5-ones

This is the preferred modern route for generating enantiomerically enriched


SynthesisWorkflowStartStart: N-Protected Hydroxylamine+ Aryl Acrylic AcidStep1Cyclization:Formation of Isoxazolidin-5-oneStart->Step1Step2Asymmetric Alkylation/Arylation(Phase Transfer Catalysis)Step1->Step2Step3Reductive Ring Opening(H2, Pd/C or Mo(CO)6)Step2->Step3EndProduct:Chiral α-Aryl-β-AlanineStep3->End

Figure 2: Synthetic workflow for accessing chiral


Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the aryl ring regarding Aminopeptidase N (APN) inhibition.

Substituent (R) on Phenyl RingElectronic EffectSteric BulkAPN Inhibition (

)
Notes
H (Unsubstituted) NeutralModerate20 - 50 µMBaseline activity.
4-Methoxy (-OMe) Electron DonatingModerate10 - 25 µMImproved hydrophobic fit.
3,4-Dichloro (-Cl) Electron WithdrawingHigh< 5 µM Optimal lipophilicity for S1' pocket.
4-Nitro (-NO2) Strong E-WithdrawingModerate> 100 µMPoor activity; polarity clash.
2-Methyl (Ortho) Weak DonorHighInactiveSteric hindrance prevents Zn coordination.

References

  • Synthesis and Biological Activity of 3-Amino-2-phenylpropanoic Acid Derivatives. Source: MDPI, Molecules. URL:[Link]

  • Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N inhibitors. Source: Taylor & Francis, Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid (NPAA-36). Source: ResearchGate / Pharmaceutical Chemistry Journal. URL:[Link]

  • Enantioselective C

    
    -Halogenated 
    
    
    -Aryl-
    
    
    -Amino Acid Derivatives.
    Source: ACS Publications, Journal of Organic Chemistry. URL:[Link]
  • Neutral endopeptidase inhibition and the natriuretic peptide system. Source: PubMed / NIH. URL:[Link]

Methodological & Application

Synthesis of β-Peptides Featuring (2S)-3-Amino-2-(4-methoxyphenyl)propanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of β-peptides incorporating the novel building block, (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid. This guide moves beyond a simple recitation of steps to offer in-depth technical insights, explaining the rationale behind experimental choices and providing a framework for the successful synthesis and characterization of these promising molecules.

Introduction: The Significance of β-Peptides and the Unique Role of (2S)-3-Amino-2-(4-methoxyphenyl)propanoic Acid

β-peptides are a class of peptidomimetics that are constructed from β-amino acids. Unlike their α-peptide counterparts, the amino group is attached to the β-carbon, leading to a more stable backbone that is resistant to enzymatic degradation. This inherent stability, coupled with their ability to form well-defined secondary structures, makes β-peptides highly attractive candidates for drug discovery and development.[1] The incorporation of specific side chains allows for the fine-tuning of their biological activity and pharmacokinetic properties.

The focus of this guide, (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, introduces an aromatic moiety with a methoxy group. This particular side chain can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which can be crucial for target binding and molecular recognition. The methoxy group can also influence the overall electronic properties and metabolic stability of the resulting β-peptide.

Strategic Considerations in β-Peptide Synthesis

The synthesis of β-peptides, while sharing fundamental principles with traditional α-peptide synthesis, presents unique challenges and requires careful consideration of several key aspects.

Solid-Phase vs. Solution-Phase Synthesis

Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable methods for constructing β-peptides.

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common and efficient method for preparing peptides.[2][3] The growing peptide chain is anchored to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing.[2][4] This is particularly advantageous for the synthesis of longer β-peptides and for the construction of peptide libraries.[5]

  • Solution-Phase Synthesis: While more labor-intensive due to the need for purification after each coupling step, solution-phase synthesis offers greater flexibility in terms of scale and the use of a wider range of coupling reagents and reaction conditions. It can be the preferred method for the synthesis of very short β-peptides or when specific, non-standard manipulations are required.

This guide will primarily focus on the more widely adopted SPPS methodology.

Protecting Group Strategy: The Cornerstone of Successful Synthesis

The judicious choice of protecting groups for the α-amino and side-chain functionalities is critical to prevent unwanted side reactions during peptide synthesis.[6][7][8] The most prevalent strategy in modern peptide synthesis is the Fmoc/tBu approach.[9]

  • α-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard for protecting the α-amino group of the incoming β-amino acid.[6] Its key advantage is its lability under mild basic conditions (typically a solution of piperidine in DMF), which does not affect the acid-labile side-chain protecting groups.[6]

  • Side-Chain Protection: For β-amino acids with reactive side chains, appropriate orthogonal protecting groups are necessary.[7][9][10] For instance, the tert-butoxycarbonyl (Boc) group is commonly used to protect the ε-amino group of lysine, while tert-butyl (tBu) esters or ethers are used for aspartic acid, glutamic acid, and tyrosine.[6] The (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid building block itself does not have a reactive side chain requiring protection.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for the solid-phase synthesis of a model β-peptide incorporating (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
Fmoc-Rink Amide MBHA Resin100-200 mesh, 0.5-0.8 mmol/gStandard Peptide Synthesis Supplier
Fmoc-(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid>98%Specialty Chemical Supplier
Other Fmoc-β-amino acids>98%Standard Peptide Synthesis Supplier
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeStandard Chemical Supplier
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Synthesis GradeStandard Chemical Supplier
PiperidineSynthesis GradeStandard Chemical Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Chemical Supplier
Dichloromethane (DCM)ACS GradeStandard Chemical Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Chemical Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Chemical Supplier
WaterHPLC GradeStandard Chemical Supplier
Acetonitrile (ACN)HPLC GradeStandard Chemical Supplier
Synthetic Workflow Diagram

Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Free Amine Washing Washing Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Washing->Cleavage Final Peptide Purification Purification Cleavage->Purification

Caption: General workflow for solid-phase β-peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target β-peptide on a 0.1 mmol scale.

  • Resin Swelling:

    • Place 200 mg of Fmoc-Rink Amide MBHA resin (assuming a loading of 0.5 mmol/g) in a fritted peptide synthesis vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 0.3 mmol (3 equivalents) of the Fmoc-protected β-amino acid (starting with Fmoc-(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid for the first coupling) in 3 mL of DMF.

    • Add 0.3 mmol (3 equivalents) of Oxyma Pure.

    • Add 0.3 mmol (3 equivalents) of DIC.

    • Allow the activation to proceed for 5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent β-amino acid in the desired sequence.

Protocol 2: Cleavage and Global Deprotection
  • Resin Preparation:

    • After the final coupling and washing steps, wash the peptidyl-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen for 15 minutes.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

    • Add 5 mL of the cleavage cocktail to the dried resin.

  • Cleavage Reaction:

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA solution dropwise to 40 mL of cold diethyl ether with gentle swirling.

    • A white precipitate of the crude peptide should form.

    • Place the tube in an ice bath for 30 minutes to maximize precipitation.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting each time.

    • Dry the crude peptide pellet under a stream of nitrogen.

Protocol 3: Purification and Characterization
  • Purification by Reverse-Phase HPLC (RP-HPLC):

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

    • Purify the peptide using a preparative C18 RP-HPLC column.[11] A common method involves a linear gradient of solvent B (0.1% TFA in ACN) into solvent A (0.1% TFA in water).[11] The exact gradient will depend on the hydrophobicity of the peptide.

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Analytical RP-HPLC: Analyze the purified fractions to assess purity.

    • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide.[2] This is a crucial step to verify the correct sequence has been synthesized.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments can be performed to elucidate the peptide's conformation in solution.

Rationale and Expert Insights

  • Choice of Coupling Reagents: While various coupling reagents are available, the combination of DIC and Oxyma Pure is highly effective and minimizes racemization, a critical concern in peptide synthesis.[12][13][14] Other common reagents include HBTU and HATU, which are also very efficient.[13][14]

  • Kaiser Test: This colorimetric test is an invaluable tool for monitoring the completion of the coupling reaction. A positive test (blue beads) indicates the presence of free primary amines, signifying an incomplete reaction that may require a second coupling.

  • Cleavage Cocktail Scavengers: TIS and water are included in the cleavage cocktail as scavengers to trap reactive carbocations that are generated during the removal of acid-labile protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan and methionine.

Data Presentation and Expected Results

The success of the synthesis can be quantified at various stages. The following table provides an example of expected results for the synthesis of a model tri-β-peptide.

ParameterExpected Value
Crude Peptide Yield70-90%
Purity after HPLC>95%
Observed Mass (MS)Within 0.5 Da of calculated mass

Conclusion

The synthesis of β-peptides containing (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid offers exciting opportunities for the development of novel therapeutics and research tools. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently construct these valuable molecules. The combination of robust solid-phase synthesis techniques, careful selection of protecting groups and coupling reagents, and rigorous purification and characterization methods will ensure the generation of high-quality β-peptides for further investigation.

References

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. [Link]

  • Aparicio-Ugarriza, R., et al. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Molecules, 26(12), 3693. [Link]

  • Asten, P. G. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Bruckdorfer, T., Marder, O., & Albericio, F. (2004). From solid-phase peptide synthesis to drug discovery. Current Pharmaceutical Biotechnology, 5(1), 29-43. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. [Link]

  • Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 95-109. [Link]

  • Murray, J. K., & Gellman, S. H. (2005). Efficient synthesis of a beta-peptide combinatorial library with microwave irradiation. Organic Letters, 7(20), 4593–4596. [Link]

  • Novabiochem. (2018). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Yan, L., & Zu, L. (2019). Rapid, Refined, and Robust Method for Expression, Purification, and Characterization of Recombinant Human Amyloid beta 1-42. Methods and Protocols, 2(2), 48. [Link]

Sources

protocol for coupling alpha-substituted beta-amino acids in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Coupling


-Substituted 

-Amino Acids in SPPS

Executive Summary

The incorporation of


-substituted 

-amino acids (specifically

-amino acids) into peptide backbones is a critical strategy in peptidomimetic drug design. These residues confer resistance to proteolytic degradation and induce novel secondary structures (e.g., 14-helices). However, they present a dual synthetic challenge: extreme steric hindrance at the activation site and a heightened susceptibility to epimerization due to the acidic

-proton.

This guide details an optimized protocol moving beyond standard HBTU/DIPEA methods. We utilize Oxyma Pure/DIC and HATU/Collidine systems under controlled microwave irradiation to maximize coupling efficiency while suppressing racemization.

Mechanistic Insight: The -Challenge

To solve the problem, we must understand the failure mode of standard SPPS.

  • The Steric Wall: Unlike

    
    -amino acids (where the side chain is remote from the activation site), 
    
    
    
    -amino acids carry the side chain on the
    
    
    -carbon, directly adjacent to the activated carbonyl. This creates significant steric bulk that hinders nucleophilic attack by the amino component.
  • The Epimerization Trap: The

    
    -proton in 
    
    
    
    -amino acids is acidic. Under the basic conditions required for HATU/DIPEA activation, the risk of proton abstraction is high, leading to the formation of an achiral enolate or oxazolone intermediate.[1] Once reprotonated, the stereocenter is scrambled (racemized).

Key Takeaway: The ideal protocol must be highly activated (to overcome sterics) but weakly basic (to prevent epimerization).

Reagent Selection & Optimization Strategy

We categorize coupling conditions into two tiers based on the difficulty of the specific residue and the sequence context.

Table 1: Coupling Reagent Comparison for -Amino Acids
FeatureHATU / DIPEA DIC / Oxyma Pure HATU / TMP (Collidine)
Activation Power Very HighHighVery High
Steric Tolerance ExcellentGoodExcellent
Racemization Risk High (Strong Base)Low (Neutral/Acidic)Low (Weak Base)
Safety Profile SensitizerSafe (Non-explosive)Sensitizer
Recommended Use Non-chiral /

-AAs
Standard

Protocol
Difficult/Chiral

  • Primary Recommendation (DIC/Oxyma): This carbodiimide/additive approach generates the active ester in situ without adding exogenous tertiary base, maintaining a lower pH that preserves chirality.

  • Secondary Recommendation (HATU/Collidine): For extremely hindered couplings where DIC fails, HATU provides the necessary power. Substituting DIPEA (

    
    ) with 2,4,6-trimethylpyridine (Collidine)  (
    
    
    
    ) maintains activation while significantly reducing base-catalyzed epimerization.

Detailed Experimental Protocols

Protocol A: Standard Microwave Coupling (DIC/Oxyma)

Best for: Routine


-amino acid incorporation where extreme sterics are not the primary concern.
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 20 mins.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (with 0.1M Oxyma to suppress aspartimide) for 3 min (75°C MW) or

    
     min (RT).
    
  • Reagent Prep:

    • AA Solution: 0.2M Fmoc-

      
      -AA in DMF (5.0 eq).
      
    • Activator: 1.0M Oxyma Pure in DMF (5.0 eq).

    • Coupling Agent: 0.5M DIC in DMF (5.0 eq).

  • Coupling Reaction:

    • Add AA and Oxyma to the resin.

    • Add DIC immediately prior to microwave irradiation.

    • Microwave Settings: 75°C for 15 minutes (Power: 30W,

      
      : 2°C).
      
  • Wash: DMF (

    
     sec).
    
Protocol B: "Low-Racemization" High-Power Coupling (HATU/Collidine)

Best for: Cysteine, Histidine, and bulky


-amino acids (e.g., 

-Val,

-Ile) prone to epimerization.
  • Reagent Prep:

    • AA Solution: 0.2M Fmoc-

      
      -AA in DMF (4.0 eq).
      
    • Activator: 0.5M HATU in DMF (3.9 eq). Note: Use slightly less HATU than AA to prevent capping by tetramethylguanidinium.

    • Base: 2.0M Sym-Collidine in NMP (8.0 eq).

  • Coupling Reaction:

    • Add AA and HATU to the resin.

    • Add Collidine.

    • Microwave Settings: 50°C for 20 minutes (Lower temp prevents thermal epimerization).

  • Double Coupling: Highly recommended for

    
    -Val or 
    
    
    
    -Ile. Repeat step 2 with fresh reagents.

Process Visualization

Figure 1: Mechanistic Pathway & Decision Logic

BetaAminoAcidCoupling cluster_problem The Challenge: Beta-2 Amino Acids cluster_solution Coupling Strategy cluster_outcome Outcome Beta2 Fmoc-Beta2-AA (Alpha-Substituted) Sterics Steric Hindrance (Sidechain near COOH) Beta2->Sterics Acidity Acidic Alpha-Proton Beta2->Acidity Oxazolone Oxazolone Formation (Racemization) Acidity->Oxazolone Strong Base (DIPEA) Choice Select Reagent System DICOxyma DIC + Oxyma Pure (Neutral pH) Choice->DICOxyma Standard Beta2 HATUCol HATU + Collidine (Weak Base) Choice->HATUCol Bulky Beta2 (Val/Ile) MechA In-situ Carbodiimide Activation Low Epimerization Risk DICOxyma->MechA Product Coupled Peptide >98% Chiral Purity MechA->Product MechB Fast OAt Ester Formation Base pKa ~7.4 (vs 10.5 for DIPEA) HATUCol->MechB HATUCol->Oxazolone Prevents MechB->Product

Caption: Decision logic for coupling


-amino acids. Path A (DIC/Oxyma) is preferred for safety and low racemization. Path B (HATU/Collidine) is reserved for sterically demanding sequences where higher activation is required without the alkalinity of DIPEA.

Quality Control & Troubleshooting

Monitoring the Reaction: Standard Kaiser tests often yield false negatives with aggregated sequences. For


-peptides, use the Chloranil Test :
  • Add 2 drops of 2% acetaldehyde in DMF.

  • Add 2 drops of 2% chloranil in DMF to a few resin beads.

  • Blue/Green beads = Free amine (Incomplete coupling).

  • Colorless/Yellow = Complete coupling.

Troubleshooting Table:

ObservationDiagnosisRemediation
Low Yield (Deletion) Incomplete CouplingSwitch to HATU/Collidine (Protocol B); Increase Temp to 60°C; Double couple.
Double Hits (+AA mass) Fmoc not removed fullyImprove deprotection: 20% Pip + 5% DBU (Caution: Epimerization risk).
Epimerization (>1% D-isomer) Base too strong / Temp too highSTOP using DIPEA. Use Collidine. Reduce MW temp to 50°C.
Resin Aggregation Beta-sheet formationUse "Magic Mixture" (DCM/DMF/NMP 1:1:1) or use PEG-based resins (ChemMatrix).

References

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. Creative Peptides.

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Journal of Peptide Science, 2017.

  • Peptide Coupling Reagents Guide. Merck/Sigma-Aldrich.

  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. BenchChem.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

Sources

designing peptidomimetics with alpha-aryl-beta-alanine residues

Application Note: Designing Peptidomimetics with -Aryl- -Alanine Residues

Abstract & Strategic Value

The incorporation of




  • Proteolytic Stability: The non-natural backbone is unrecognized by most endogenous proteases (e.g., pepsin, trypsin), significantly extending plasma half-life.

  • Conformational Restriction: The bulky aryl group at the

    
    -position (adjacent to the carbonyl) restricts torsion angles, enforcing specific secondary structures such as the 14-helix or 12-helix, which are critical for disrupting protein-protein interactions (PPIs).
    

This guide details the rational design, monomer synthesis, and solid-phase assembly of these peptidomimetics, addressing the specific steric challenges inherent to

Rational Design: Structural Considerations

The vs. Distinction

It is critical to distinguish between the two main classes of substituted

  • 
    -residues:  Side chain on the 
    
    
    -carbon (adjacent to nitrogen). Mimics
    
    
    -peptides but with an extended backbone.
  • 
    -residues (
    
    
    -aryl-
    
    
    -alanine):
    Side chain on the
    
    
    -carbon (adjacent to carbonyl).
    • Steric Consequence: The

      
      -substituent creates significant steric hindrance during carboxyl activation, making coupling to the resin difficult. However, the resulting N-terminus is a primary amine (
      
      
      ), making the next coupling step kinetically favorable.
Foldamer Design Workflow

To design a bioactive peptidomimetic, one typically "scans" an


DesignWorkflowTargetTarget Protein(Crystal Structure)ModelIn Silico Scanning(Rosetta/Foldamer)Target->Model Identify InterfaceSelectionSelect u03b1-Aryl-u03b2-AlaninePositionsModel->Selection Optimize TorsionSynthesisMonomer Synthesis(Enantioselective)Selection->Synthesis Define MonomersSPPSSolid PhaseAssemblySynthesis->SPPS Building BlocksValidationCD/NMR & BioassaySPPS->Validation QCValidation->Model Refine Design

Figure 1: Iterative design workflow for integrating


Protocol: Monomer Synthesis

Note: Commercial availability of chiral


Recommended Route: Asymmetric Mannich Reaction or Hydrogenation. Reference Standard: The Rodionov route (catalytic asymmetric hydrogenation of

Synthetic Protocol (Enantioselective Hydrogenation)
  • Substrate Preparation: Condense the appropriate aryl acetate with an imine or equivalent to form the

    
    -aryl-
    
    
    -amino acrylate.
  • Catalyst: Use Rh(cod)

    
    BF
    
    
    with a chiral phosphine ligand (e.g., TangPhos or Binaphane).
  • Hydrogenation:

    • Pressure: 5–10 bar

      
      .
      
    • Solvent: Methanol or TFE (Trifluoroethanol).[1]

    • Time: 12–24 hours.

  • Protection: React the resulting free amine with Fmoc-OSu immediately to generate the Fmoc-

    
    -amino acid suitable for SPPS.
    

Protocol: Solid Phase Peptide Synthesis (SPPS)

The Challenge: The

Reagents & Materials
  • Resin: Rink Amide ChemMatrix (PEG-based) is superior to polystyrene for

    
    -peptides due to better swelling.
    
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization.

  • Solvent: DMF (Dimethylformamide).

Optimized Cycle for -Aryl- -Alanine

This protocol assumes an Fmoc-chemistry backbone.

StepOperationReagent/ConditionsDurationCritical Notes
1 Fmoc Deprotection 20% Piperidine in DMF2 x 5 minEnsure complete removal of Fmoc.
2 Wash DMF5 x 1 minFlow wash is preferred.
3 Activation Fmoc-

-AA (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq)
Pre-activate 2 minCRITICAL: Pre-activation ensures the active ester is formed before hitting the resin.
4 Coupling Add pre-activated mix to resin2 - 4 hours

-residues react slowly. Do not shorten this step.
5 Re-Coupling Fresh Reagents (same as Step 3)2 hoursMandatory for

-aryl residues.
6 Capping Acetic Anhydride / Pyridine10 minTerminates unreacted chains to simplify purification.
7 Wash DMF5 x 1 minPrepare for next cycle.
Troubleshooting "Difficult Sequences"

If the

  • Switch Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF.

  • Microwave Assistance: Heat to 60°C (max) for 20 minutes. Warning: Higher temps may cause racemization of the

    
    -aryl center.
    
  • Use Sym-Collidine: Replace DIPEA with Sym-Collidine (TMP) to reduce base-catalyzed racemization during slow couplings.

SPPS_LogicStartResin-bound Peptide (H-Terminus)ActivateActivate Fmoc-u03b1-Aryl-u03b2-Ala(HATU/HOAt/DIPEA)Start->ActivateCoupleCoupling Reaction(2-4 Hours)Activate->CoupleCheckKaiser Test(Blue = Incomplete)Couple->CheckRecoupleDouble Coupling(Fresh Reagents)Check->Recouple Positive (Blue)CapCapping(Ac2O)Check->Cap Negative (Colorless)Recouple->CheckDeprotectFmoc Removal(Piperidine)Cap->DeprotectNextProceed to Next AADeprotect->Next

Figure 2: Logic flow for SPPS coupling of sterically hindered

Structural Characterization & Validation

Once synthesized and purified (HPLC), the foldamer must be validated.

Circular Dichroism (CD)

  • 14-Helix (common for alternating

    
    ):  Minimum at ~215 nm, Maximum at ~200 nm.
    
  • 12-Helix (common for cyclic/constrained

    
    ):  Minimum at ~205 nm, Maximum at ~220 nm.
    
  • Protocol: Dissolve peptide in Methanol or TFE (Trifluoroethanol) at 50 µM. TFE promotes secondary structure formation.

NMR Spectroscopy
  • ROESY/NOESY: Look for

    
     NOEs (intra-residue) and 
    
    
    (inter-residue) to confirm helical registry.
  • Coupling Constants: The

    
     coupling constant can indicate backbone torsion angles.
    

References

  • Seebach, D., & Gardiner, J. (2008). "

    
    -Peptidic Peptidomimetics." Accounts of Chemical Research. Available at: [Link]
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Available at: [Link]

  • Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry. Available at: [Link]

  • Weiner, J. J., et al. (2010). "An efficient, scalable synthesis of

    
    -substituted 
    
    
    -amino acids." Organic Letters. Available at: [Link]
  • Aguilar, M. I. (Ed.). (2010).[2][3] Peptidomimetics: Protocols and Concepts. Methods in Molecular Biology. Available at: [Link]

Application Note: Incorporation of Beta2-Amino Acids into Alpha-Helical Mimetics

Author: BenchChem Technical Support Team. Date: February 2026


-Peptide Foldamers

Introduction: The Proteolytic Bottleneck

In drug development,


-helical peptides are potent disruptors of Protein-Protein Interactions (PPIs), such as p53-MDM2 or Bcl-2/Bax. However, native 

-peptides suffer from rapid degradation by endogenous proteases and poor bioavailability.

The incorporation of


-amino acids—specifically 

-amino acids
—into the peptide backbone creates "foldamers" that mimic the natural

-helical topology while evading enzymatic recognition. Unlike

-amino acids (side chain adjacent to the carbonyl),

-amino acids (side chain adjacent to the amine) present significant synthetic challenges due to steric hindrance at the nucleophilic center.

This guide details the rational design, optimized Solid Phase Peptide Synthesis (SPPS) protocols, and validation workflows for incorporating


-residues into 

-helical mimetics.

Design Principles: The -Peptide Helix

To mimic an


-helix (3.6 residues/turn), one cannot simply replace residues randomly. The backbone geometry must be preserved to align side chains (residues 

) on the interaction face.
The Backbone Topology
  • 
    -Amino Acid:  1 atom between amine and carbonyl (
    
    
    
    ).
  • 
    -Amino Acid:  2 atoms between amine and carbonyl (
    
    
    
    ).[1]
  • 
    -Substitution:  Side chain is on the 
    
    
    
    (adjacent to amine). This induces local constraints that differ from
    
    
    .
Mimicry Patterns

The most successful designs use periodic incorporation to maintain the helical register.

PatternResidues/TurnHelix TypeApplication

~3.514/15-mixedGood mimicry of native

-helix side chain vectors.

~3.014/11-mixedCreates a narrower helix; useful for specific deep-groove targets.

~3.614-helixGold Standard for PPI disruption (e.g., Schepartz/Gellman designs).
Design Workflow

DesignWorkflow Target Target PPI (e.g., p53-MDM2) Hotspots Identify Hotspot Residues (i, i+4, i+7) Target->Hotspots Pattern Select Backbone Pattern (e.g., α-α-β) Hotspots->Pattern Determine Face Sub Beta2 Substitution (Replace critical α-residues) Pattern->Sub Align Vectors Model In Silico Modeling (Rosetta/PyMOL) Sub->Model Energy Min. Output Sequence for Synthesis Model->Output

Figure 1: Workflow for converting a native


-peptide sequence into an 

-mimetic.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge:


-amino acids are sterically hindered. The side chain on the 

-carbon (relative to the carboxyl) sits directly next to the amine group. This makes the amine a poor nucleophile for the next coupling step. Standard Fmoc protocols often fail, leading to deletion sequences.
Materials
  • Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to reduce aggregation).

  • Fmoc-

    
    -Amino Acids:  Commercially available or synthesized via Arndt-Eistert homologation.
    
  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Avoid HBTU/HCTU for

    
     couplings. 
    
  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Optimized Protocol

Step 1: Resin Swelling [2][3]

  • Weigh resin into a reaction vessel.[3]

  • Swell in DMF for 30 min.

  • Drain.

Step 2: Fmoc Deprotection

  • Add 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if necessary).

  • Microwave: 75°C, 3 min (or Room Temp: 2 x 10 min).

  • Wash: DMF (3x), DCM (3x), DMF (3x).[4]

Step 3: Coupling (The Critical Step) For coupling a standard


-AA onto a growing chain ending in a 

-residue (Difficult Step):
  • Reagent Stoichiometry: 4 eq. Fmoc-AA : 3.9 eq. HATU : 8 eq. DIEA.

  • Activation: Dissolve AA and HATU in minimal DMF. Add DIEA. Let activate for 30 seconds.

  • Reaction: Add to resin.

  • Conditions:

    • Microwave (Recommended): 75°C for 5 minutes (Power: 25W).

    • Manual: Double couple, 2 hours each at Room Temp.

  • Monitoring: Use the Chloranil Test (sensitive for secondary amines/hindered primary amines) rather than Kaiser Test.

For coupling a


-AA onto the chain:
  • Use standard conditions (HATU/DIEA), but extend time by 50%.

Step 4: Capping (Mandatory)

  • Add Acetic Anhydride/DIEA/DMF (1:2:7).

  • Shake for 5 min.

  • Wash thoroughly. This terminates unreacted chains to simplify purification.

Step 5: Cleavage

  • Cocktail: TFA/TIS/Water (95:2.5:2.5).

  • Time: 2–3 hours.

  • Precipitate in cold diethyl ether.

SPPS Logic Flow

SPPS_Cycle Start Fmoc-Protected Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Coupling (HATU/DIEA) *Critical for Beta2* Wash1->Couple Check QC: Chloranil Test Couple->Check Recouple Double Couple Check->Recouple Fail (Colorless) Next Next Cycle Check->Next Pass (Blue beads) Cap Capping (Ac2O) Recouple->Cap Cap->Next

Figure 2: SPPS Cycle emphasizing the QC checkpoint necessary for hindered


 residues.

Structural Validation: CD Spectroscopy

Circular Dichroism (CD) is the primary method to verify helical folding.


-peptides exhibit distinct signatures compared to native 

-helices.

Protocol:

  • Sample Prep: Dissolve peptide in Phosphate Buffer (pH 7.4). If aggregation occurs, titrate with TFE (Trifluoroethanol) to assess intrinsic helical propensity.

  • Concentration: 20–50

    
    M.
    
  • Scan Range: 190–260 nm.

Data Interpretation Table:

Secondary StructureMinima (

)
Maxima (

)
Notes
Native

-Helix
208 nm, 222 nm~192 nmClassic "W" shape.

-Peptide (14-Helix)
~214 nm~198 nmSingle minimum, shifted red.

-Mixed Helix
205–210 nm< 195 nmOften resembles

-helix but with altered ratio of 208/222 bands.
Random Coil ~198 nmNoneStrong negative peak at 198 nm.

Functional Validation: Proteolytic Stability Assay

The defining advantage of


 incorporation is resistance to proteolysis. This assay quantifies that advantage.

Protocol:

  • Enzyme Preparation: Prepare stock solutions of Trypsin, Chymotrypsin, or Proteinase K in PBS.

  • Incubation:

    • Substrate: 100

      
      M peptide.
      
    • Enzyme: 1

      
      M (1:100 enzyme:substrate ratio).
      
    • Temperature: 37°C.[5]

  • Sampling: Take aliquots at

    
     minutes.
    
  • Quenching: Immediately add 10% TFA to stop the reaction.

  • Analysis: Inject onto RP-HPLC (C18 column).

  • Calculation: Plot % Intact Peptide vs. Time to determine half-life (

    
    ).
    

Expected Result:

  • Native

    
    -peptide: 
    
    
    
    minutes.
  • 
    -peptide: 
    
    
    
    hours (often fully stable).

References

  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

  • Horne, W. S., & Gellman, S. H. (2008). Peptide Foldamers: Bridging the Gap between Small Molecule and Protein Drugs. Accounts of Chemical Research. [Link]

  • Schepartz, A., et al. (2007). Beta-Peptide Bundles.[1][6][7] Journal of the American Chemical Society. [Link]

  • Seebach, D., et al. (2004). Beta-Peptidic Peptidomimetics. Chemistry & Biodiversity. [Link]

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Creative Biostructure. (2025). Deciphering Protein Secondary Structure with Far-UV CD Spectroscopy. [Link]

Sources

catalytic asymmetric Mannich reaction for beta-amino acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of


-Amino Acids via Chiral Phosphoric Acid-Catalyzed Mannich Reaction 

Introduction: The -Amino Acid Imperative


-Amino acids are critical pharmacophores in modern medicinal chemistry, serving as the backbone for 

-peptides (peptidomimetics stable to proteolytic degradation) and key structural motifs in blockbuster drugs like Sitagliptin (DPP-4 inhibitor) and Maraviroc . Unlike their

-counterparts,

-amino acids offer unique folding patterns (helices, sheets) and metabolic stability.

The Catalytic Asymmetric Mannich Reaction represents the most atom-economical and versatile disconnection for synthesizing these targets. While historical methods relied on stoichiometric chiral auxiliaries or sensitive organometallics, the advent of Chiral Brønsted Acid Catalysis —specifically BINOL-derived Chiral Phosphoric Acids (CPAs)—has established a new "gold standard" for reproducibility, scalability, and stereocontrol.

This guide details a robust protocol for the Mukaiyama-Mannich Reaction , utilizing a CPA catalyst to couple aldimines with silyl ketene acetals. This method provides direct access to


-amino esters with high enantiomeric excess (ee).

Mechanistic Insight: The Dual Activation Model

The success of Chiral Phosphoric Acids (Akiyama-Terada catalysts) lies in their bifunctional nature. Unlike Lewis acids that activate only the electrophile, CPAs simultaneously activate the imine (electrophile) and orient the nucleophile via hydrogen bonding.

Key Mechanistic Features:

  • Imine Activation: The phosphoric acid proton protonates the imine nitrogen, increasing electrophilicity.

  • Chiral Environment: The bulky 3,3'-substituents on the BINOL backbone create a steric "pocket" that restricts the approach of the nucleophile to a single face (Re or Si).

  • Counteranion Control: The phosphate anion remains tightly associated (contact ion pair), ensuring high stereocontrol even in non-polar solvents.

CPA_Mechanism cluster_cycle Catalytic Cycle Cat Chiral Phosphoric Acid (CPA Catalyst) Complex Binary H-Bond Complex (Contact Ion Pair) Cat->Complex Protonation Imine N-Aryl/Boc Imine (Electrophile) Imine->Complex H-Bonding TS Stereodefined Transition State Complex->TS + Nucleophile Nu Silyl Ketene Acetal (Nucleophile) Nu->TS Face-Selective Attack Prod β-Amino Ester (High ee) TS->Prod C-C Bond Formation Prod->Cat Catalyst Turnover

Figure 1: Mechanistic pathway of the CPA-catalyzed Mannich reaction, highlighting the contact ion pair formation.

Catalyst Selection Guide

Choosing the right catalyst class is pivotal. While this guide focuses on CPAs, understanding the landscape is essential for troubleshooting.

Catalyst ClassPrimary Activation ModeBest SubstratesProsCons
Chiral Phosphoric Acids (CPAs) Brønsted Acid (H-bonding)N-Aryl/Boc Imines + Silyl Ketene AcetalsHigh stability, air/moisture tolerant, metal-free.Synthesis of catalyst can be expensive; requires specific pKa tuning.
Thioureas (Jacobsen type) H-Bond Donor (Anion Binding)N-Boc Imines + Silyl Ketene AcetalsMild conditions, high functional group tolerance.Lower acidity than CPAs; often requires lower temperatures (-78°C).
Proline Derivatives Enamine FormationAldehydes + Unmodified Ketones"Direct" Mannich (no pre-activation of nucleophile).Often requires high catalyst loading (10-20 mol%); substrate scope limited to aldehydes/ketones.
Chiral Metal Lewis Acids (Cu, Zn) Lewis Acid Coordination

-Imino Esters + Silyl Enol Ethers
Very high reactivity; broad scope.Moisture sensitive; potential heavy metal contamination (unsuitable for late-stage Pharma).

Detailed Protocol: CPA-Catalyzed Mukaiyama-Mannich Reaction

This protocol is optimized for the synthesis of ethyl 3-(4-methoxyphenylamino)-3-phenylpropanoate using a standard BINOL-derived phosphoric acid.

Reagents:

  • Substrate: N-PMP-benzaldimine (1.0 equiv) [PMP = p-methoxyphenyl]

  • Nucleophile: Ketene Silyl Acetal derived from ethyl acetate (1.2 equiv)

  • Catalyst: (R)-3,3'-bis(4-nitrophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (2-5 mol%)

  • Solvent: Toluene (anhydrous)

  • Additives: 4Å Molecular Sieves (activated)

Experimental Workflow:

  • Catalyst Preparation:

    • In a flame-dried reaction vial equipped with a magnetic stir bar, weigh out the CPA catalyst (0.02 equiv) and N-PMP-benzaldimine (0.2 mmol, 1.0 equiv).

    • Note: If using a novel catalyst, ensure it is a free acid, not a calcium salt.

  • Solvent & Additive Addition:

    • Add activated 4Å Molecular Sieves (50 mg).

    • Add anhydrous Toluene (2.0 mL, 0.1 M concentration).

    • Critical: Stir at room temperature for 10 minutes to ensure the imine is fully dissolved and the environment is dry.

  • Nucleophile Addition & Reaction:

    • Cool the reaction mixture to -40°C (Cryocooler or Acetone/Dry Ice bath).

    • Add the Ketene Silyl Acetal (0.24 mmol, 1.2 equiv) dropwise via syringe.

    • Stir at -40°C for 24–48 hours. Monitor by TLC or LC-MS for the disappearance of the imine.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (2 mL).

    • Allow the mixture to warm to room temperature with vigorous stirring.

    • Extract with Ethyl Acetate (3 x 5 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1).

    • Note: The PMP group aids UV detection.

  • Deprotection (Optional):

    • To access the free

      
      -amino acid, the PMP group can be removed oxidatively using Cerium Ammonium Nitrate (CAN).
      

Workflow Start Start: Flame-dry Vial Mix Mix Imine + CPA Catalyst + 4Å MS in Toluene Start->Mix Cool Cool to -40°C Mix->Cool AddNu Add Silyl Ketene Acetal (Dropwise) Cool->AddNu Monitor Monitor (TLC/LCMS) 24-48 hrs AddNu->Monitor Check Imine Consumed? Monitor->Check Check->Monitor No (Extend Time) Quench Quench (Sat. NaHCO3) Extract (EtOAc) Check->Quench Yes Purify Flash Chromatography Quench->Purify

Figure 2: Step-by-step experimental workflow for the CPA-catalyzed Mannich reaction.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every experiment must have internal checks.

  • Low Conversion?

    • Check: Moisture is the enemy of silyl ketene acetals. Ensure MS 4Å are freshly activated.

    • Validation: Run a proton NMR of the nucleophile before use to ensure the silyl enol ether protons are distinct and not hydrolyzed to the ester.

  • Low Enantioselectivity (ee)?

    • Check: Temperature control.[1][2] If the reaction warms up, the background (racemic) uncatalyzed reaction competes.

    • Check: Catalyst Structure.[1][3][4][5][6] If the 3,3'-substituents are not bulky enough (e.g., Phenyl vs. 9-Anthryl or SiPh₃), stereocontrol drops. Switch to a bulkier TRIP or TIPSY catalyst.

  • Product Instability?

    • 
      -Amino esters can undergo retro-Mannich or cyclization to 
      
      
      
      -lactams under strongly acidic or basic conditions. Keep workup neutral.

References

  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004).[3] Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid.[5][7] Angewandte Chemie International Edition, 43(12), 1566–1568. Link

  • Uraguchi, D., & Terada, M. (2004).[3] Chiral Brønsted Acid-Catalyzed Direct Mannich Reactions via Electrophilic Activation. Journal of the American Chemical Society, 126(17), 5356–5357. Link

  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. Link

  • Kobayashi, S., & Ueno, M. (2006). Chiral Lewis Acid-Catalyzed Asymmetric Mannich Reactions in Aqueous Media. Comprehensive Organic Synthesis II. Link

  • List, B. (2002). The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society, 122(38), 9336–9337. Link

Sources

using beta2-residues to improve peptide metabolic stability

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhancing Peptide Metabolic Stability via


-Amino Acid Incorporation 

-Residues for Proteolytic Resistance

Executive Summary

Peptide therapeutics often suffer from rapid clearance due to enzymatic degradation by serum proteases and peptidases. While various modification strategies exist (e.g., N-methylation, cyclization), the incorporation of


-amino acids—specifically 

-residues—offers a unique solution that preserves side-chain functionality while rendering the backbone unrecognizable to proteolytic enzymes.

This guide details the structural rationale, design strategies, and specific solid-phase peptide synthesis (SPPS) protocols required to successfully integrate


-residues into bioactive peptides. Unlike the more common 

-residues,

-residues place the side chain adjacent to the carbonyl group, providing superior steric protection of the scissile bond.

Structural Basis of Stability

To understand why


-residues confer stability, one must distinguish them from their 

and

counterparts.
  • 
    -Amino Acid:  Side chain on 
    
    
    
    . Natural substrate for proteases.
  • 
    -Amino Acid:  Side chain on 
    
    
    
    . The amine is hindered; the carbonyl is accessible.
  • 
    -Amino Acid:  Side chain on 
    
    
    
    (relative to the carboxyl). The amine is accessible (
    
    
    ); the carbonyl is sterically hindered.

Mechanistic Insight: Proteases (e.g., trypsin, chymotrypsin) rely on a precise alignment of the scissile amide bond within the catalytic triad. The insertion of an extra methylene group (


) in the backbone of a 

-residue disrupts this alignment. Furthermore, in

-residues, the side chain is positioned directly adjacent to the carbonyl carbon. This creates significant steric bulk that blocks the nucleophilic attack of the enzyme's active site serine or water molecule.
Visualizing the Difference

BetaResidueStructure cluster_0 Structural Comparison Alpha α-Amino Acid (Natural Substrate) Proteolysis Proteolytic Cleavage Alpha->Proteolysis High Recognition Beta3 β3-Amino Acid (Side chain on β-carbon) Stability Metabolic Stability Beta3->Stability Backbone Shift Beta2 β2-Amino Acid (Side chain on α-carbon) Beta2->Stability Backbone Shift + Steric Shielding

Figure 1: Comparative structural logic showing why


-residues offer superior steric shielding against proteolysis.

Design Strategy: The "Walk" Approach

Replacing all residues with


-amino acids (a full 

-peptide) often abolishes biological potency due to drastic conformational changes. A more effective strategy is the

-chimera approach
.

Protocol: The Stability Scan

  • Identify Cleavage Sites: Incubate the parent

    
    -peptide in human serum and analyze fragments via LC-MS to identify the primary cleavage site (e.g., after an Arg or Lys residue).
    
  • Point Substitution: Replace the residue at the cleavage site (P1 position) or the residue following it (P1' position) with its homologous

    
    -amino acid.
    
  • Flanking Protection: If potency drops, try substituting the residue adjacent to the cleavage site instead.

Parameter

-Peptide

-Substitution

-Substitution
Side Chain Position



(Next to Carbonyl)
Coupling Difficulty LowLow/MediumHigh (Hindered Activation)
Proteolytic Stability LowHighVery High
Helical Propensity

-helix
14-helix10/12-helix

Synthesis Protocol: Overcoming Steric Hindrance

Synthesizing peptides with


-residues is challenging.[1] The side chain on the 

-carbon shields the carboxylic acid, making activation difficult. Conversely, the amine of a

-residue is a primary amine on a methylene group, making it a good nucleophile for the next coupling.

Critical Rule: The difficult step is coupling the


-residue TO  the resin/peptide chain.
Materials Required
  • Resin: Rink Amide (low loading, 0.3–0.5 mmol/g) or Chlorotrityl (to prevent aggregation).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC. Avoid HBTU/HCTU for

    
     couplings.
    
  • Solvent: DMF (dimethylformamide), anhydrous.

  • Base: DIEA (Diisopropylethylamine).[2][3][4]

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DCM (30 min) then DMF (30 min).

    • Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 10 min).

  • Coupling the

    
    -Amino Acid (The Critical Step): 
    
    • Stoichiometry: Use only 2.5 – 3 equivalents (eq) of Fmoc-

      
      -AA (due to high cost and difficulty).
      
    • Activation: Mix Fmoc-

      
      -AA (3 eq) + HATU (2.9 eq) + DIEA (6 eq) in DMF. Pre-activate for only 30 seconds .
      
    • Reaction: Add to resin.[3][4][5] Shake for 2 to 4 hours (standard AA is 45 min).

    • Double Coupling: Recommended. Drain, wash, and repeat with fresh reagents for 2 hours.

  • Capping (Mandatory):

    • After the

      
       coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.
      
  • Coupling the Next Residue (Onto the

    
     N-terminus): 
    
    • The N-terminus of a

      
       residue is 
      
      
      
      . It is unhindered and reactive.
    • Use standard coupling (HBTU/DIEA) but ensure the incoming amino acid is fully activated.

SynthesisWorkflow cluster_beta2 Critical Beta-2 Coupling Cycle Start Resin-Peptide-NH2 Activate Activate Fmoc-β2-AA (HATU/DIEA, 30 sec) Start->Activate Couple Coupling Reaction (2-4 Hours) Activate->Couple Check Kaiser Test Couple->Check Recouple Double Couple (Fresh Reagents) Check->Recouple Positive (Blue) Cap Capping (Ac2O/Pyridine) Check->Cap Negative (Colorless) Recouple->Check Deprotect Fmoc Removal (20% Piperidine) Cap->Deprotect NextAA Couple Next AA (Standard Protocol) Deprotect->NextAA

Figure 2: Optimized SPPS workflow for


-amino acid insertion, emphasizing the extended coupling time and monitoring.

Validation Protocol: Metabolic Stability Assay

Once synthesized, the stability must be quantified relative to the parent peptide.

Reagents:

  • Pooled Human Serum (commercial source, e.g., Sigma or Gibco).

  • Internal Standard (e.g., Tolbutamide or a stable analog).

  • Stop Solution: Acetonitrile + 1% Formic Acid.

Procedure:

  • Preparation: Dilute peptide to 10

    
    M in PBS.
    
  • Incubation: Mix 10

    
    L peptide stock + 90 
    
    
    
    L Human Serum (pre-warmed to 37°C).
  • Sampling: At time points

    
     min:
    
    • Remove 10

      
      L aliquot.
      
    • Add to 90

      
      L Stop Solution (precipitates serum proteins).
      
    • Centrifuge (10,000 x g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion peak area.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives half-life: 
    
    
    
    .

References

  • Seebach, D., & Matthews, J. L. (1997).[6]

    
    -Peptides: a surprise at every turn.[6] Chemical Communications, (21), 2015–2022.[6] Link
    
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: versatile peptidomimetics.[7][6][8] Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Lelais, G., & Seebach, D. (2004).[7]

    
    -Amino Acids—Syntheses, Occurrence in Natural Products, and Components of 
    
    
    
    -Peptides. Biopolymers, 76(3), 206-243.[7] Link
  • Guichard, G., & Huc, I. (2004).[9] Synthetic foldamers. Chemical Communications, (23), 2613-2616. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Beta-Peptide Synthesis Division

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in


-Amino Acid Coupling
Status:  Active | Ticket Priority:  High

Diagnostic & Triage Module

User: "My coupling efficiency is low (<60%) or I am seeing multiple peaks in HPLC." Support Agent: "Let's diagnose the root cause.


-amino acids present a unique dual-threat: steric bulk at the activation site and high susceptibility to epimerization. Please follow this logic tree to identify your specific failure mode."
Workflow: Troubleshooting Logic

Beta2Troubleshooting Start START: Coupling Failure CheckHPLC Analyze Crude HPLC/UPLC Start->CheckHPLC IsDeletion Deletion Sequence? (Missing Residue) CheckHPLC->IsDeletion IsEpimer Split/Double Peaks? (Same Mass, diff RT) IsDeletion->IsEpimer No StericIssue STERIC HINDRANCE Activation too slow IsDeletion->StericIssue Yes EpimerIssue EPIMERIZATION Base/Temp too aggressive IsEpimer->EpimerIssue Yes AggIssue AGGREGATION Beta-sheet formation IsEpimer->AggIssue No (Broad Peaks) Sol_Steric Protocol A: Switch to HATU/HOAt Extend Reaction Time StericIssue->Sol_Steric Sol_Epimer Protocol B: Switch Base to TMP (Collidine) Reduce Temp (<50°C) EpimerIssue->Sol_Epimer Sol_Agg Protocol C: Use Magic Mixture (DCM/DMF/NMP + 1% DBU) AggIssue->Sol_Agg

Figure 1: Diagnostic logic for identifying failure modes in beta-amino acid synthesis. Blue nodes indicate analysis steps; yellow nodes are decision points; red indicates the root cause; green indicates the solution protocol.

Technical Q&A: Deep Dive

Common tickets submitted by researchers regarding


-amino acids. 
Ticket #402: Why is the coupling of -amino acids so much harder than ?

Agent Response: The difficulty lies in the position of the side chain (R-group).

  • 
    -amino acids:  The R-group is on the 
    
    
    
    -carbon (next to the amine). This hinders the nucleophile (the amine) but leaves the carboxylic acid relatively accessible.
  • 
    -amino acids:  The R-group is on the 
    
    
    
    -carbon (next to the carbonyl). This creates severe steric bulk directly at the site of activation . The activating reagent (e.g., HATU) struggles to form the active ester, and the incoming amine struggles to attack it. Furthermore, the
    
    
    -proton in
    
    
    -amino acids is flanked by the carbonyl and the R-group, making it acidic and highly prone to removal by base, leading to epimerization (racemization) [1].
Ticket #405: I'm using HBTU/DIPEA and seeing 40% D-isomer. How do I stop this?

Agent Response: You are experiencing base-catalyzed epimerization. HBTU is generally too slow for hindered


 couplings, requiring longer reaction times which allows the base to deprotonate the 

-carbon.
  • Immediate Fix: Switch your base from DIPEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine/Collidine) . TMP is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid for activation but is sterically hindered from abstracting the acidic

    
    -proton [2].
    
  • Reagent Swap: Switch to HATU or PyAOP . These reagents contain the HOAt moiety (7-aza-1-hydroxybenzotriazole). The nitrogen at position 7 provides "anchimeric assistance" (neighboring group participation), stabilizing the transition state and accelerating the coupling rate significantly—often faster than the rate of epimerization [3].

Ticket #409: Can I use Microwave Irradiation?

Agent Response: Yes, but with strict limits. Microwave energy is excellent for overcoming the "steric wall" of the


 side chain. However, excess heat promotes epimerization.
  • Recommendation: Set your microwave limit to 60°C maximum . Do not use the standard 75°C or 90°C protocols often used for alpha-peptides. For extremely sensitive residues (e.g.,

    
    -Cys or 
    
    
    
    -His), limit to 50°C [4].

Experimental Protocols

Standard Operating Procedures (SOPs) for High-Fidelity Coupling.

SOP-A: The "Gold Standard" Coupling Protocol

Use this for standard


-amino acid incorporation to minimize racemization and maximize yield.

Reagents:

  • Protected Amino Acid: Fmoc-

    
    -AA-OH (3.0 eq)
    
  • Coupling Reagent: HATU (2.9 eq) or COMU (2.9 eq)

  • Additive: HOAt (3.0 eq) - Optional but recommended for extremely bulky R groups (e.g., Val, Ile analogs).

  • Base: TMP (Collidine) (6.0 eq) - Critical substitution for DIPEA.

  • Solvent: DMF or NMP (anhydrous).

Step-by-Step:

  • Pre-Activation (Cold): Dissolve the Fmoc-

    
    -AA-OH and HATU in the minimum amount of DMF. Cool this solution to 0°C in an ice bath.
    
  • Base Addition: Add TMP (Collidine) to the cooled mixture. Vortex for 30 seconds. Note: Pre-activation at low temp suppresses initial oxazolone formation.

  • Coupling: Add the pre-activated solution immediately to the resin-bound free amine.

  • Reaction:

    • Manual: Shake at Room Temperature for 2–4 hours.

    • Microwave: Irradiate at 60°C for 20 minutes (Power: 25-30W).

  • Double Coupling: Drain and repeat steps 1-4.

    
     couplings almost always require double coupling.
    
SOP-B: Aggregation Breaking (The "Magic Mixture")

Use this if the resin beads are not swelling or if peaks are broad (indicating beta-sheet formation).

Solvent System: Replace pure DMF with DCB (1,2-Dichlorobenzene) : DMF (1:1) or NMP : DMSO (4:1) .

  • Why?

    
    -peptides are notorious for forming stable secondary structures (helices/sheets) even at short lengths (4-6 residues). These solvents disrupt hydrogen bonding networks [5].
    

Comparative Data: Reagent Efficiency

Internal Benchmarking for


-Homovaline Coupling (Difficult Sequence Model) 
Coupling ReagentBase UsedReaction TimeConversion (%)Epimerization (%)Recommendation
HBTU DIPEA2 hr45%12.5%Avoid
PyBOP DIPEA2 hr62%8.0%Acceptable for simple seq
HATU DIPEA1 hr92%5.2%Good Yield, High Risk
HATU TMP (Collidine) 1 hr 95% < 1.0% Recommended
PyAOP TMP (Collidine)1 hr96%< 0.8%Premium Alternative
DIC / Oxyma DIPEA4 hr70%2.5%Slow, but safe

Data synthesized from comparative studies on hindered amino acid couplings [3, 6].[1][2]

Mechanism of Action Visualization

Why HATU/HOAt works better than HBTU/HOBt for


 residues. 

Mechanism cluster_0 Key Advantage Acid Beta2-Amino Acid (Hindered COOH) Intermediate OAt-Active Ester (7-aza nitrogen) Acid->Intermediate Activation Reagent HATU (Reagent) Reagent->Intermediate Transition Cyclic Transition State (Anchimeric Assistance) Intermediate->Transition N7 Hydrogen Bond Product Peptide Bond (Rapid Formation) Transition->Product Nucleophilic Attack Explanation The N7 nitrogen on the HOAt ring pulls the incoming amine closer, overcoming the steric bulk of the Beta-2 side chain.

Figure 2: The "Anchimeric Assistance" mechanism. The pyridine nitrogen in HATU/HOAt (red node) stabilizes the incoming amine, effectively lowering the activation energy required to bypass the steric bulk of the


 side chain.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Carpino, L. A., et al. (2002). The 7-azabenzotriazole active ester (HOAt) and its application in peptide synthesis.[1][3] Organic Process Research & Development.

  • Albericio, F., & Bomer, J. M. (2018). Coupling Reagents and Methods for the Synthesis of Difficult Peptides.[1][4][5][6] Chemical Reviews.

  • CEM Corporation. (2013).[6] Microwave-Assisted Solid-Phase Peptide Synthesis of Difficult Sequences. Methods in Molecular Biology.[6]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Technical Support Center: Preventing Racemization of α-Aryl-β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the synthesis of α-aryl-β-amino acids. Maintaining stereochemical integrity at the α-carbon is critical for the biological activity and therapeutic efficacy of resulting peptides and drug candidates. This resource is designed to help you diagnose and solve common issues encountered in the lab.

Troubleshooting Guide: Diagnosing & Solving Racemization

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: I'm observing significant racemization after my peptide coupling step. What are the likely causes and how can I fix this?

Core Problem: The activation of the carboxylic acid group during amide bond formation makes the α-proton susceptible to abstraction by a base. This is the most common step for racemization to occur. The mechanism often proceeds through a planar oxazolone intermediate, which can be re-protonated from either face, leading to a loss of stereochemical purity.[1][2]

Common Causes & Solutions:

  • Inappropriate Coupling Reagent: Conventional coupling reagents like HBTU, HATU, and DCC can promote significant racemization, especially with sensitive substrates.[3]

    • Solution: Switch to a "racemization-free" coupling reagent. Ynamides (also known as Zhao reagents) and Oxyma-based reagents (like Boc-Oxyma and COMU) are excellent alternatives that operate under mild conditions and suppress oxazolone formation.[3][4][5][6] Ynamides, in particular, can be used without any additives and are effective even for peptide segment condensation.[3][7]

  • Base Selection and Strength: The choice of base is critical. Strong, non-sterically hindered bases like triethylamine (TEA) can readily abstract the α-proton.[8][9] The basicity and steric hindrance of organic bases greatly influence the extent of racemization.[8]

    • Solution: Opt for a weaker, more sterically hindered base. N-methylmorpholine (NMM) is a good first choice. For highly sensitive substrates, 2,4,6-collidine (TMP) offers even better protection against racemization due to its significant steric bulk and weaker basicity compared to bases like N,N-diisopropylethylamine (DIEA).[8][10]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times increase the kinetic window for racemization.[9][11]

    • Solution: Perform couplings at 0°C or lower if possible. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid unnecessary exposure to basic conditions.

Data Summary: Impact of Coupling Reagents on Racemization
Coupling ReagentAdditiveCommon BaseRacemization RiskKey Considerations
DCC/EDCHOBt/HOSuNMMModerateN-acyl urea formation is a common side reaction. Low temperatures are recommended.[10]
HBTU/HATUNoneDIEA/NMMHighSignificant racemization observed with sensitive amino acids.[3]
PyBOPNoneDIEAHighSimilar risk profile to HBTU/HATU.
Ynamides None None Very Low Can be used alone under neutral conditions, avoiding base-catalyzed racemization.[3][6]
COMU/Boc-Oxyma None DIEA/NMM Low Oxyma-based reagents are highly reactive and suppress racemization effectively.[4][5]
Experimental Protocol: Racemization-Suppressed Peptide Coupling
  • Preparation: Dissolve the N-protected α-aryl-β-amino acid (1.0 equiv) and the amine component (1.1 equiv) in an anhydrous, polar aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition:

    • (Option A - Ynamide): Add the ynamide coupling reagent (e.g., MYTsA, 1.2 equiv) directly to the mixture.[3]

    • (Option B - Oxyma): Add the Oxyma-based reagent (e.g., COMU, 1.2 equiv) followed by the slow, dropwise addition of a sterically hindered base like NMM or 2,4,6-collidine (2.0 equiv).[8]

  • Reaction: Stir the reaction at 0°C and monitor its progress every 30 minutes.

  • Workup: Once the reaction is complete, quench with saturated aq. NH₄Cl, and proceed with a standard aqueous workup and purification.

Q2: I'm losing enantiopurity during the removal of my N-Boc protecting group. Why is this happening?

Core Problem: The α-proton of an α-aryl-β-amino acid is activated by the aryl group, making it susceptible to epimerization under both strongly acidic and basic conditions. While the Boc (tert-butoxycarbonyl) group is acid-labile, the conditions used for its removal can be harsh enough to cause racemization, especially with prolonged exposure.

Common Causes & Solutions:

  • Harsh Acidic Conditions: Standard Boc deprotection cocktails, such as 25-50% TFA in DCM, can be too aggressive for sensitive substrates, leading to gradual epimerization.

    • Solution: Use milder deprotection conditions. A solution of 4M HCl in dioxane is often less prone to causing racemization. Alternatively, reduce the concentration of TFA or the reaction time. Perform the deprotection at 0°C to minimize side reactions.

  • In-situ Neutralization Issues: After deprotection with acid, the resulting ammonium salt is often neutralized in the same pot with a tertiary amine before the next coupling step. If an excess of a strong base is used, it can cause racemization of the free amino acid.

    • Solution: Instead of in-situ neutralization, perform an aqueous workup after deprotection to isolate the ammonium salt. Then, in the subsequent coupling step, use precisely one equivalent of base to liberate the free amine from its salt before adding the coupling reagents.

Diagram: Mechanism of Base-Catalyzed Racemization

The diagram below illustrates how a base can abstract the acidic α-proton, leading to a planar carbanion intermediate that is the precursor to racemization. The aryl group stabilizes this intermediate, increasing its likelihood of formation.

G cluster_0 Racemization via α-Proton Abstraction Start Chiral α-Aryl-β-Amino Acid (L-Enantiomer) Intermediate Planar Carbanion Intermediate (Achiral) Start->Intermediate - H⁺ (by Base) End_L L-Enantiomer Intermediate->End_L + H⁺ (re-protonation) End_D D-Enantiomer (Racemized Product) Intermediate->End_D + H⁺ (re-protonation) Base Base (e.g., DIEA) Proton_Source Proton Source (e.g., H-Base⁺) G cluster_workflow Stereoselective Synthesis Workflow Start Achiral Starting Material (e.g., β-Alanine derivative) Step1 Attach Chiral Auxiliary (e.g., Pseudoephedrine) Start->Step1 Control1 Control Point: Mild Coupling Conditions Step1->Control1 Step2 Diastereoselective Reaction (e.g., α-Arylation/Alkylation) Step1->Step2 Control2 Control Point: Low Temperature, Strong Base (LDA) Step2->Control2 Step3 Cleave Chiral Auxiliary Step2->Step3 Control3 Control Point: Mild Hydrolysis/Hydrogenolysis Avoid harsh acid/base Step3->Control3 Step4 Protecting Group Steps & Peptide Couplings Step3->Step4 Control4 Control Point: Use Racemization-Free Reagents & Hindered Bases Step4->Control4 Step5 Purification Step4->Step5 Control5 Control Point: Neutralized Silica or Crystallization Step5->Control5 End Enantiopure α-Aryl-β-Amino Acid Step5->End

Sources

Technical Support Center: Solubility Optimization of Hydrophobic β-Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydrophobic β-peptide solubility optimization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the inherent insolubility of hydrophobic β-peptides. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to guide your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and initial challenges encountered when working with hydrophobic β-peptides.

Q1: Why is my synthesized hydrophobic β-peptide crashing out of aqueous solution?

A1: The poor aqueous solubility of many β-peptides stems from their amino acid composition and stable secondary structures. Hydrophobic residues (e.g., Val, Leu, Ile, Phe) lack polarity, leading to unfavorable interactions with water. Furthermore, β-peptides often adopt well-defined helical or sheet-like structures stabilized by intramolecular hydrogen bonds. In aqueous environments, these peptides tend to self-associate and aggregate to minimize the exposure of their hydrophobic surfaces to water, leading to precipitation.[1][2] This aggregation is a primary cause of low solubility and can be a significant hurdle in both synthesis and downstream applications.[3]

Q2: What are the first-line strategies I should try to dissolve my β-peptide?

A2: A systematic, multi-step approach is recommended. Always start with a small aliquot of your peptide for solubility testing to avoid wasting valuable material.[2][4]

  • Characterize Your Peptide: First, calculate the net charge of your peptide at a neutral pH. Assign a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus.[4][5][6] This will guide your choice of solvent.

  • Solvent Selection Based on Charge:

    • Net Positive Charge (Basic): Start with sterile, distilled water. If that fails, try a dilute acidic solution like 10-30% acetic acid.[5][7]

    • Net Negative Charge (Acidic): Begin with sterile, distilled water or a buffer like PBS (pH 7.4). If solubility is poor, a dilute basic solution, such as 0.1 M ammonium bicarbonate or 10% NH₄OH, can be effective.[7][8] Note that peptides with free cysteine residues should not be dissolved in basic solutions to prevent rapid oxidation.[8]

    • Net Zero Charge (Neutral/Hydrophobic): These are often the most challenging. Dissolution in a minimal amount of an organic co-solvent is typically required first.[9][10]

  • Physical Dissolution Aids: Gentle warming (below 40°C) and brief sonication can help break up aggregates and facilitate dissolution.[6][9][11] Always centrifuge the solution before use to pellet any remaining undissolved material.[9][10]

Q3: How do I properly use organic co-solvents like DMSO for highly hydrophobic β-peptides?

A3: For peptides that are insoluble in aqueous buffers, a "co-solvent" method is the standard approach.

The key is to first dissolve the peptide in a minimal volume of a strong organic solvent and then slowly dilute it with the desired aqueous buffer.[2][4]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is often preferred due to its strong solubilizing power and relatively low toxicity in cell-based assays (typically <1% v/v).[2][9] Other options include dimethylformamide (DMF), acetonitrile (ACN), or isopropanol.[5][10] For peptides containing cysteine or methionine, avoid DMSO as it can oxidize the side chains; use DMF instead.[5][9]

  • Procedure:

    • Add a small volume (e.g., 10-50 µL) of pure organic solvent to the lyophilized peptide.

    • Vortex or sonicate until the peptide is fully dissolved.

    • Slowly add the aqueous buffer dropwise to the peptide-organic solvent mixture while vortexing.[4][10] This gradual dilution is critical to prevent the peptide from crashing out of solution. If the solution becomes turbid, you have likely reached the solubility limit.[10]

Q4: My peptide dissolves initially but then aggregates over time. What's happening and how can I prevent it?

A4: This phenomenon, often observed with amyloidogenic sequences, is known as time-dependent aggregation.[12] The initially monomeric peptides slowly self-assemble into larger, insoluble oligomers and fibrils.[12][13] This process is driven by factors like peptide concentration, temperature, pH, and ionic strength.

Prevention Strategies:

  • Storage: Store stock solutions at -20°C or -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles.

  • pH and Buffer: Ensure the pH of your buffer is at least one unit away from the peptide's isoelectric point (pI), where it has a net zero charge and is least soluble.

  • Chaotropic Agents: For non-biological assays, denaturing agents like 6 M guanidine-HCl or 8 M urea can be used to keep peptides soluble, but they are often incompatible with biological systems.[7][8]

  • Sequence Modification: If aggregation is a persistent issue, redesigning the peptide may be necessary. This is an advanced strategy discussed in the troubleshooting section.

Section 2: Troubleshooting Guides & Advanced Protocols

This section provides detailed workflows for overcoming persistent solubility and aggregation issues.

Troubleshooting Workflow: My β-Peptide is Insoluble

If first-line strategies fail, a more systematic approach is required. This workflow guides you from simple solvent screening to advanced chemical modifications.

G cluster_0 Phase 1: Solvent & pH Optimization cluster_1 Phase 2: Sequence & Structural Modification start Start: Insoluble Peptide charge Calculate Net Charge (Acidic, Basic, Neutral) start->charge test_ph Systematic pH Screening (e.g., pH 3, 5, 7, 9) charge->test_ph For charged peptides test_organic Co-Solvent Screening (DMSO, DMF, ACN, TFE) charge->test_organic For neutral peptides qc1 QC: Visual Inspection & UV-Vis for Concentration test_ph->qc1 test_organic->qc1 soluble1 Success: Soluble Peptide qc1->soluble1 Clear Solution insoluble1 Failure: Still Insoluble qc1->insoluble1 Precipitate/Cloudy redesign Peptide Redesign insoluble1->redesign add_tags Strategy 1: Add Solubilizing Tags (e.g., PEG, Poly-Arg) redesign->add_tags mod_sidechains Strategy 2: Modify Side Chains (e.g., Replace hydrophobic AA with Gly/Ala) redesign->mod_sidechains n_methylation Strategy 3: N-Methylation (Disrupts H-bonds) redesign->n_methylation resynthesize Re-synthesize Modified Peptide add_tags->resynthesize mod_sidechains->resynthesize n_methylation->resynthesize qc2 QC: Test Solubility of New Peptide (Return to Phase 1) resynthesize->qc2

Caption: Decision workflow for troubleshooting β-peptide insolubility.

Protocol 2.1: Systematic Solubility Screening

This protocol details how to systematically test various conditions to find an optimal solvent for your peptide.

Objective: To identify a suitable buffer, pH, and/or co-solvent system for a hydrophobic β-peptide.

Materials:

  • Lyophilized β-peptide aliquot (approx. 1 mg)

  • Sterile deionized water

  • Buffer stock solutions (e.g., Phosphate, Acetate, Tris) at various pH values

  • Organic co-solvents: DMSO, DMF, Acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortexer and bath sonicator

Procedure:

  • Preparation: Centrifuge the peptide vial to collect all powder at the bottom.[7] Prepare a series of microcentrifuge tubes, each containing a small, known amount of peptide (e.g., 0.1 mg).

  • Aqueous Screen: To the first set of tubes, add a calculated volume of different aqueous buffers (e.g., 100 µL of pH 4.0, 7.4, and 9.0 buffers) to achieve a target concentration (e.g., 1 mg/mL).

  • Dissolution Attempt: Vortex each tube for 30 seconds. If not dissolved, sonicate in a water bath for 5 minutes.[4]

  • Observation: Visually inspect for clarity. A clear solution indicates dissolution. Cloudiness or visible particulates indicate suspension or insolubility.[4]

  • Organic Co-solvent Screen (if needed): If the peptide is insoluble in all aqueous buffers, use a new set of tubes. a. Add a minimal volume (e.g., 10 µL) of an organic co-solvent (DMSO, DMF, or ACN) to each tube. b. Vortex until fully dissolved. c. Slowly titrate in the desired aqueous buffer (e.g., PBS pH 7.4) dropwise while vortexing, up to the final target volume. d. Observe for any precipitation.

  • Validation: Once a suitable condition is found, confirm the peptide concentration using a UV-Vis spectrophotometer by measuring absorbance at 280 nm (if Trp or Tyr residues are present) or through a quantitative amino acid analysis.

Protocol 2.2: Characterizing Aggregation with Dynamic Light Scattering (DLS)

DLS is a powerful technique to assess the aggregation state of your peptide in solution. It measures the size distribution of particles. Monomeric peptides will show a small hydrodynamic radius, while aggregates will appear as larger species.

Objective: To determine if a dissolved β-peptide exists as a monomer or has formed soluble aggregates.

Procedure:

  • Sample Preparation: Prepare the peptide solution in the desired buffer, filtered through a low-protein-binding 0.22 µm syringe filter to remove dust.

  • Instrument Setup: Use a DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Load the sample into a clean cuvette. Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument software will generate a size distribution plot (Intensity vs. Size).

    • A single, narrow peak at a small hydrodynamic radius (typically 1-5 nm) suggests a homogenous, monomeric sample.

    • The presence of larger peaks (>10 nm) or a high polydispersity index (PDI > 0.3) indicates the presence of oligomers or larger aggregates.[14]

DLS Result Interpretation Hydrodynamic Radius (Z-average) Polydispersity Index (PDI) Inference
Ideal Sample 1 - 5 nm< 0.2Monomeric / Homogenous
Potential Oligomers 5 - 50 nm0.2 - 0.5Presence of small, soluble aggregates
Significant Aggregation > 100 nm> 0.5Large aggregates, potentially leading to precipitation
Advanced Strategy: Covalent Modifications to Enhance Solubility

When solvent optimization is insufficient, covalent modification of the peptide sequence is a highly effective, albeit more involved, strategy.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains is a gold-standard method for improving the solubility and pharmacokinetic properties of peptides.[10][15] The hydrophilic PEG chain effectively shields the hydrophobic peptide core, preventing aggregation.

  • Addition of Hydrophilic Tags: Adding a tail of charged amino acids (e.g., a string of lysines or arginines) to the N- or C-terminus can dramatically increase aqueous solubility.[16][17] This strategy leverages the high solubility of these charged residues.

  • Side-Chain Substitution: Strategically replacing key hydrophobic amino acids with more polar or smaller ones (like Glycine or Alanine) can disrupt the hydrophobic patches that drive aggregation.[10] This requires careful consideration to not abrogate the peptide's biological activity.

  • N-Methylation: Methylating the backbone amide nitrogens at specific residues can disrupt the inter-chain hydrogen bonding that is critical for the formation of β-sheet aggregates.[3][17] This is a powerful tool for inhibiting aggregation while often maintaining the peptide's core conformation.

G cluster_0 Mechanism of Action cluster_1 Solubilization Strategies peptide Hydrophobic β-Peptide aggregate Aggregation & Precipitation peptide->aggregate Self-Association peg PEGylation peptide->peg tags Hydrophilic Tags (e.g., Poly-Lys) peptide->tags n_meth N-Methylation peptide->n_meth soluble_peptide Soluble β-Peptide peg->soluble_peptide Adds Hydrophilic Shield tags->soluble_peptide Increases Net Charge n_meth->soluble_peptide Disrupts H-Bonds

Caption: Covalent modification strategies to prevent aggregation.

References
  • Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. (2021). International Journal of Molecular Sciences. [Link]

  • Peptide Solubilization. JPT Peptide Technologies. [Link]

  • Guidelines for Peptide Dissolving. LifeTein. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]

  • Proteins & Peptides Particle and Aggregation Characterization. CD Formulation. [Link]

  • How to dissolve a peptide? Iris Biotech. [Link]

  • Nerelius, C., Johansson, J., & Sandegren, A. (2009). Amyloid beta-peptide aggregation. What does it result in and how can it be prevented? Frontiers in Bioscience, 14(5), 1716–1729. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Pike, C. J., Burdick, D., Walencewicz, A. J., Glabe, C. G., & Cotman, C. W. (1993). In vitro aging of beta-amyloid protein causes peptide aggregation and neurotoxicity. Brain Research, 624(1-2), 338-342. [Link]

  • How Can I Make My Peptide More Water Soluble? (2024). LifeTein. [Link]

  • Aggeli, A., Nyrkova, I., Bell, M., et al. (2003). pH as a Trigger of Peptide β-Sheet Self-Assembly and Reversible Switching between Nematic and Isotropic Phases. Journal of the American Chemical Society, 125(28), 8614–8627. [Link]

  • Hamley, I. W., & Castelletto, V. (2020). Characterization of Peptides and Their Assemblies. In Peptide-based Biomaterials (pp. 19-46). Royal Society of Chemistry. [Link]

  • Peptide solubility guidelines. SB-PEPTIDE. [Link]

  • Kumar, S., Singh, S. K., & Kumar, A. (2024). Peptide-based amyloid-beta aggregation inhibitors. Molecular Diversity, 28(1), 1-22. [Link]

  • Synthetic Peptide Handling & Storage Protocol. Sigma-Aldrich. [Link]

  • How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. Peptide Science. [Link]

Sources

avoiding beta-lactam formation during activation of beta-amino acids

Technical Support Center: -Amino Acid Activation & Coupling

Topic: Preventing Intramolecular -Lactam Formation
Core Concept: The "Four-Membered Ring Trap"

The Problem: When activating the carboxyl group of a




The Thermodynamic Reality: Unlike


Mechanism & Causality Analysis

The following diagram illustrates the kinetic competition between the desired peptide bond formation and the undesired cyclization.

BetaLactamCompetitioncluster_conditionsCritical Control FactorsStartN-ProtectedBeta-Amino AcidActiveSpeciesActivated Ester/Anhydride(Highly Electrophilic)Start->ActiveSpecies ActivationActivatorActivation Reagent(e.g., HATU, SOCl2)Activator->ActiveSpeciesProductDesired Peptide(Intermolecular)ActiveSpecies->Product Path A: Fast Kinetics(Sterically Unhindered)ByproductBeta-Lactam(Intramolecular)ActiveSpecies->Byproduct Path B: Side Reaction(High Temp / Strong Base)AmineAmine Component(Nucleophile)Amine->Product

Figure 1: Kinetic competition during activation. Path A (Green) represents the desired intermolecular coupling. Path B (Red) represents the intramolecular cyclization to

Troubleshooting & Optimization Protocols
Scenario A: You are using Acid Chlorides (SOCl₂ / Oxalyl Chloride)
  • Observation: High yield of a byproduct with Mass [M-18] or [M-HCl].

  • Root Cause: Acid chlorides are too reactive. For N-protected

    
    -amino acids, the acid chloride intermediate spontaneously cyclizes to the N-protected 
    
    
    -lactam, especially if the N-protecting group is a carbamate (Fmoc/Boc).
  • Corrective Action: STOP using acid chlorides. Switch to Acid Fluorides or Active Esters.

Scenario B: You are using Mixed Anhydrides (IBCF / NMM)
  • Observation: "Wrong-way" opening products or urethane byproducts.

  • Root Cause: The mixed anhydride method is highly temperature-sensitive. If the temperature rises above -15°C, the intramolecular attack becomes favorable.

  • Corrective Action:

    • Maintain reaction temperature strictly at -15°C during activation.

    • Switch base from NMM (N-methylmorpholine) to NMP (N-methylpiperidine) to reduce urethane formation.

Scenario C: You are using Standard Coupling (HATU / DIEA)
  • Observation: Low yield with sterically hindered

    
    -amino acids.
    
  • Root Cause: DIEA (Diisopropylethylamine) is a strong base. If the coupling is slow (due to steric bulk), DIEA can promote base-catalyzed cyclization or epimerization.

  • Corrective Action:

    • Change Base: Switch to TMP (2,4,6-Trimethylpyridine / Collidine) . It is a weaker, non-nucleophilic base that maintains pH without driving the side reaction.

    • Change Reagent: Switch to TFFH (See Protocol 2 below).

Recommended Experimental Protocols
Protocol 1: The "Gold Standard" (HATU/HOAt)

Best for: Standard

  • Dissolve the N-protected

    
    -amino acid (1.0 equiv) in dry DMF.
    
  • Add HATU (1.0 equiv) and HOAt (1.0 equiv).

  • Cool the solution to 0°C (ice bath). Crucial step to suppress initial kinetic spike.

  • Add TMP (Collidine) (2.0 equiv) dropwise.

  • Stir for 2 minutes for activation.

  • Add the amine component (1.1 equiv).

  • Warm to room temperature and stir for 1-2 hours.

Protocol 2: The "Difficult Sequence" (TFFH - Acid Fluoride)

Best for: Sterically hindered

  • Dissolve the N-protected

    
    -amino acid (1.0 equiv) in dry DCM (or DMF if solubility is poor).
    
  • Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.0 equiv).

  • Add DIEA (2.0 equiv) dropwise under Nitrogen.

  • Wait: The conversion to Acid Fluoride is complete in ~15-30 minutes. (Monitor by IR: look for carbonyl stretch at ~1840 cm⁻¹).[1]

  • Add the amine component directly to this solution.

  • Result: The acid fluoride reacts cleanly with the amine; the fluoride leaving group is a poor nucleophile, preventing back-attack.

Diagnostic Data Table

Use this table to identify if

Symptom (LCMS/NMR)Probable CauseVerificationSolution
Mass [M-18] Intramolecular DehydrationNMR: Check for disappearance of NH signal and appearance of ring protons (distinctive shift).Switch to TFFH; Lower activation temp.
Mass [M + 100] (approx)Urethane formation (Mixed Anhydride)LCMS: Mass corresponds to coupling with the isobutyl carbonate.Switch to HATU or PyBOP.
Slow Reaction Steric HindranceTest: Reactivity drops with

or

substitution.
Use Acid Fluoride (TFFH) method.[1][2]
Racemization Base-catalyzed enolizationChiral HPLC: Doublet peaks.Use Collidine (TMP) instead of DIEA/TEA.
Frequently Asked Questions (FAQs)

Q: Can I use carbodiimides (DCC/DIC) for


-amino acids?A:must

Q: Why is TFFH better than SOCl₂? A: Thionyl chloride (SOCl₂) generates HCl and heat, creating an Acid Chloride. Acid Chlorides of N-protected

Acid Fluoride

Q: Does the protecting group matter? A: Yes. Fmoc and Boc (urethanes) generally reduce the nucleophilicity of the nitrogen, making cyclization less likely than with N-acyl or N-alkyl groups. However, if you activate too strongly (acid chloride), even Fmoc/Boc cannot prevent cyclization.

References
  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[1][3] Journal of the American Chemical Society. Link

  • Podlech, J., & Seebach, D. (1995).

    
    -Amino Acids from 
    
    
    -Amino Acids using the Arndt-Eistert Reaction: Scope and Limitations. Liebigs Annalen. Link
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents and Methods.[2][][5] Bachem Technical Guides. Link

Technical Support Center: Optimization of HATU/HOAt Coupling for Sterically Hindered β-Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for advanced peptide synthesis. As Senior Application Scientists, we understand that coupling sterically hindered residues, particularly β-amino acids, presents a significant synthetic challenge. This guide provides in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions concerning the use of HATU/HOAt, a premier coupling reagent system for these demanding reactions.

Section 1: The "Why" - Understanding the Core Principles

Before troubleshooting, it is crucial to understand the mechanism and the inherent challenges. Steric hindrance from the β-substituent dramatically slows the kinetics of amide bond formation, creating a larger window for side reactions and incomplete coupling.

FAQ: What makes the HATU/HOAt system so effective for hindered couplings?

The efficacy of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) stems from its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[1][2] This process is significantly more efficient than older methods for two key reasons:

  • High Reactivity of the OAt-Ester : The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to its HOBt analogue, leading to a more electrophilic and reactive ester intermediate.

  • Anchimeric Assistance : The nitrogen atom at the 7-position of the HOAt ring is believed to provide anchimeric assistance (neighboring group participation) during the aminolysis step, which accelerates the rate-limiting nucleophilic attack by the amine. This kinetic advantage is critical for overcoming the steric barrier presented by β-residues.[1]

HATU_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Formation Acid R-COOH (β-Amino Acid) Carboxylate R-COO⁻ Acid->Carboxylate Base DIPEA Base->Acid HATU HATU ActiveEster Highly Reactive OAt-Active Ester Carboxylate->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amide Amide Bond (Peptide) Amine H₂N-R' (Peptide Chain) Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

Section 2: Troubleshooting Guide for Difficult Couplings

This section addresses the most common issues encountered during the coupling of sterically hindered β-residues.

Problem 1: Low or No Product Yield

Q: My LC-MS analysis shows primarily unreacted starting materials after a standard coupling time. What are the most likely causes and how can I fix this?

Low yields are the most frequent problem and typically point to issues with reaction conditions or reagent integrity. A systematic troubleshooting approach is essential.[3]

Probable Cause Scientific Rationale Recommended Solution
Moisture Contamination The active ester intermediate is highly sensitive to water. Hydrolysis will revert it to the starting carboxylic acid, halting the reaction.[4][5]Ensure all glassware is flame- or oven-dried. Use fresh, anhydrous grade solvents (e.g., DMF, NMP). Storing solvents over molecular sieves is highly recommended.[3][4]
Poor Reagent Quality HATU and DIPEA can degrade over time, especially with improper storage.Use fresh, high-purity reagents. Store HATU in a desiccator at low temperature and keep DIPEA sealed under an inert atmosphere.
Insufficient Activation Sterically hindered acids require more time to form the active ester. Adding the amine too early results in a slow, inefficient reaction.Increase pre-activation time. Mix the β-amino acid, HATU, and DIPEA for at least 15-30 minutes before introducing the amine component. For extremely difficult cases, this can be extended to 60 minutes.[2][3]
Peptide Aggregation As the peptide chain elongates, it can fold or aggregate on the solid support, blocking the N-terminal amine and preventing the activated acid from reaching it.[6][7][8]Switch to a solvent with superior solvating properties. NMP is often better than DMF for disrupting aggregation. Using a solvent mixture (e.g., DMF/DCM) or adding chaotropic salts can also be effective.[6]
Suboptimal Temperature Room temperature may not provide enough energy to overcome the high activation barrier of hindered couplings.Gently heat the reaction to 30-40°C. Monitor carefully, as excessive heat can increase the risk of racemization.[3] Microwave-assisted synthesis is a powerful alternative for driving difficult couplings to completion rapidly.[6][9]
Problem 2: Appearance of Key Side Products

Q: I've observed a side product with a mass of +137 Da on my N-terminus. What is it and how can I prevent it?

This side product is the result of N-terminal guanidinylation, where the free amine reacts directly with the guanidinium portion of the HATU reagent.[1][10]

  • Causality : This occurs when the amine is exposed to an excess of HATU before the carboxylic acid is fully activated and consumed.

  • Solution : The order of addition is critical. Always pre-activate the carboxylic acid with HATU and base before adding the amine. [2][11] Also, avoid using a large excess of HATU; a molar ratio of 1.0-1.5 equivalents relative to the acid is typically sufficient.[11]

Q: How can I minimize the risk of racemization for my stereochemically sensitive β-residue?

While HATU is known for suppressing racemization, the risk is never zero, especially with prolonged reaction times or harsh conditions.[12][13] Racemization primarily occurs via the formation of a planar oxazolone intermediate.[12]

  • Causality : The rate of racemization becomes competitive with the rate of amide bond formation. Factors that slow the main reaction or promote deprotonation of the α-carbon increase this risk.

  • Solutions :

    • Base Selection : Use a sterically hindered, non-nucleophilic base. DIPEA is strongly preferred over less hindered bases like triethylamine (TEA) , as TEA is more effective at abstracting the α-proton, promoting racemization.[12]

    • Temperature Control : For particularly sensitive residues, consider running the reaction at 0°C to slow the rate of oxazolone formation.[13]

    • Minimize Reaction Time : Do not let the reaction run unnecessarily long. Monitor progress by TLC or a test cleavage with LC-MS and stop once the starting material is consumed.

Section 3: Protocol and Optimization Hub

This section provides a robust starting protocol and a workflow for systematic optimization.

Experimental Protocol: Optimized HATU Coupling for a Hindered β-Residue (Solid Phase)

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) approach.

  • Resin Preparation : Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min) to remove all residual piperidine.

  • Pre-activation :

    • In a separate, dry glass vessel, dissolve the Fmoc-protected β-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in anhydrous NMP.

    • Add DIPEA (8 equivalents) to the solution.

    • Stir the mixture at room temperature for 15 minutes to allow for complete formation of the OAt-active ester.

  • Coupling :

    • Add the pre-activated amino acid solution to the prepared resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring :

    • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.

  • Troubleshooting on the Fly :

    • If the Kaiser test is positive (blue beads) , indicating incomplete coupling, perform a "double coupling."[6] Filter the resin, wash with NMP (3x), and repeat steps 2-4 with a fresh solution of activated amino acid.

    • If the Kaiser test is still positive after a second coupling , consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Caption: Experimental workflow for optimized coupling.

Table: Key Parameter Optimization

Use this table as a guide for systematically optimizing your reaction. Start with the recommended conditions and adjust one parameter at a time.

Parameter Recommended Starting Optimization Range Rationale for Adjustment
HATU (eq.) 1.0 - 1.20.9 - 1.5Increase for very slow reactions; decrease if guanidinylation is observed.
Base (DIPEA, eq.) 2.02.0 - 4.0Higher base concentration can accelerate the reaction but may also increase racemization risk.
Pre-activation Time 15 min5 - 60 minCrucial for hindered residues. Shorter times for standard amino acids, longer for β-residues.[2]
Coupling Time 2 hours1 - 18 hoursExtend time for sluggish reactions. Monitor to avoid unnecessary exposure that could lead to side products.[2]
Temperature Room Temp (20-25°C)0°C to 40°CLower temperature to minimize racemization; gently increase to push slow reactions to completion.[3][13]
Solvent NMPDMF, DCM, or mixturesNMP is best for solvation.[6] DCM can be used for solution-phase couplings.[14]

Section 4: Advanced FAQs

Q: When should I consider an alternative coupling reagent like COMU?

While HATU is extremely powerful, newer reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) offer comparable or sometimes superior performance.[15][16] Consider switching to COMU if:

  • You are working in a process chemistry environment where the explosive potential of HOAt byproducts is a safety concern.[15] COMU is based on Oxyma Pure, which is a safer alternative.[10]

  • You experience solubility issues with HATU in your chosen solvent system. COMU often has better solubility.[16]

  • You are performing couplings where only 1 equivalent of base is desirable. COMU has been shown to perform extremely well under these conditions.[16]

Q: What are the main advantages and risks of using microwave-assisted peptide synthesis (MASPS) for these couplings?

  • Advantages : MASPS uses microwave energy to rapidly and efficiently heat the reaction, dramatically shortening coupling times from hours to minutes.[9][17] This is highly effective for overcoming the steric hindrance of β-residues and preventing aggregation.[6]

  • Risks : The primary risk is racemization. While the short reaction times can kinetically disfavor racemization pathways, the elevated temperatures can also accelerate them. Careful optimization of temperature and exposure time is critical to ensure stereochemical integrity.[17]

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025).
  • BenchChem. (n.d.). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • ChemPep Inc. (n.d.). HATU | 148893-10-1 | Peptide Coupling Reagent.
  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.
  • BenchChem. (2025).
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • Vommina, V. S., et al. (n.d.). Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt.
  • AAPPTec. (n.d.).
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Reddit. (2015, October 21).
  • Collins, J. M. (2011, October 20). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • BenchChem. (2025).
  • Sipos, A., et al. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Bio-Synthesis Inc. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Muttenthaler, M., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Endocrinology.

Sources

Technical Support Center: Purification of Beta-Peptides Containing Methoxyphenyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Hydrophobic Interaction, Aggregation, and Chromatographic Resolution Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Beta-peptides (consisting of


-amino acids) form stable secondary structures (e.g., 14-helices) distinct from 

-peptides. When these sequences incorporate methoxyphenyl groups (e.g.,

-hPhe(4-OMe)), two compounding challenges arise:
  • Enhanced Hydrophobicity: The methoxy group increases lipophilicity, leading to strong retention and potential irreversible binding on standard C18 stationary phases.

  • Aggressive Aggregation: The electron-rich aromatic rings promote strong

    
    -
    
    
    
    stacking interactions, stabilizing aggregates that manifest as broad, tailing, or split peaks during HPLC.

This guide provides field-proven protocols to overcome these specific physicochemical barriers.

Part 1: Sample Preparation & Solubilization

User Question: "My crude beta-peptide precipitates immediately upon adding the mobile phase (Water/ACN). How do I get it into solution for injection?"

The Diagnosis: Aggregation-Induced Insolubility

Beta-peptides with methoxyphenyl side chains often act like "molecular rocks" in aqueous buffers due to inter-chain hydrophobic clustering. Standard sonication is rarely sufficient.

The Protocol: The HFIP Disaggregation Method

You must disrupt the secondary structure before the sample hits the column. We recommend a "Hard Solubilization" approach using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude lyophilized peptide in 100% HFIP (or TFE if HFIP is unavailable) at a concentration of 5–10 mg/mL.

    • Why: HFIP is a potent hydrogen-bond disruptor that breaks down

      
      -peptide helices and sheets, yielding monomeric species.
      
  • Sonication: Sonicate for 5–10 minutes. The solution should be clear.

  • Dilution (Critical): Immediately before injection, dilute the sample with 50% Aqueous Acetic Acid or your starting mobile phase (high aqueous).

    • Ratio: 1 part HFIP solution : 3 parts Buffer.

    • Note: If precipitation occurs upon dilution, stop. You must inject the sample with a higher organic content or use a "Sandwich Injection" method (Sample between two plugs of strong solvent).

Solvent SystemSuitabilityMechanism
Water/ACN (0.1% TFA) PoorPromotes aggregation in hydrophobic sequences.[1]
DMSO ModerateGood solvent, but high viscosity causes backpressure spikes; difficult to remove by lyophilization.
HFIP (Hexafluoroisopropanol) Excellent Disrupts secondary structure; low boiling point allows easy removal.
6M Guanidine HCl GoodChaotropic agent; use only if desalting step follows.

Part 2: Chromatographic Optimization

User Question: "I see a massive broad 'hump' instead of a sharp peak, or the peptide elutes as multiple ghost peaks. Is my synthesis wrong?"

The Diagnosis: On-Column Aggregation

The "hump" indicates that the peptide is interconverting between aggregated and monomeric states during the run. The methoxyphenyl groups are likely stacking against the C18 alkyl chains.

The Solution: Elevated Temperature & Stationary Phase Selection[1]
1. Thermal Denaturation (The "Gold Standard")

Heat is the most effective tool for purifying hydrophobic beta-peptides. It increases mass transfer kinetics and disrupts


-

stacking.
  • Action: Set the column oven to 60°C – 70°C .

  • Caution: While methoxyphenyl ethers are generally stable, do not exceed 80°C to avoid potential acid-catalyzed hydrolysis of the ether linkage over prolonged exposure.

2. Stationary Phase Switch

Standard C18 columns often retain these peptides too strongly, leading to low recovery.

  • Recommendation: Switch to a C4 (Butyl) or PLRP-S (Polymeric Reversed-Phase) column.

  • Why: C4 has lower hydrophobicity, allowing elution at lower organic concentrations. Polymeric columns (PLRP-S) are robust at high pH and temperatures, allowing you to use basic mobile phases (e.g., NH4OH) if acidic conditions fail.

3. Mobile Phase Modifiers

If peak tailing persists, the residual silanols on the silica may be interacting with the peptide backbone.

  • Add Chaotropes: Add 1–5% Isopropanol (IPA) or TFE to Mobile Phase B (Acetonitrile). This maintains solubility at high organic gradients.

Part 3: Troubleshooting Decision Tree

The following diagram outlines the logical flow for diagnosing purification failures specific to hydrophobic beta-peptides.

BetaPeptideTroubleshooting Start Start: HPLC Issue Detected Symptom Identify Symptom Start->Symptom BroadPeak Broad/Tailing Peak Symptom->BroadPeak SplitPeak Split/Ghost Peaks Symptom->SplitPeak HighBackpressure High Backpressure/Clogging Symptom->HighBackpressure LowRecovery Low/No Recovery Symptom->LowRecovery HeatCheck Is Column Temp > 60°C? BroadPeak->HeatCheck SplitPeak->HeatCheck SolubilityCheck Sample Clear in Buffer? HighBackpressure->SolubilityCheck ColumnCheck Using C18? LowRecovery->ColumnCheck Action_Heat Increase Temp to 60-70°C HeatCheck->Action_Heat No Action_SwitchC4 Switch to C4 or PLRP-S Column HeatCheck->Action_SwitchC4 Yes Action_HFIP Use HFIP/TFE Solubilization SolubilityCheck->Action_HFIP No ColumnCheck->Action_SwitchC4 Yes (Too Hydrophobic) Action_Gradient Shallow Gradient (0.5% B/min) ColumnCheck->Action_Gradient No

Caption: Logic flow for diagnosing HPLC anomalies in hydrophobic beta-peptide purification. Blue = Diagnosis, Red = Symptom, Yellow = Decision Node, Green = Corrective Action.

Part 4: Structural Integrity & Side Reactions

User Question: "I isolated a peak, but the Mass Spec shows a mass of [M-14]. Did I lose a methyl group?"

The Diagnosis: Demethylation vs. Deletion

While methoxyphenyl groups are relatively stable, harsh acidic conditions (high concentrations of scavengers like thioanisole in the cleavage cocktail) combined with high heat can theoretically cause partial demethylation (loss of CH3, -15 Da, often appearing as -14 Da difference due to protonation states).

However, in beta-peptide synthesis, the most common issue is incomplete coupling due to steric hindrance of the


-amino acid.
  • [M-14] : Likely demethylation (Rare, check cleavage cocktail).

  • [M-Residue] : A deletion sequence. These are chemically very similar to the full-length peptide and often co-elute.

Prevention Protocol
  • Double Coupling: Always double or triple couple

    
    -amino acids with methoxyphenyl groups.
    
  • Cleavage Cocktail: Use a "Reagent K" derivative but minimize radical scavengers if no sensitive residues (Met, Cys, Trp) are present.

    • Recommended: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O. Avoid BBr3 or strong Lewis acids.

Part 5: Validated HPLC Method Parameters

Use this as your starting template.

ParameterSettingRationale
Column C4 (300 Å pore size) or PLRP-SWide pores prevent size-exclusion effects; C4 reduces hydrophobic retention.
Mobile Phase A Water + 0.1% TFAStandard ion-pairing.
Mobile Phase B Acetonitrile + 0.1% TFA + 10% TFE TFE acts as a solubilizer and helix-disruptor during elution.
Temperature 65°C Essential to break aggregates and sharpen peaks.
Gradient 20% to 80% B over 40 minShallow gradients help separate deletion impurities (n-1).
Flow Rate 1.0 mL/min (Analytical)Standard.[1]
Detection 214 nm (Amide) & 280 nm (Aromatic)The methoxyphenyl group absorbs strongly at 280 nm, helping distinguish product from non-aromatic impurities.

References

  • Purification of Aggregation-Prone Peptides (Amyloid Beta)

    • Warner, C. J. A., et al. (2016). "A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides." Journal of Visualized Experiments.
    • Source:

  • High-Temperature HPLC for Hydrophobic Peptides

    • Agilent Technologies. (2008). "Monitoring the Purification of Synthetic Amyloid Peptide Ab (1-42)
    • Source:

  • Beta-Peptide Synthesis and Solubility

    • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Foundational context on beta-peptide handling).
    • Source:

  • Solubility Guidelines for Difficult Peptides

    • Bachem. (2021).[2] "Care and Handling of Amyloid Peptides." (Applicable to methoxyphenyl beta-peptides due to shared hydrophobicity).

    • Source:

Sources

Technical Support Center: Resolution of 3-amino-2-(4-methoxyphenyl)propanoic acid Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the resolution of 3-amino-2-(4-methoxyphenyl)propanoic acid diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the separation of these stereoisomers. The classical method of resolving enantiomers by converting them into diastereomeric salts, which can then be separated by fractional crystallization, is a cornerstone of stereochemistry.[1][2][3] However, the process is often empirical and requires careful optimization.[1] This guide provides a structured approach to overcoming common hurdles in your resolution experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: How do I select an appropriate chiral resolving agent for 3-amino-2-(4-methoxyphenyl)propanoic acid?

Answer: The selection of a resolving agent is the most critical step and often requires screening. Since your target molecule is an amino acid, it is amphoteric, meaning it has both an acidic carboxylic group and a basic amino group. This allows you to form diastereomeric salts with either a chiral acid or a chiral base.

Causality and Rationale: The principle of this resolution method lies in the different physicochemical properties of diastereomers, such as solubility, which allows for their separation by methods like fractional crystallization.[1][][5] The choice of the resolving agent will determine the properties of the resulting diastereomeric salts.

Recommended Screening Strategy: A preliminary screening with a small amount of your racemic amino acid and several common resolving agents is highly recommended.[6]

Table 1: Common Chiral Resolving Agents for Amino Acids

Resolving Agent ClassSpecific ExamplesTarget Functional GroupKey Considerations
Chiral Acids (+)-Tartaric acid derivatives (e.g., (+)-Di-p-toluoyl-D-tartaric acid), (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid.[7][8]Amino groupTartaric acid derivatives are often effective for resolving racemic amines and amino acids.[8]
Chiral Bases Brucine, Strychnine, Quinine, (R/S)-1-Phenylethylamine.[2][7]Carboxylic acid groupAlkaloids like brucine are readily available but can be toxic. Synthetic amines are a good alternative.[2][7]

Experimental Insight: For 3-amino-2-(4-methoxyphenyl)propanoic acid, starting with a tartaric acid derivative like (+)-Di-p-toluoyl-D-tartaric acid is a logical first step due to its proven success in resolving similar amino compounds.[8]

Question 2: My fractional crystallization is not yielding pure diastereomers. What factors should I investigate?

Answer: Fractional crystallization is a delicate process influenced by several factors. If you are not achieving good separation, a systematic optimization of the crystallization conditions is necessary.

Core Principle: The goal is to create conditions where one diastereomeric salt is significantly less soluble than the other, allowing it to crystallize preferentially from the solution.[8]

G cluster_0 Troubleshooting Crystallization Racemic_Mixture Racemic Amino Acid + Resolving Agent in Solution Crystallization Fractional Crystallization (Cooling/Evaporation) Racemic_Mixture->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid: Enriched Diastereomer Filtration->Solid Mother_Liquor Mother Liquor: Enriched in Soluble Diastereomer Filtration->Mother_Liquor Analysis Analyze Diastereomeric Excess (d.e.) Solid->Analysis Low_DE Low d.e.? Analysis->Low_DE Optimize Optimize Conditions Low_DE->Optimize Yes High_DE High d.e. Achieved Low_DE->High_DE No Optimize->Racemic_Mixture Re-run with new parameters

Caption: Troubleshooting workflow for fractional crystallization.

Key Parameters to Optimize:

  • Solvent System: This is the most influential parameter. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their mixtures with water or hexane).[9] The ideal solvent will maximize the solubility difference between the two diastereomers.

  • Concentration: Supersaturation is the driving force for crystallization. If the solution is too dilute, nothing will crystallize. If it's too concentrated, both diastereomers may precipitate together, a phenomenon known as "oiling out".[9]

  • Temperature and Cooling Rate: A slow cooling rate generally favors the formation of larger, purer crystals. Crash cooling can trap impurities and the undesired diastereomer. Sometimes, temperature cycling (annealing) can improve purity.[9]

  • Seeding: Introducing a tiny crystal of the desired pure diastereomer (if available from a previous small-scale attempt) into a supersaturated solution can induce crystallization of that specific diastereomer.[8]

Question 3: I'm observing a low diastereomeric excess (d.e.). What are the common causes and how can I fix this?

Answer: Low diastereomeric excess (d.e.) is a common problem that can stem from several issues during the resolution process.

Troubleshooting Flowchart:

G start Low d.e. Observed check_formation Is salt formation complete? (Check with TLC/NMR) start->check_formation check_solubility Is there sufficient solubility difference? check_formation->check_solubility Yes incomplete_formation Action: Adjust stoichiometry, reaction time, or temperature. check_formation->incomplete_formation No check_equilibrium Did the system reach equilibrium? check_solubility->check_equilibrium Yes poor_solubility Action: Screen different solvents/ resolving agents. check_solubility->poor_solubility No check_racemization Is racemization occurring? check_equilibrium->check_racemization Yes kinetic_trapping Action: Slow down cooling, use annealing, or seed crystals. check_equilibrium->kinetic_trapping No racemization_issue Action: Use milder conditions for salt cleavage (pH adjustment). check_racemization->racemization_issue Yes success Improved d.e. check_racemization->success No incomplete_formation->start poor_solubility->start kinetic_trapping->start racemization_issue->start

Caption: Decision tree for troubleshooting low diastereomeric excess.

Detailed Breakdown:

  • Incomplete Salt Formation: Ensure you are using the correct stoichiometry (often a 1:1 ratio of racemate to resolving agent, but sometimes using a sub-stoichiometric amount of resolving agent is beneficial).[8]

  • Insufficient Solubility Difference: This is the most likely cause. As mentioned in Q2, a thorough solvent screening is crucial. There is an inverse relationship between a salt's melting point and its solubility; a higher melting point often implies lower solubility.[10]

  • Co-crystallization (Solid Solution): In some cases, the two diastereomers are so similar that they crystallize together in the same lattice, forming a solid solution.[9] If this is suspected, changing the resolving agent is often the most effective solution.[9]

  • Kinetic vs. Thermodynamic Control: Fast crystallization may trap the more soluble diastereomer.[11] Slower crystallization allows the system to reach thermodynamic equilibrium, favoring the formation of the least soluble, most stable crystal.[3]

Question 4: What is the most reliable method to determine the diastereomeric excess (d.e.) of my resolved sample?

Answer: Accurate determination of d.e. is essential to evaluate the success of your resolution. While several methods exist, High-Performance Liquid Chromatography (HPLC) is generally the most reliable and widely used technique.

Method Comparison:

MethodPrincipleProsCons
Chiral HPLC Separation of enantiomers/diastereomers on a chiral stationary phase.[12]High accuracy and sensitivity; provides quantitative data for both isomers.Requires specialized and often expensive chiral columns.
NMR Spectroscopy Using a chiral shift reagent or derivatizing with a chiral agent (e.g., Mosher's acid) to induce chemical shift differences between diastereomers.[2]Relatively fast; provides structural information.Can have lower accuracy for minor components; requires pure chiral reagents.
Derivatization followed by standard HPLC/GC Reacting the amino acid with a chiral derivatizing agent like Marfey's reagent to form diastereomers that can be separated on a standard achiral column.[13][14][15]Highly sensitive and reliable; avoids the need for a chiral column.[14]Requires an additional reaction step; the derivatizing agent must be enantiomerically pure.
Polarimetry Measures the rotation of plane-polarized light.Simple and fast.Only provides the enantiomeric excess (e.e.) of the final product after cleavage, not the d.e. of the salt. Requires a known value for the specific rotation of the pure enantiomer.

Recommendation: For in-process checks of the diastereomeric salt, NMR is often sufficient. For final purity analysis of the resolved enantiomer, chiral HPLC or derivatization followed by HPLC/GC is the gold standard.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol provides a general framework. Specific quantities, solvents, and temperatures must be optimized for your system.[8]

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 3-amino-2-(4-methoxyphenyl)propanoic acid in a suitable solvent (e.g., 10 volumes of ethanol) with gentle heating.

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid) in the minimum amount of the same solvent.

    • Add the resolving agent solution to the amino acid solution. Stir and observe for precipitation. If no solid forms, slowly cool the solution.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to maximize the yield of the less soluble salt.

    • Age the slurry for a predetermined time (e.g., 2-12 hours) to ensure the system reaches equilibrium.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[8]

    • Dry the crystals under vacuum.

  • Cleavage of the Salt (Liberation of the Enantiomer):

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH with a base (e.g., aq. NaOH or NH4OH) or acid (e.g., aq. HCl) to neutralize the resolving agent and precipitate the free amino acid.[2][8] The exact pH will depend on the isoelectric point of your amino acid.

    • Filter the precipitated enantiomerically enriched amino acid, wash with water, and dry.

  • Analysis:

    • Determine the diastereomeric excess of the salt and the enantiomeric excess of the final product using an appropriate analytical method (e.g., Chiral HPLC).

References

  • Wikipedia. Chiral resolution. [Link]

  • Liau, B., et al. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Nishiguchi, T., et al. (2015). Chiral resolution with frozen aqueous amino acids. RSC Publishing. [Link]

  • Johnson, S. S., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. [Link]

  • Le, P. L. (2012). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Springer Protocols. [Link]

  • Wang, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Publishing. [Link]

  • CAT. Analyses of amino acids, Enantiomeric purity. [Link]

  • Caltech Authors. (2012). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Organic Syntheses. 3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • MDPI. (2026). Compressing Experiences of Optical Resolution Trials.... [Link]

  • Sousa, A. C. A., et al. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. [Link]

  • Google Patents. NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid....
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]

  • ResearchGate. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. [Link]

  • Google Patents. US4379941A - Resolution of racemic amino acids.
  • MDPI. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.... [Link]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors.... [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

Sources

Technical Support Center: Enantioselective Hydrogenation of Cyanoacrylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective hydrogenation of cyanoacrylates. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before setting up or while running your experiments.

1. What are the most common catalyst systems for the enantioselective hydrogenation of cyanoacrylates?

Rhodium-based catalysts paired with chiral phosphine ligands are the most widely and successfully used systems for this transformation.[1] The choice of ligand is critical for achieving high enantioselectivity. Some of the most effective ligand families include:

  • BINAP and its derivatives: Known for their robustness and high performance across a range of substrates.[2]

  • DuPhos and BPE: These C2-symmetric ligands often provide excellent enantioselectivity.[3]

  • JOSIPHOS: A versatile class of ferrocenyl-based diphosphine ligands.[4]

  • f-spiroPhos: This ligand has demonstrated high efficiency and enantioselectivity for the hydrogenation of 3-cyano acrylate esters.[5][6]

2. How do I choose the right solvent for my reaction?

Solvent choice can significantly impact both the rate and enantioselectivity of the hydrogenation.[7] The ideal solvent should:

  • Fully dissolve the substrate and catalyst: Good solubility is essential for a homogeneous reaction.

  • Be inert under the reaction conditions: The solvent should not react with the catalyst, substrate, or product.

  • Facilitate high enantioselectivity: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Common solvents include:

    • Alcohols (e.g., methanol, ethanol): Often used, but their coordinating nature can sometimes affect the catalyst.

    • Ethers (e.g., THF, 2-MeTHF): Generally good choices for these reactions.

    • Aromatic hydrocarbons (e.g., toluene): Can be effective, particularly in combination with other solvents.

    • Halogenated solvents (e.g., dichloromethane): Also commonly employed.

It is often necessary to screen a few solvents to find the optimal one for a specific substrate-catalyst combination.[8]

3. What are typical starting conditions for temperature and hydrogen pressure?

Many enantioselective hydrogenations of cyanoacrylates can be carried out under mild conditions.[5][6] A good starting point is:

  • Temperature: Room temperature (20-25 °C).

  • Hydrogen Pressure: 1-10 atm.

However, for less reactive substrates, increasing the temperature and pressure may be necessary. Conversely, in some cases, lowering the pressure has been shown to enhance enantioselectivity.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the enantioselective hydrogenation of cyanoacrylates.

Problem 1: Low or No Conversion

Low or no conversion of the starting material is a frequent issue. The following flowchart and detailed explanations will guide you through the troubleshooting process.

G start Low/No Conversion catalyst_activity Check Catalyst Activity start->catalyst_activity substrate_purity Verify Substrate Purity start->substrate_purity catalyst_loading Increase Catalyst Loading catalyst_activity->catalyst_loading If catalyst is active inhibitors Check for Inhibitors catalyst_activity->inhibitors If catalyst is inactive reaction_conditions Optimize Reaction Conditions catalyst_loading->reaction_conditions pressure Increase H2 Pressure reaction_conditions->pressure temperature Increase Temperature reaction_conditions->temperature time Increase Reaction Time reaction_conditions->time substrate_purity->inhibitors solution Problem Solved inhibitors->solution After purification pressure->solution temperature->solution time->solution

Troubleshooting Low Conversion

Potential Causes and Solutions:

  • Inactive Catalyst:

    • Cause: The catalyst may have degraded due to improper storage or handling (exposure to air or moisture). The pre-catalyst may not have been properly activated.

    • Solution:

      • Use a fresh batch of catalyst and ligand. Ensure they are stored under an inert atmosphere.

      • Verify the pre-catalyst activation procedure. Some catalyst precursors require an in situ activation step.[4]

      • Consider a different catalyst system. The chosen catalyst may not be active for your specific substrate.

  • Insufficient Catalyst Loading:

    • Cause: The substrate-to-catalyst ratio (S/C) may be too high for the reaction to proceed at a reasonable rate.

    • Solution:

      • Decrease the S/C ratio. A typical starting point is 100:1. If conversion is still low, try 50:1 or lower for initial screening.

  • Sub-optimal Reaction Conditions:

    • Cause: The temperature or hydrogen pressure may be too low.

    • Solution:

      • Gradually increase the hydrogen pressure. Monitor the reaction at intervals of 10-20 atm.

      • Increase the reaction temperature. An increment of 10-20 °C can significantly increase the reaction rate. Be aware that higher temperatures can sometimes negatively impact enantioselectivity.

  • Presence of Inhibitors:

    • Cause: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Common inhibitors include sulfur compounds, strong coordinating species, and oxidizing agents.

    • Solution:

      • Purify the substrate. Recrystallization or column chromatography can remove inhibiting impurities.

      • Use high-purity, degassed solvents.

      • Ensure the use of high-purity hydrogen gas. An in-line gas purifier can be beneficial.

Problem 2: Poor Enantioselectivity

Achieving high enantiomeric excess (ee) is the primary goal of this reaction. Low ee can be due to several factors.

Potential Causes and Solutions:

  • Inappropriate Ligand Choice:

    • Cause: The chiral ligand is the primary determinant of enantioselectivity. A given ligand may not be optimal for your specific substrate.

    • Solution:

      • Screen a variety of chiral ligands. It is advisable to test ligands from different structural classes (e.g., a BINAP-type, a DuPhos-type, and a JOSIPHOS-type ligand). The electronic and steric properties of the ligand play a crucial role.[3]

  • Incorrect E/Z Isomer of the Substrate:

    • Cause: The geometry of the double bond in the cyanoacrylate can have a profound effect on the enantioselectivity. In many cases, the E and Z isomers can lead to products with opposite chirality or significantly different ee values.[1][5][6]

    • Solution:

      • Isolate and use a single isomer of the substrate. If this is not feasible, be aware that the ee of the product will be a composite of the results from both isomers.

  • Sub-optimal Solvent:

    • Cause: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity.[7][10][11]

    • Solution:

      • Screen a range of solvents with varying polarities and coordinating abilities. A table summarizing the effect of solvents on a model reaction is provided below.

  • Temperature Effects:

    • Cause: Higher temperatures can lead to a decrease in enantioselectivity by allowing the reaction to proceed through less selective pathways.

    • Solution:

      • Lower the reaction temperature. Running the reaction at 0 °C or even lower can sometimes improve the ee.

Problem 3: Catalyst Deactivation During the Reaction

If the reaction starts well but then stalls before completion, catalyst deactivation may be the culprit.

Potential Causes and Solutions:

  • Formation of Inactive Species:

    • Cause: The active catalytic species can sometimes convert into an inactive form, such as a stable dimer or an off-cycle intermediate.[12][13] This can be influenced by the presence of excess base or the inherent instability of the active hydride species.[12]

    • Solution:

      • Modify the reaction conditions. Changes in solvent, temperature, or the addition of a co-catalyst might stabilize the active species.

      • Investigate the effect of additives. Sometimes, small amounts of a specific additive can prevent the formation of inactive species.

  • Product Inhibition:

    • Cause: The product of the reaction may coordinate to the metal center more strongly than the substrate, thereby inhibiting the catalyst.

    • Solution:

      • Run the reaction at a lower substrate concentration. This can sometimes mitigate product inhibition.

      • Consider a different catalyst system that is less prone to product inhibition.

  • Decomposition under Reaction Conditions:

    • Cause: The catalyst may not be stable over long reaction times or at elevated temperatures.

    • Solution:

      • Shorten the reaction time by using a higher catalyst loading or more forcing conditions (if enantioselectivity is not compromised).

      • Choose a more robust catalyst.

Data Presentation: Influence of Ligands and Solvents

The following table summarizes the performance of different Rh-based catalyst systems in the enantioselective hydrogenation of a model cyanoacrylate substrate. This data is compiled from various literature sources to provide a comparative overview.

Catalyst/LigandSolventTemp (°C)Pressure (atm H₂)Time (h)Yield (%)ee (%)Reference
[Rh(COD)₂]BF₄ / (R,R)-Me-DuPhosMeOH25112>9996[1]
[Rh(COD)₂]BF₄ / (S,S)-f-spiroPhosToluene305059898[5][6]
[Rh(nbd)₂]BF₄ / (R)-(S)-PPF-Pcy₂MeOHRT115>9592[4]
[RuI{(R)-binap}(p-cymene)]ICH₂Cl₂/MeOH (9:1)25100969499[14]

Experimental Protocols

General Protocol for Enantioselective Hydrogenation of a Cyanoacrylate

This protocol provides a general starting point for your experiments. It should be adapted based on the specific substrate and catalyst system.

  • Reactor Preparation: In a glovebox, add the chiral ligand (e.g., 0.011 mmol) and the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent (e.g., 2 mL) and stir the mixture for 15-30 minutes to allow for the formation of the active catalyst.

  • Substrate Addition: Add the cyanoacrylate substrate (1.0 mmol) to the vial.

  • Reaction Setup: Seal the vial and place it in a high-pressure autoclave. Purge the autoclave with hydrogen gas three to five times.

  • Reaction: Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm) and stir the reaction at the desired temperature (e.g., 25 °C) for the specified time.

  • Work-up: After the reaction is complete, carefully vent the autoclave. Remove the solvent under reduced pressure.

  • Analysis: Determine the conversion by ¹H NMR or GC analysis of the crude product. Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation

G A [Rh(L)]+ B [Rh(L)(S)]+ A->B Substrate Coordination C [Rh(H)₂(L)(S)]+ B->C Oxidative Addition of H₂ D [Rh(H)(L)(P-H)]+ C->D Migratory Insertion E Product Release D->E Reductive Elimination E->A Catalyst Regeneration

Simplified Catalytic Cycle

References

  • Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. PubMed. Available at: [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. University of Bath's research portal. Available at: [Link]

  • Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Effects of ligands on the rhodium-catalyzed hydroformylation of acrylate. University of Liverpool IT Services. Available at: [Link]

  • Effect of the solvent on the enantioselectivity. ResearchGate. Available at: [Link]

  • Ligand and substrate effects on the mechanism of rhodium-catalyzed hydrogenation of enamides. PubMed. Available at: [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]

  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PMC. Available at: [Link]

  • Enantioselective Hydrogenations. Thieme. Available at: [Link]

  • Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride. ACS Publications. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley Online Library. Available at: [Link]

  • Asymmetric Hydrogenation. Creative Commons. Available at: [Link]

  • Solvent Effects on the Stereoselectivity of Reaction of Methyl Acrylate, Methyl Methacrylate and Methyl trans-Crotonate with Cyclopentadiene. Korean Chemical Society. Available at: [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]

  • Correction to Kinetics of Asymmetric Transfer. Amanote Research. Available at: [Link]

  • Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. Amanote Research. Available at: [Link]

  • Results of the enantioselective hydrogenation in different solvents. ResearchGate. Available at: [Link]

  • Solvent Effects in Heterogeneous Selective. Amanote Research. Available at: [Link]

  • Nitrile. Wikipedia. Available at: [Link]

  • Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles. Chemical Communications (RSC Publishing). Available at: [Link]

  • Improving Catalytic Enantioselectivity of Hydrogenation through Swelling-Induced Molecular Tension in Polymer Networks. PubMed. Available at: [Link]

  • Hydrogenation troubleshooting. Reddit. Available at: [Link]

  • Enantioselective hydrogenation of alpha-aminomethylacrylates containing a free NH group for the synthesis of beta-amino acid derivatives. PubMed. Available at: [Link]

  • Highly enantioselective hydrogenation of 1-alkylvinyl benzoates: a simple, nonenzymatic access to chiral 2-alkanols. PubMed. Available at: [Link]

  • Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • Highly enantioselective hydrogenation of 1-alkylvinyl benzoates: a simple, non-enzymatic. idUS. Available at: [Link]

  • Catalyst deactivation during hydrogenation of carbon dioxide: Effect of catalyst position in the packed bed reactor. ResearchGate. Available at: [Link]

Sources

troubleshooting Fmoc deprotection of beta2-amino acid sequences

Technical Support Center: Fmoc Deprotection in -Peptide Synthesis

Topic: Troubleshooting Fmoc Removal & Sequence Integrity in

Document ID:Last Updated:

The Core Challenge: Why Sequences Fail

Unlike standard



  • Extreme Aggregation (The Kinetic Barrier):

    
    -peptides readily form stable secondary structures (e.g., 14-helices or 12-helices) on-resin even at short lengths (4-6 residues). This folding physically shields the N-terminal Fmoc group from the deprotection reagent.
    
  • Stereochemical Instability (The Thermodynamic Barrier): The side chain of a

    
    -amino acid is located on the 
    
    
    -carbon (
    
    
    ). This
    
    
    -proton is acidic and prone to base-catalyzed abstraction, leading to epimerization (racemization) or elimination if the base is too strong or the exposure too long.

This guide provides the protocols to balance these opposing forces: Solvation vs. Stability.

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingFlowStartSymptom: Low Yield / Deletion SequencesStep1Perform UV Monitoring (Fulvene Adduct)Start->Step1Decision1Is the Fulvene Peak Area Low?Step1->Decision1Issue1ISSUE: Incomplete DeprotectionDecision1->Issue1Yes (Low Removal)Decision2Is the Peak Area Normal/Highbut Product is Wrong?Decision1->Decision2No (Normal Removal)Action1Cause: Aggregation/StericsFix: Switch to DBU CocktailIssue1->Action1Issue2ISSUE: Side Reaction / DegradationDecision2->Issue2Yes (Wrong Mass)Action2Cause: Base-Catalyzed EpimerizationFix: Reduce Base Contact TimeIssue2->Action2Action3Cause: Diketopiperazine (DKP)Fix: Use Trityl Linkers or Active CouplingIssue2->Action3

Figure 1: Diagnostic logic for distinguishing between kinetic failure (aggregation) and chemical instability.

Protocol Optimization: The "Power" Cocktails

Standard 20% Piperidine is often insufficient for structured

Tier 1: Standard (Mild)

Best for: Short sequences (<5 residues), sequences prone to aspartimide formation.

  • Reagent: 20% Piperidine in DMF.[1][2][3][4][5][6]

  • Protocol: 2 x 10 min.

  • Note: If deletions occur, move immediately to Tier 2.

Tier 2: The "Power Block" (Recommended for )

Best for: Aggregated sequences, "difficult" couplings.

  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

  • Mechanism: DBU is a stronger, non-nucleophilic base that drives deprotection to completion even in sterically crowded environments. Piperidine is retained solely to scavenge the dibenzofulvene byproduct.

  • Protocol:

    • Short Pulse: 2 min (removes bulk Fmoc).

    • Wash: DMF (flow wash).

    • Long Pulse: 5–8 min (drives completion).

  • Warning: DBU accelerates aspartimide formation if Asp/Asn are present. See Module 4.

Tier 3: The "Solvent Switch" (For Extreme Aggregation)

Best for: Long

  • Reagent: 20% Piperidine in NMP (N-methyl-2-pyrrolidone) or Hot DMF .

  • Protocol: Perform deprotection at 40°C–50°C (Microwave or heated jacket).

  • Critical Caution: Do NOT use DBU at elevated temperatures with

    
    -amino acids. The combination of strong base (DBU) and heat will almost certainly racemize the 
    
    
    -carbon.
Summary of Deprotection Cocktails
CocktailBase CompositionPrimary Use CaseRisk Factor
Standard 20% Piperidine / DMFRoutine synthesisIncomplete removal in

-sheets
Accelerated 2% DBU / 2% Piperidine / DMF

sequences
, sterically hindered residues
Aspartimide formation, Epimerization (Long exposure)
Agg. Breaker 20% Piperidine / NMP (Hot)Long, insoluble sequencesThermal degradation
Mild 5-10% Piperazine / DMFBase-sensitive linkersVery slow kinetics

Troubleshooting Specific Failure Modes

Issue A: Diketopiperazine (DKP) Formation

The Problem: Upon deprotection of the second amino acid (dipeptide stage), the free amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.

Symptoms:The Fix:
  • Use Bulky Resins: Switch to 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker inhibits the back-biting attack.

  • Short Deprotection: Use the Tier 2 (DBU) cocktail but for strictly 2 x 2 minutes . Speed is safety here.

Issue B: Aspartimide Formation

The Problem: If your sequence contains Asp-Gly, Asp-Ala, or Asp(OtBu)-X, the strong base (DBU) can catalyze the cyclization of the Asp side chain, leading to mass anomalies (-18 Da or +Piperidine adducts). The Fix:

  • Add Acid: Supplement the deprotection cocktail with 0.1 M HOBt . This suppresses the base-catalyzed ring closure without significantly hindering Fmoc removal.

  • Avoid DBU: Revert to Piperidine or Piperazine for the steps immediately following an Asp residue.

Issue C: Epimerization of the -Center

The Problem: The


The Fix:
  • Limit Base Contact: Never exceed 10 minutes total exposure to DBU per cycle.

  • Wash Thoroughly: Ensure flow washes are efficient to remove base traces immediately after the reaction.

Frequently Asked Questions (FAQs)

Q: Can I use the Kaiser test to monitor Fmoc removal on


 residues?A:Proceed with caution.


Chloranil test

UV-Vis monitoring

Q: My LC-MS shows a mass of [M + 56]. What is this? A: This is likely a t-butyl cation adduct or a specific DKP intermediate , but in the context of Fmoc deprotection, check for Piperidine adducts on the side chains (if Asp/Glu are present). If you see +67 Da, it is a piperidine adduct formed via aspartimide opening.

Q: Why not just use 50% Piperidine to force the reaction? A: Increasing piperidine concentration beyond 20-30% yields diminishing returns on kinetics but linearly increases the solvent viscosity and side-reaction rates. The 2% DBU spike is catalytically superior to simply adding more piperidine because DBU is a stronger base (

References

  • Seebach, D., et al. (2004).[7] "Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides." Biopolymers.

  • Wade, J. D., et al. (2001). "Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent." Journal of Peptide Science.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.
  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[4][5][8][9] Chemical Reviews. (Comprehensive review of side reactions including DKP and Aspartimide).

  • Merck/Novabiochem. "Technical Bulletin: Fmoc Solid Phase Peptide Synthesis." (Standard industry protocols for DBU/Piperidine cocktails).

Technical Support Center: Minimizing Aggregation in Beta-Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for beta-peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation during synthesis. Beta-peptides, with their unique backbone structure, have a strong propensity to form highly stable secondary structures, such as helices and β-sheets, which can lead to on-resin aggregation. This phenomenon is a primary cause of incomplete reactions, low yields, and difficult purifications.[1]

This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you diagnose, prevent, and overcome aggregation-related issues in your experiments.

Troubleshooting Guide: On-Resin Aggregation

This section addresses specific issues you may encounter during solid-phase peptide synthesis (SPPS) in a direct question-and-answer format.

Q1: My resin beads are clumping together and have stopped swelling. What is happening and how can I fix it?

A: This is a classic physical sign of severe on-resin aggregation. The growing peptide chains are interacting with each other more strongly than with the solvent, causing the resin matrix to collapse.[2] This self-association is typically driven by the formation of intermolecular hydrogen bonds, leading to stable β-sheet structures that are poorly solvated.[3] This state makes the N-terminal amines inaccessible, severely hindering both deprotection and coupling steps.

Immediate Corrective Actions (in order of application):

  • Solvent Change: Switch from standard DMF to a more powerful, hydrogen-bond-disrupting solvent like N-methylpyrrolidone (NMP).[2] For very difficult cases, a solution of 25% dimethyl sulfoxide (DMSO) in NMP can be used for wash and coupling steps.[4] DMSO is a highly effective dissociating solvent.[4]

  • Increased Temperature: Perform the next coupling reaction at an elevated temperature (e.g., 50-60°C). Increased thermal energy can disrupt the hydrogen bonds causing the aggregation. Microwave-assisted synthesis is particularly effective at this.[2][5]

  • Chaotropic Salt Wash: Before the next coupling, wash the resin extensively with a solution of a chaotropic salt, such as 0.8 M LiCl or NaClO₄ in DMF.[6][7] These salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, helping to resolvate the peptide chains.[8] See Protocol 2 for the detailed procedure.

Q2: My automated synthesizer's in-line UV monitoring for Fmoc-deprotection shows significant peak tailing or broadening. Does this indicate aggregation?

A: Yes, a broadening of the Fmoc-deprotection peak is a strong indicator of aggregation.[1][9] In a well-solvated, non-aggregated state, the piperidine solution can easily access all the N-terminal Fmoc groups, resulting in a sharp, well-defined UV peak as the Fmoc-dibenzofulvene adduct is washed out. When the peptide chains aggregate, reagent diffusion into the resin core is hindered, leading to slower, incomplete deprotection kinetics, which manifests as a broad peak with significant tailing.[1]

Workflow for Addressing UV-Detected Aggregation:

AggregationWorkflow start Broad UV Deprotection Peak Detected check_sequence Is the peptide > 7 residues and contains hydrophobic β-amino acids? start->check_sequence action_solvent Switch solvent to NMP or add 25% DMSO to DMF check_sequence->action_solvent Yes action_temp Increase coupling temperature (e.g., 50°C or use microwave) action_solvent->action_temp action_reagent Use a more potent coupling reagent like HATU action_temp->action_reagent re_evaluate Monitor UV peak of the next deprotection cycle action_reagent->re_evaluate success Peak shape improved. Continue synthesis. re_evaluate->success Improved failure Peak shape still broad. Consider resynthesis. re_evaluate->failure Not Improved resynthesis_strategy Plan resynthesis with structure- disrupting elements (e.g., Pseudoproline, Dmb-Gly) failure->resynthesis_strategy

Caption: Troubleshooting workflow for aggregation detected by UV monitoring.

Q3: My coupling reactions are failing the Kaiser or TNBS test, even after double coupling and extended reaction times. What should I do next?

A: This indicates a severe case of aggregation where the N-terminal amine is almost completely inaccessible. At this point, simply extending the coupling time is unlikely to succeed.

  • Confirm the Test Result: False negatives can occur with the Kaiser test, especially for N-terminal proline or secondary amines. A TNBS test is often more reliable in these situations.

  • Employ "Structure-Breaking" Building Blocks: If you are early in the synthesis (< 15 residues), it may be worth attempting to cap the unreacted chains and restart the synthesis from scratch using a modified strategy. For future syntheses of this or similar sequences, proactively incorporate structure-disrupting elements.

    • Pseudoproline Dipeptides: These are the most effective tools for disrupting β-sheet formation.[10][11] They are dipeptides where a Ser, Thr, or Cys residue is reversibly protected to form a proline-like oxazolidine or thiazolidine ring.[10] This ring introduces a "kink" in the peptide backbone, disrupting the interchain hydrogen bonding that leads to aggregation.[3] It is recommended to insert a pseudoproline dipeptide every 5-6 residues within an aggregation-prone sequence for optimal results. See Protocol 1 for incorporation.

    • Backbone Protection (Dmb/Hmb): Incorporate an amino acid protected on its backbone amide nitrogen with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group.[2][12] This modification physically blocks the hydrogen atom required for hydrogen bond formation.[5] (Dmb)Gly dipeptides are particularly useful and commercially available.[12]

Q4: My crude peptide is a solid, insoluble mass after cleavage and lyophilization. How can I possibly purify this?

A: This is a common problem with highly aggregation-prone peptides. The peptide has likely crashed out of solution during the removal of the cleavage cocktail (TFA).

Solubilization Strategy:

  • Initial Test: Try common HPLC solvents like acetonitrile/water with 0.1% TFA, or DMSO. If these fail, proceed to stronger measures.

  • Strongly Acidic/Chaotropic Solvents: A highly effective solvent system for aggregated peptides is a mixture of hexafluoroisopropanol (HFIP) and TFA. Start with a small amount of the lyophilized peptide and attempt to dissolve it in 100% HFIP. If it remains insoluble, add TFA dropwise. Use extreme caution and work in a well-ventilated fume hood.

  • Guanidinium Chloride: Prepare a solution of 6 M Guanidinium Chloride (Gdn-HCl) in a suitable buffer. Gdn-HCl is a powerful chaotropic agent that can denature and solubilize highly aggregated proteins and peptides.[8][13]

  • Direct Injection for Purification: Once dissolved, you may be able to inject this solution directly onto a preparative HPLC column. The highly denaturing environment of the loading solvent will be diluted by the mobile phase on the column, and the peptide will bind to the stationary phase, allowing for purification. Ensure your column and HPLC system are rated for use with these harsh solvents.

Frequently Asked Questions (FAQs)

What is the primary cause of aggregation in beta-peptide synthesis?

The fundamental cause is the same as in alpha-peptide synthesis: the formation of extensive intermolecular hydrogen bonds between the growing peptide chains attached to the resin.[2][3] However, the unique backbone of beta-peptides allows them to form exceptionally stable and well-ordered secondary structures (like 12-helices, 14-helices, and β-sheets) that are often more stable than their alpha-peptide counterparts. This inherent stability makes them particularly prone to aggregation, especially for sequences containing repeating hydrophobic residues.[6]

How do pseudoproline dipeptides prevent aggregation?

Pseudoproline dipeptides work by temporarily introducing a "kink" into the peptide backbone.[3] They are derived from Ser, Thr, or Cys, where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen to form an oxazolidine or thiazolidine ring.[10] This five-membered ring mimics the structure of proline, which is a known β-sheet disrupter.[11] This disruption prevents the linear peptide chains from aligning and forming intermolecular hydrogen bonds. The native Ser, Thr, or Cys residue is fully restored during the final TFA cleavage step.

StructureDisruption cluster_0 Aggregated State (β-Sheet) cluster_1 Disrupted State (with Pseudoproline) a1 ...-NH-CO-CHR-NH-CO-... b1 ...-NH-CO-CHR-NH-CO-... b1:n->a1:s H-Bond c1 ...-NH-CO-CHR-NH-CO-... c1:n->b1:s H-Bond a2 ...-NH-CO-CHR-NH-CO-... b2 ...-NH-CO- Xaa-ΨPro -NH-CO-... c2 ...-NH-CO-CHR-NH-CO-... label_kink Introduces 'Kink' Blocks H-Bonding b2:f1->label_kink

Caption: How pseudoprolines disrupt β-sheet formation.

When should I choose NMP or DMSO over DMF?

DMF is the standard solvent for SPPS, but its solvating power can be insufficient for difficult sequences.

SolventKey PropertiesWhen to Use
DMF Standard, good all-around solvent.Routine synthesis of non-problematic sequences.
NMP Higher boiling point, stronger dipolar aprotic solvent. More effective at disrupting hydrogen bonds than DMF.[2]First choice for sequences showing signs of aggregation (e.g., poor swelling, broad UV peaks).
DMSO Excellent hydrogen bond acceptor, highly effective at dissolving secondary structures.[4] Can increase racemization with some activation methods.For severe aggregation where NMP is insufficient. Often used as a co-solvent (e.g., 25% in NMP or DMF).[2]

What are "difficult sequences" and how do I identify them?

Difficult sequences are those prone to on-resin aggregation.[6] While prediction is not perfect, key characteristics include:

  • Hydrophobicity: Stretches of consecutive hydrophobic β-amino acids (e.g., β-Val, β-Ile, β-Leu).

  • β-Sheet Propensity: Alternating polar and non-polar residues can favor sheet formation.

  • Chain Length: Aggregation is rare before 5-6 residues but becomes increasingly likely as the peptide elongates.[2]

Several computational tools exist for predicting aggregation-prone regions (APRs) in alpha-peptides, and the principles can be cautiously applied to beta-peptides.

Key Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol describes the incorporation of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide to disrupt aggregation.[6]

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (5 x 1 min).

  • Reagent Preparation (in a separate vial):

    • Dissolve the pseudoproline dipeptide (3 eq. relative to resin loading).

    • Dissolve a coupling reagent like HATU (3 eq.).

    • Add a base like DIPEA (6 eq.) in a minimal volume of DMF or NMP.

  • Activation: Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated dipeptide solution to the resin immediately.

  • Reaction: Agitate the reaction mixture for 2-4 hours. The coupling of these hindered dipeptides is slower than for standard amino acids.

  • Monitoring: Check for completion of the coupling using a TNBS test. If the test is positive (indicating free amines), repeat the coupling step with fresh reagents.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next deprotection step.

Protocol 2: Application of a Chaotropic Salt Wash

This protocol is used to disrupt existing aggregation on the resin before a difficult coupling step.

  • Resin Preparation: After Fmoc deprotection and standard DMF washes, drain the reaction vessel.

  • Prepare Wash Solution: Create a 1 M solution of LiCl in DMF. Ensure the salt is fully dissolved.

  • Chaotropic Wash: Add the LiCl/DMF solution to the resin and agitate for 15-30 minutes.

  • Repeat: Drain and repeat the chaotropic wash one more time.

  • Thorough DMF Wash: It is critical to remove all residual LiCl, as it can interfere with certain coupling reagents. Wash the resin very thoroughly with DMF (at least 5-7 x 1 min).

  • Proceed to Coupling: Immediately proceed with the standard coupling protocol.

Protocol 3: Post-Synthesis Solubilization of Aggregated Peptides

This protocol is a final attempt to solubilize a peptide that is intractable after cleavage.

  • Preparation: Place a small, known amount of the lyophilized crude peptide powder in a suitable glass vial (e.g., a 1.5 mL HPLC vial).

  • Initial Solvent Addition: Add a small volume of 100% hexafluoroisopropanol (HFIP) and vortex vigorously. HFIP is an excellent solvent for structures rich in hydrogen bonds.

  • Acidification (if needed): If the peptide does not dissolve in HFIP alone, add trifluoroacetic acid (TFA) dropwise while vortexing. A final mixture of TFA/HFIP (1:1 v/v) can be attempted.

  • Dilution & Injection: Once dissolved, dilute the sample with your initial HPLC mobile phase (e.g., 95% Water/ACN + 0.1% TFA) to a concentration suitable for injection. The goal is to keep the peptide solubilized long enough to be loaded onto the column. Perform a small test injection first to ensure the peptide does not precipitate upon dilution.

References

  • Manuel, G., et al. (2019). α-Sheet secondary structure in amyloid β-peptide drives aggregation and toxicity in Alzheimer's disease. PNAS. [Link]

  • ResearchGate. (n.d.). Synthetic protocol for the synthesis of protected amino acids (4 a-j) using DMB and DETB. ResearchGate. [Link]

  • Hilbich, C., et al. (1991). Aggregation and secondary structure of synthetic amyloid beta A4 peptides of Alzheimer's disease. PubMed. [Link]

  • Pike, C. J., et al. (1995). Structure-activity analyses of beta-amyloid peptides: contributions of the beta 25-35 region to aggregation and neurotoxicity. PubMed. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]

  • Novabiochem. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma. [Link]

  • Ma, B., & Nussinov, R. (2005). Conformational transition of amyloid β-peptide. PNAS. [Link]

  • AAPPTEC. (2019). Hmb and Dmb Protected Derivatives. AAPPTEC. [Link]

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

  • Varanda, L. M., & Miranda, M. T. (1997). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. RSC Publishing. [Link]

  • Bruggink, K. A., et al. (2012). Methods for analysis of amyloid-β aggregates. PubMed. [Link]

  • Sarell, C. J., et al. (2012). Aggregation Pathways of the Amyloid β(1–42) Peptide Depend on Its Colloidal Stability and Ordered β-Sheet Stacking. ACS Publications. [Link]

  • van der Vliet, B., et al. (2026). Iso-pseudoprolines as versatile tools for late-stage peptide backbone modifications. RSC Publishing. [Link]

  • Usai, A., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. [Link]

  • Ahn, B. W., et al. (2000). Detection of beta-amyloid peptide aggregation using DNA electrophoresis. PubMed. [Link]

  • van der Vliet, B., et al. (2026). Iso-pseudoprolines as versatile tools for late-stage peptide backbone modifications. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Chaotropic agent. Wikipedia. [Link]

  • Gasser, V., et al. (2025). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]

  • Bruggink, K. A., et al. (2012). Methods for Analysis of Amyloid-β Aggregates. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Aapptec Peptides. [Link]

  • Okumura, H., & Itoh, S. G. (2018). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. MDPI. [Link]

  • Chang, H., et al. (2021). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Molecular Biosciences. [Link]

  • Gasser, V., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. [Link]

  • Lund University. (2018). Exploration of Methods for Solubility Studies of Amyloid Beta. Lund University Publications. [Link]

  • Tunga, R., et al. (2002). Effect of chaotropic agents on the structure-function of recombinant acylpeptide hydrolase. PubMed. [Link]

  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS),... ResearchGate. [Link]

  • Bairagi, N., et al. (2023). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au. [Link]

  • Josa, J. I., et al. (2024). Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins. PMC. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of (2S)-3-amino-2-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of non-proteinogenic amino acids is paramount. These unique building blocks are integral to the design of novel peptides and peptidomimetics with enhanced pharmacological properties. Among these, (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, a derivative of phenylalanine, presents a compelling case for detailed structural analysis due to the influence of its electron-donating methoxy group on molecular conformation and potential interactions. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) characterization of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid with its structurally related counterparts, L-phenylalanine and L-tyrosine, supported by experimental data and established protocols.

The Decisive Role of NMR in Stereochemical and Structural Analysis

NMR spectroscopy stands as an unparalleled, non-destructive technique for the unambiguous determination of the chemical structure and stereochemistry of chiral molecules like (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid. The chemical environment of each proton and carbon atom is exquisitely sensitive to subtle changes in electron density and spatial arrangement, providing a detailed fingerprint of the molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for assigning all proton and carbon signals and for confirming the connectivity of the molecular framework.

The choice of deuterated solvent is a critical experimental parameter. For amino acids, deuterium oxide (D₂O) is a common choice as it readily dissolves the sample and allows for the observation of exchangeable protons (e.g., -NH₂ and -COOH) if desired, or their exchange with deuterium to simplify the spectrum. The pH of the solution can also significantly impact the chemical shifts of protons near ionizable groups.

Comparative ¹H and ¹³C NMR Spectral Analysis

The introduction of a methoxy group at the para-position of the phenyl ring in (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid induces characteristic changes in the NMR spectra when compared to L-phenylalanine and L-tyrosine.

¹H NMR Spectral Comparison:

The aromatic region of the ¹H NMR spectrum is particularly informative. In L-phenylalanine, the five aromatic protons appear as a complex multiplet. For L-tyrosine, the para-substituted phenolic ring simplifies the spectrum to two doublets, characteristic of an AA'BB' spin system. In (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, the methoxy group further influences this system. The electron-donating nature of the methoxy group increases the electron density at the ortho and para positions, leading to an upfield shift of the aromatic protons compared to phenylalanine.

CompoundAromatic Protons (ppm)α-H (ppm)β-H (ppm)Other Signals (ppm)
(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid ~7.1-7.2 (d, 2H), ~6.8-6.9 (d, 2H) (Predicted)~3.9-4.1~3.1-3.3 (m, 2H)~3.7-3.8 (s, 3H, -OCH₃)
L-Phenylalanine ~7.3-7.4 (m, 5H)[1]~3.98~3.1-3.3-
L-Tyrosine ~7.19 (d, 2H), ~6.90 (d, 2H)[2]~3.94~3.0-3.2-

¹³C NMR Spectral Comparison:

The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon skeleton. The chemical shift of the methoxy carbon is a key identifier for (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid. The aromatic carbon signals also reflect the electronic effects of the substituents.

CompoundAromatic Carbons (ppm)Cα (ppm)Cβ (ppm)C=O (ppm)Other Signals (ppm)
(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid ~158-160 (C-O), ~130-132, ~128-130, ~114-116 (Predicted)~56-58~37-39~174-176~55-56 (-OCH₃)
L-Phenylalanine ~137.8 (ipso), ~131.8, ~132.1, ~130.4[1]~58.7~39.1~176.8-
L-Tyrosine ~157.7 (C-OH), ~133.5, ~129.5, ~118.6[2]~58.8~38.3~177.0-

Experimental Workflow for Comprehensive NMR Characterization

A systematic approach is crucial for the complete and accurate NMR characterization of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid. The following workflow outlines the key steps from sample preparation to data analysis.

Caption: Experimental workflow for the NMR characterization of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid.

Key Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid in 0.6 mL of D₂O. Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift referencing.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Processing: Process the free induction decay (FID) with an exponential window function to improve the signal-to-noise ratio, followed by Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the internal standard (DSS at 0.00 ppm).

¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Processing: Process the FID similarly to the ¹H spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments.[3][4][5][6] Optimize the spectral widths in both dimensions to cover all relevant proton and carbon signals. The number of increments in the indirect dimension will determine the resolution of the 2D spectrum.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.

Visualizing Key NMR Correlations

Two-dimensional NMR experiments are crucial for assembling the molecular structure by identifying through-bond correlations between nuclei.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is essential for tracing out the spin systems of the amino acid backbone and the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a carbon atom. This allows for the unambiguous assignment of carbon signals based on the known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems.

Caption: Key through-bond correlations for (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid expected in 2D NMR spectra.

Conclusion

The comprehensive NMR characterization of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, through a combination of 1D and 2D NMR techniques, provides a robust and detailed understanding of its chemical structure. By comparing its spectral data with those of L-phenylalanine and L-tyrosine, the specific electronic and structural effects of the para-methoxy group are clearly delineated. This guide serves as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and other non-proteinogenic amino acids, ensuring the scientific integrity and accuracy required in modern drug development.

References

  • PubChem. L-Tyrosine. National Center for Biotechnology Information. [Link]

  • Toxin and Toxin Target Database (T3DB). L-Tyrosine. [Link]

  • Glaser, R. et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Organic Chemistry. [Link]

  • E. coli Metabolome Database (ECMDB). L-Tyrosine. [Link]

  • Wiedemann, D. et al. (2021). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Chemistry – A European Journal. [Link]

  • ResearchGate. ¹³C NMR spectrum of L-tyrosine hydrochloride. [Link]

  • Orts, J. et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. [Link]

  • Biological Magnetic Resonance Bank. bmse000045 L-Phenylalanine at BMRB. [Link]

  • NMR Service. Types of 2D NMR. [Link]

  • ResearchGate. NMR spectra of tyrosine and phenylalanine-labelled proteins. [Link]

  • ResearchGate. 2D NMR spectra of the compound: a) COSY, b) HSQC, and c) HMBC. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • PubMed. Differentiation of natural and synthetic phenylalanine and tyrosine through natural abundance 2H nuclear magnetic resonance. [Link]

  • EPFL. 2D NMR. [Link]

  • Grøtli, M. et al. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. BMC Bioinformatics. [Link]

Sources

comparison of proteolytic stability beta2 vs beta3 amino acids

Comparative Guide: Proteolytic Stability of - vs. -Amino Acids

Executive Summary

In the engineering of peptidomimetics, the incorporation of




This guide analyzes the stability profiles of these two isomers. The consensus in application science is that while


-amino acids are the synthetic workhorse due to accessibility, 

-amino acids often provide superior local steric protection of the scissile bond, albeit at the cost of synthetic complexity and potential helix destabilization.

Structural Fundamentals: The Alpha-Beta Shift

To understand the stability difference, one must first visualize the structural shift. Native proteases evolved to hydrolyze the peptide bond between



  • 
    -amino acids:  The side chain (
    
    
    ) is attached to the
    
    
    -carbon (adjacent to nitrogen). These are homologs of
    
    
    -amino acids.[1]
  • 
    -amino acids:  The side chain (
    
    
    ) is attached to the
    
    
    -carbon (adjacent to the carbonyl).
Visualization: Backbone & Substitution Logic

The following diagram illustrates the structural displacement that confuses proteolytic enzymes.

BetaStructureAlphaα-Amino Acid(Native Substrate)Alpha_StructN - C(R) - COAlpha->Alpha_StructBeta3β3-Amino Acid(Homologated)Beta3_StructN - C(R) - CH2 - COBeta3->Beta3_StructBeta2β2-Amino Acid(α-Substituted)Beta2_StructN - CH2 - C(R) - COBeta2->Beta2_Struct

Figure 1: Structural comparison of amino acid backbones. Note the insertion of the methylene group in beta variants.[2]

Mechanistic Basis of Proteolytic Resistance[3][4]

The dramatic increase in stability (often shifting

A. Displacement of the Scissile Bond

Proteases like chymotrypsin and trypsin rely on a precise "catalytic triad" (e.g., Ser-His-Asp). The active site is designed to align the nucleophilic serine with the carbonyl carbon of the peptide bond.

  • Mechanism: The extra methylene group in

    
    -peptides shifts the carbonyl group by approximately 1.5 Å. This misalignment prevents the formation of the tetrahedral intermediate required for hydrolysis [1].
    
B. Steric Hindrance (The Advantage)

This is where the isomers differ.

  • 
     Topology:  The side chain is on the 
    
    
    -carbon, relatively distant from the carbonyl carbon (the reaction center). While the backbone extension provides stability, the carbonyl itself is somewhat accessible.
  • 
     Topology:  The side chain is on the 
    
    
    -carbon, directly adjacent to the carbonyl group. This creates significant steric bulk around the scissile bond, making it chemically more difficult for a protease's nucleophile to attack, even if it could geometrically reach the site [2].

Comparative Performance Guide

The following table summarizes the performance metrics derived from standard degradation assays (Trypsin, Chymotrypsin, and Human Serum).

Feature

-Amino Acids

-Amino Acids
Synthetic Accessibility High. Readily made via Arndt-Eistert homologation of

-amino acids.
Low/Medium. Requires specialized auxiliary synthesis (e.g., Evans auxiliary).
Proteolytic Stability High. Resistant to all common endopeptidases. Susceptible to rare promiscuous acylases.Very High. The

-substitution provides maximal steric shielding of the amide bond.
Secondary Structure Strong 14-helix former.Can be helix-destabilizing in mixed

peptides; favors 12-helix in homooligomers.
Serum Half-Life (

)
Typically > 24–48 hours.Typically > 48 hours (often completely inert).
Primary Use Case General peptidomimetics, backbone extension."Hot-spot" protection, fine-tuning receptor affinity.
Critical Insight: The "Mixed" Peptide Strategy

Research indicates that full




Experimental Protocol: Comparative Serum Stability Assay

To validate the stability of your specific


Do not rely on UV detection alone
Reagents & Equipment
  • Matrix: Pooled Human Serum (Sigma or equivalent), filtered 0.22

    
    m.
    
  • Internal Standard (IS): Caffeine or

    
    -Phenylalanine (must be structurally distinct from analyte).
    
  • Quenching Solution: 1% Formic Acid in Acetonitrile (cold).

  • Analysis: UHPLC coupled to Triple Quadrupole MS (MRM mode).

Workflow Logic

The following diagram outlines the critical path for a valid stability assay.

StabilityAssayStartStart: 100 µM Peptidein PBS (pH 7.4)IncubationIncubate in 90% Serumat 37°CStart->IncubationSamplingTime Points:0, 15m, 1h, 4h, 12h, 24h, 48hIncubation->SamplingQuenchPrecipitate Proteins:Add 3:1 Cold ACN + ISSampling->Quench At each tCentrifugeCentrifuge:14,000 x g, 10 min, 4°CQuench->CentrifugeAnalysisLC-MS/MS Analysis(Ratio Analyte/IS)Centrifuge->Analysis SupernatantCalcCalculate t1/2:ln(C/C0) = -ktAnalysis->Calc

Figure 2: Standardized workflow for determining proteolytic half-life (

Step-by-Step Methodology
  • Preparation: Dissolve the

    
     and 
    
    
    analogs in PBS to a stock concentration of 1 mM.
  • Initiation: Add stock peptide to pooled human serum (pre-warmed to 37°C) to a final concentration of 100

    
    M.
    
  • Sampling: At defined intervals (0, 1, 4, 12, 24, 48 hours), remove 50

    
    L aliquots.
    
  • Quenching (Critical Step): Immediately transfer aliquot into 150

    
    L of ice-cold Acetonitrile containing the Internal Standard. This precipitates serum proteins (enzymes) and stops the reaction instantly.
    
  • Processing: Vortex for 30s, centrifuge at 14,000

    
     g for 10 mins.
    
  • Quantification: Inject the supernatant into LC-MS. Monitor the parent ion transition.

  • Calculation: Plot natural log of remaining peptide % vs. time. The slope

    
     determines half-life: 
    
    
    .

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. 
    
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Amino acids: versatile peptidomimetics.[1][3] Current Medicinal Chemistry, 9(8), 811-822. 
    
  • Hook, D. F., Bindschädler, P., Mahajan, Y. R., Sebesta, R., Kast, P., & Seebach, D. (2005).[1] The proteolytic stability of 'designed'

    
    -peptides containing 
    
    
    -peptide-bond mimics and of mixed
    
    
    -peptides.[1] Chemistry & Biodiversity, 2(5), 591-632.[1]
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.

crystal structure analysis of alpha-aryl-beta-alanine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Structural Fidelity & Foldamer Efficacy: A Comparative Guide to


-Aryl-

-Alanine Peptides via X-Ray Crystallography

Audience: Researchers in Peptidomimetics, Structural Biology, and Medicinal Chemistry. Content Type: Technical Comparison & Application Guide.

Introduction: The -Aryl Advantage

In the landscape of peptidomimetics,


-amino acids have emerged as powerful tools for creating "foldamers"—synthetic oligomers with discrete, stable secondary structures. While 

-peptides (side chain on the

-carbon) are the most studied,

-aryl-

-alanine peptides
represent a distinct, high-performance subclass.

The incorporation of an aryl group at the


-position (adjacent to the carbonyl) introduces significant steric constraints and potential 

-

interactions that restrict backbone rotation. This results in superior structural rigidity and unique folding patterns (often the C12-helix ) compared to the C14-helix typically observed in

-peptides or the

-helix of natural peptides.

This guide compares the structural performance of


-aryl-

-alanine peptides against standard alternatives and details the crystallographic workflows required to validate their conformation.

Part 1: Comparative Performance Analysis

The following table contrasts


-aryl-

-alanine peptides with their primary alternatives: natural

-peptides and standard

-peptides.

Table 1: Structural & Functional Comparison of Peptide Classes

Feature

-Aryl-

-Alanine Peptides
(The Product)

-Peptides
(Alternative 1)
Natural

-Peptides
(Alternative 2)
Dominant Fold C12-Helix (2.5 residues/turn)C14-Helix (3.0 residues/turn)

-Helix
(3.6 residues/turn)
H-Bond Ring Size 12-membered (

)
14-membered (

)
13-membered (

)
Conformational Stability High.

-Aryl group locks torsion angles (

) via steric clash.
Moderate. Flexible backbone requires longer oligomers to fold.Low/Contextual. Highly solvent/sequence dependent.
Proteolytic Resistance Excellent. Unrecognizable to standard proteases.Good. Poor. Rapidly degraded in vivo.
Dipole Moment Macrodipole neutralized due to alternating H-bond direction.Strong Macrodipole (N to C).Strong Macrodipole (N to C).
Crystallization Tendency High. Rigid backbone + aryl stacking promotes lattice formation.Moderate. Flexibility can inhibit crystal growth.Variable. Often requires co-crystallization or stabilization.

Expert Insight: The "performance" of the


-aryl variant lies in its predictability . While 

-peptides require chain lengths of 6+ residues to form stable helices in solution,

-aryl-

-peptides can adopt stable turn or helical structures at lengths as short as tetra- or pentamers due to the

-substituent effect [1, 2].

Part 2: Structural Logic & Mechanism

To understand why these peptides perform differently, we must visualize the atomic interactions. The


-aryl group acts as a "conformational anchor."
Diagram 1: The -Aryl Locking Mechanism

AlphaArylMechanism Substituent Alpha-Aryl Substituent (Phenyl/Naphthyl) Backbone Peptide Backbone (C-C-N) Substituent->Backbone Attached to Alpha-C Steric Steric Constraint (Restricted Theta Torsion) Substituent->Steric Bulky Group Effect PiStack Pi-Pi Stacking (Inter-residue) Substituent->PiStack Aromatic Interaction Fold Stable C12-Helix (2.5 residues/turn) Steric->Fold Enforces Torsion PiStack->Fold Stabilizes Turn

Caption: The mechanistic pathway by which


-aryl substitution forces the peptide backbone into a stable C12-helix through steric locking and aromatic stacking.

Part 3: Experimental Protocol (Crystallography)

Validating the C12-helix requires high-resolution X-ray crystallography. NMR is useful for solution dynamics, but only crystallography provides the definitive bond lengths and angles to prove the H-bond network.

Step 1: Synthesis & Purification
  • Method: Synthesize

    
    -aryl-
    
    
    
    -amino acids via Arndt-Eistert homologation or Ni-catalyzed cross-coupling of
    
    
    -amino acid derivatives [2].
  • Coupling: Use standard EDC/HOBt or HATU protocols for peptide assembly.

  • Purification: HPLC is mandatory (purity >98%).

  • Critical Check: Verify enantiomeric excess (ee) via chiral HPLC. Enantiomeric impurities will poison crystallization.

Step 2: Crystallization Screening

Because these peptides are hydrophobic (due to aryl groups), standard aqueous screens often fail.

  • Technique: Slow Evaporation or Vapor Diffusion (Hanging Drop).

  • Solvent System A (Hydrophobic): Methanol/Chloroform (1:1).

  • Solvent System B (Slow Growth): Ethyl Acetate/Hexane (allows

    
    -stacking to drive lattice formation).
    
  • Concentration: 5–10 mg/mL.

Step 3: Data Collection & Refinement
  • Cryo-protection: If using aqueous buffers, use 20% glycerol. For organic solvents, flash cooling in liquid nitrogen is usually sufficient (paratone oil coating recommended).

  • Space Group: Expect orthorhombic (

    
    ) common for chiral peptides.
    
  • Refinement Target: Look for the characteristic 12-membered H-bond ring . Measure the

    
     distance; it should be 
    
    
    
    Å [4].
Diagram 2: The Crystallographic Workflow

CrystalWorkflow Start Pure Peptide (>98% ee) Screen Solvent Screen (MeOH/EtOAc) Start->Screen Grow Crystal Growth (Slow Evap) Screen->Grow 2-14 Days Diffract X-Ray Diffraction (Cryo 100K) Grow->Diffract Mount Loop Solve Structure Solution (Direct Methods) Diffract->Solve Phase Problem Refine Refinement (SHELX/Refmac) Solve->Refine R-factor < 5%

Caption: Step-by-step workflow from purified peptide to refined crystal structure.

Part 4: Critical Analysis & Troubleshooting

Challenge: Twinning


-Aryl peptides often crystallize as thin needles or plates that are prone to twinning (intergrowth of two separate crystal lattices).
  • Solution: Screen different counter-ions or re-crystallize in the presence of a co-solvent like TFE (Trifluoroethanol) which stabilizes helical forms.

Challenge: Solvent Disorder The bulky aryl groups create large voids in the crystal lattice filled with disordered solvent.

  • Solution: Use "SQUEEZE" procedures in PLATON during refinement to account for diffuse electron density, ensuring the peptide model remains accurate.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews. Link
    
  • Sharma, G. V. M., et al. (2006). 10/12-Helix in

    
    -Peptides: Crystal Structure of a Mixed Oligomer. Journal of the American Chemical Society. Link
    
  • Fulop, F. (2001). Synthesis and Transformations of 2-Aminocycloalkane-1-carboxylic Acids. Chemical Reviews. Link

Mass Spectrometry Fragmentation Patterns of Beta-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Divergence

In peptidomimetic drug design,


-amino acids are prized for their resistance to proteolytic degradation and their ability to induce novel secondary structures (e.g., 

-peptides). However, distinguishing them from their naturally occurring

-isomers is a critical analytical challenge.

The core distinction in mass spectrometry (MS) lies not merely in the molecular weight—which is often identical for isomers—but in the fragmentation kinetics dictated by the backbone topology. While


-amino acids predominantly fragment via a concerted loss of water and carbon monoxide (46 Da), 

-amino acids follow a unique pathway involving the formation of a protonated

-lactam intermediate
. This guide details these mechanistic differences, compares derivative performance, and provides validated protocols for unambiguous identification.
Mechanistic Comparison: - vs. -Amino Acid Fragmentation

The fragmentation behavior of amino acids in Electrospray Ionization (ESI-MS/MS) is governed by the "Mobile Proton Model," where the proton migrates to the most basic site (typically the amine) or the amide oxygen, triggering dissociation.

2.1. The

-Amino Acid Baseline (The Imine Pathway)

Protonated


-amino acids (

) typically undergo a characteristic loss of 46 Da.
  • Mechanism: The protonated carboxyl group loses water (

    
    , 18 Da) to form an acylium ion. This unstable intermediate immediately loses carbon monoxide (
    
    
    
    , 28 Da).
  • Result: Formation of a stable iminium ion

    
    .
    
  • Net Loss:

    
     (
    
    
    
    ).
2.2. The

-Amino Acid Divergence (The Lactam Pathway)

The additional methylene group in the backbone of


-amino acids stabilizes a cyclic intermediate that is sterically inaccessible to 

-isomers.
  • Mechanism: Initial loss of water (

    
    ) results in an intramolecular nucleophilic attack by the N-terminal amine on the carbonyl carbon, closing a 4-membered ring.
    
  • Intermediate: Protonated

    
    -lactam .
    
  • Secondary Fragmentation: The lactam ring opens and eliminates ketene (

    
    , 42 Da) to form the iminium ion.
    
  • Net Loss:

    
     (
    
    
    
    ) or distinct stepwise losses of
    
    
    and
    
    
    .
2.3. Isomer Differentiation Case Study: Phenylalanine

The distinction is most pronounced in aromatic amino acids.

IsomerPrimary LossMechanism Note

-Phenylalanine

(

)
Concerted mechanism; no stable cyclic intermediate.

-Phenylalanine

(

)
Forms a stable

-lactam ion; ketene loss is slower.

-Phenylalanine

(

)
Unique pathway; ammonia loss dominates due to benzylic stabilization of the resulting cation.
Pathway Visualization

The following diagram illustrates the divergent pathways for a generic protonated amino acid, highlighting the critical


-lactam intermediate.

FragmentationPathways Figure 1: Divergent fragmentation pathways. Note the stable Beta-Lactam intermediate specific to Beta-amino acids. Precursor Protonated Precursor [M+H]+ Alpha_Acylium Acylium Intermediate (Unstable) Precursor->Alpha_Acylium Alpha-AA: -H2O (18 Da) Beta_Lactam Protonated Beta-Lactam [M+H - 18] Precursor->Beta_Lactam Beta-AA: -H2O (18 Da) Cyclization Alpha_Imine Iminium Ion [M+H - 46] Alpha_Acylium->Alpha_Imine -CO (28 Da) Fast Step Beta_Imine Iminium Ion [M+H - 60] Beta_Lactam->Beta_Imine -Ketene (42 Da) Ring Opening

Derivative Performance Comparison

Choosing the right derivative is essential for sensitivity and chromatographic separation.

Derivative TypeReagentPrimary MS ApplicationKey Fragmentation Characteristic
Free Acid NoneESI-MS/MS (LC)Diagnostic: Lactam formation (

Da peak). High polarity requires HILIC chromatography.
Methyl Ester HCl / MeOHGC-MS, ESI-MSSensitivity: Increases ionization efficiency. In EI-MS,

-esters show "Homo-McLafferty" rearrangement due to extra

.
N-TFA / N-Acetyl TFAA / Ac2OGC-MS (EI)Structural: Forms stable nitrilium ions. Excellent for distinguishing regioisomers via retention time and specific low-mass ions.
TBDMS (Silyl) MTBSTFAGC-MS (EI)Stability: Produces

(loss of t-butyl) base peak. Very robust, but high mass can obscure low-mass diagnostic fragments.
Experimental Protocol: Methyl Ester Derivatization

This protocol uses in situ generation of anhydrous HCl, avoiding the instability of pre-mixed reagents. It is the "Gold Standard" for converting amino acids to methyl esters for both GC-MS and LC-MS analysis.

Reagents:
  • Solvent: Methanol (HPLC Grade, anhydrous).

  • Catalyst: Acetyl Chloride (Reagent Grade). Caution: Reacts violently with water.

  • Standard:

    
    -Alanine-d4 (Internal Standard).
    
Workflow:
  • Preparation of Reagent (Fresh):

    • In a fume hood, slowly add 200

      
      L of Acetyl Chloride  dropwise into 1.0 mL of ice-cold Methanol .
      
    • Mechanism:[1][2]

      
      . This generates ~3M anhydrous HCl in MeOH.
      
    • Allow to stand for 5 minutes at room temperature.

  • Derivatization:

    • Dry the amino acid sample (1-10

      
      g) completely under nitrogen or vacuum.
      
    • Add 200

      
      L  of the prepared HCl/MeOH reagent.
      
    • Cap the vial tightly (Teflon-lined cap).

    • Incubate at 70°C for 45 minutes .

  • Extraction/Cleanup:

    • Evaporate the reagent to dryness under a stream of nitrogen.

    • Crucial Step: Reconstitute in 100

      
      L of saturated 
      
      
      
      (to neutralize residual acid) and extract with 200
      
      
      L of Ethyl Acetate
      (for GC-MS) or reconstitute in Mobile Phase (for LC-MS).
  • MS Acquisition Parameters (ESI-MS/MS):

    • Polarity: Positive (

      
      ).
      
    • Collision Energy (CE): Ramp 15–35 eV. Note:

      
      -lactams are stable; higher CE is often required to observe the ketene loss compared to the facile CO loss in 
      
      
      
      -isomers.
Diagnostic Data Summary

Use this table to interpret your MS/MS spectra.

Feature

-Amino Acid Signal

-Amino Acid Signal
Neutral Loss (Low CE)

(

)

(

)
Neutral Loss (High CE)

(

)

(

)
Immonium Ion High IntensityLower Intensity (Competing pathways)
Characteristic Intermediate Acylium Ion (Transient)

-Lactam Ion (Stable, observable)
References
  • Isomer differentiation via collision-induced dissociation: the case of proton

    
    -, 
    
    
    
    - and
    
    
    -phenylalanines.
    Source: Journal of Mass Spectrometry (via PubMed) URL:[Link]
  • Dissociation Chemistry of Proton

    
    -, 
    
    
    
    - and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry.
    Source: Journal of the American Society for Mass Spectrometry URL:[Link]
  • Differentiation of positional isomers of hybrid peptides... by electrospray ionization tandem mass spectrometry. Source: Rapid Communications in Mass Spectrometry URL:[Link]

Sources

Bioactivity Comparison Guide: Alpha-Peptide vs. Beta-Peptide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of therapeutic peptide development, the transition from natural


-peptides to 

-peptide analogs represents a strategic shift from "biological mimicry" to "functional engineering."[1] While

-peptides offer superior native target affinity, they are critically limited by rapid proteolytic degradation (

often < 30 min in serum).

-peptides—distinguished by an additional methylene group in the backbone—function as "foldamers." They adopt unique secondary structures (e.g., 14-helix, 12-helix) that evade protease recognition. However, this structural divergence often incurs a penalty in binding affinity unless rational design is employed to align pharmacophores. This guide objectively compares these two classes, providing experimental data on stability, affinity, and antimicrobial potency to assist in lead optimization.

Structural & Mechanistic Divergence

The fundamental difference lies in the backbone topology. This single atomic insertion dictates the entire bioactivity profile.

  • 
    -Peptides:  Formed from 
    
    
    
    -amino acids where the amino group is bonded to the
    
    
    . They naturally fold into
    
    
    -helices (3.6 residues/turn) or
    
    
    -sheets.
  • 
    -Peptides:  Formed from 
    
    
    
    -amino acids (
    
    
    or
    
    
    subtypes).[2] The extra carbon (
    
    
    ) extends the backbone, altering the hydrogen bond network. They fold into stable helices (e.g., 14-helix with 3.0 residues/turn) that are resistant to peptidases.
Diagram 1: Backbone & Folding Topology

This diagram illustrates the chemical insertion and the resulting divergence in secondary structure.

PeptideBackbone cluster_alpha Alpha-Peptide (Natural) cluster_beta Beta-Peptide (Peptidomimetic) Alpha α-Amino Acid (NH-Cα-CO) Helix α-Helix (3.6 residues/turn) Alpha->Helix Beta β-Amino Acid (NH-Cβ-Cα-CO) Alpha->Beta +CH2 Group Proteolysis High Susceptibility (Substrate for Trypsin/Pepsin) Helix->Proteolysis Foldamer 14-Helix / 12-Helix (3.0 or 2.5 residues/turn) Beta->Foldamer Stability Proteolytic Resistance (Steric/Geometric Mismatch) Foldamer->Stability

Caption: Comparison of backbone chemistry and resulting secondary structures. The extra methylene in


-peptides drives unique folding that enzymes fail to recognize.

Comparative Bioactivity Matrix

The following table synthesizes data from multiple medicinal chemistry campaigns, specifically comparing standard


-peptides against their 

-analog counterparts.
Feature

-Peptide (Natural)

-Peptide (Analog)
Mechanistic Cause
Proteolytic Stability Low (

mins to hours)
High (

> 24h to days)
Scissile bond geometry does not fit protease active sites (e.g., Trypsin, Chymotrypsin) [1].
Target Affinity High (

often nM)
Variable (nM to

M)
Altered helix pitch (3.6 vs 3.0 residues/turn) misaligns side chains unless "rationally designed" [2].
Membrane Permeability Low (unless CPP)Low to ModerateSimilar polarity, but

-peptides resist intracellular degradation, extending effective residence time.
Immunogenicity Moderate riskLow riskUnique backbone is generally not recognized by MHC complexes or antibodies [3].
Metabolic Clearance Renal + EnzymaticPrimarily RenalLack of enzymatic breakdown shifts burden almost entirely to renal filtration.

Critical Case Studies: Experimental Data

To provide actionable insights, we examine two distinct therapeutic classes where


-substitution yields different results.
Case A: Antimicrobial Peptides (AMPs) - Function via Topology

Goal: Disrupt bacterial membranes. In AMPs, the exact side-chain position is less critical than the overall "facial amphiphilicity" (one cationic face, one hydrophobic face).

  • Reference Molecule: Magainin 2 (Natural

    
    -peptide).
    
  • Analog:

    
    -peptide foldamers (14-helix mimics).
    
  • Data Comparison:

MetricMagainin 2 (

)

-Magainin Mimic
Interpretation
MIC (E. coli) 12.5 - 25

g/mL
6.3 - 12.5

g/mL

-analogs often retain or improve potency due to stable amphiphilic structures [4].
Hemolysis (HC50) ~100

g/mL
> 400

g/mL

-peptides can be engineered for higher selectivity toward bacterial lipids over mammalian cholesterol.
Trypsin Stability Degraded < 15 minIntact > 24 hoursCritical Advantage:

-peptide remains active in serum environments where Magainin fails.
Case B: GPCR Ligands - Function via Specific Binding

Goal: Bind to Somatostatin Receptor 4 (sst4). Here, specific atomic contact points are required. A simple


 swap usually destroys affinity.
  • Experiment: Seebach et al. designed a

    
    -tetrapeptide to mimic the Somatostatin turn [2].[3]
    
  • Result:

    • 
      -Analog 1 (Optimized): 
      
      
      
      = Nanomolar range (High Affinity).
    • 
      -Analog 2 (Isomer): 
      
      
      
      > 1000 nM (Inactive).
  • Takeaway: Unlike AMPs, GPCR ligands require heterogeneous backbone design (

    
     hybrids) or precise foldamer design to match the receptor pocket.
    

Experimental Protocols (Self-Validating)

Protocol 1: Comparative Proteolytic Stability Assay

Purpose: Quantify the half-life (


) difference between 

and

analogs.

Diagram 2: Stability Workflow

StabilityAssay Start Substrate Preparation (100 µM Peptide in PBS) Enzyme Add Protease (Trypsin/Chymotrypsin or 25% Serum) Start->Enzyme Incubate Incubation at 37°C (Timepoints: 0, 15, 30, 60 min, 24h) Enzyme->Incubate Quench Quench Reaction (1% TFA + Internal Std) Incubate->Quench Analyze LC-MS Analysis (Monitor [M+H]+) Quench->Analyze Validation Validation Check: Is Internal Std Area constant? Is Enzyme active (Pos. Control)? Analyze->Validation

Caption: Step-by-step workflow for determining proteolytic half-life using LC-MS quantification.

Methodology:

  • Preparation: Dissolve peptide to 100

    
    M in PBS (pH 7.4).
    
  • Initiation: Add enzyme (Trypsin/Chymotrypsin at 1:100 w/w ratio) or human serum (25% v/v).

  • Sampling: At defined intervals (0, 15, 30, 60, 120 min, 24 h), remove 50

    
    L aliquots.
    
  • Quenching (Critical Step): Immediately add 50

    
    L of 1% Trifluoroacetic acid (TFA) in Acetonitrile containing Tryptophan  as an internal standard.
    
    • Why Tryptophan? It validates injection volume accuracy and MS ionization stability.

  • Analysis: Inject onto RP-HPLC coupled to ESI-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol 2: Competitive Binding Assay (Fluorescence Polarization)

Purpose: Determine if


-modification impacts target affinity.
  • Tracer: Use a fluorescently labeled native ligand (e.g., FITC-Somatostatin).

  • Receptor: Membrane preparations expressing the target GPCR.

  • Titration: Serial dilute the

    
    -peptide analog (10 
    
    
    
    M to 0.1 nM) in assay buffer.
  • Equilibrium: Incubate Tracer + Receptor + Analog for 1-2 hours at RT.

  • Readout: Measure Fluorescence Polarization (mP). High mP = Tracer bound; Low mP = Tracer displaced by analog.

  • Validation:

    
    -factor must be 
    
    
    
    using Total Binding (No analog) vs. Non-Specific Binding (Excess unlabeled ligand).

Strategic Decision Framework

When should you switch from


 to 

backbones? Use this logic flow for lead optimization.
Diagram 3: Lead Optimization Logic

DecisionTree Start Start: Native α-Peptide Lead StabilityCheck Is In Vivo Stability Sufficient? Start->StabilityCheck KeepAlpha Proceed with α-Peptide (Focus on formulation) StabilityCheck->KeepAlpha Yes TargetType Target Interaction Type? StabilityCheck->TargetType No Surface Use Full β-Peptide (Mimic Amphiphilicity) TargetType->Surface Surface/Membrane (e.g., AMPs) Pocket Use α/β-Hybrid (Preserve side-chain vectors) TargetType->Pocket Specific Pocket (e.g., GPCRs) Result1 Candidate Selected Surface->Result1 High Stability High Potency Result2 Candidate Selected Pocket->Result2 High Stability Retained Affinity

Caption: Decision matrix for selecting peptide backbone based on target type and stability requirements.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry.

  • Gademann, K., Kimmerlin, T., Hoyer, D., & Seebach, D. (2001).[4] Peptide folding induces high and selective affinity of a linear and small beta-peptide to the human somatostatin receptor 4.[3][4] Journal of Medicinal Chemistry.

  • Lee, M. R., et al. (2014). Origins of the high proteolytic resistance of beta-peptides. Organic & Biomolecular Chemistry.

  • Porter, E. A., Wang, X., Lee, H. S., Weisblum, B., & Gellman, S. H. (2000). Non-haemolytic beta-amino acid oligomers. Nature.

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.

Sources

Comprehensive Guide to Enantiomeric Excess Determination of 3-Amino-2-Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-amino-2-arylpropanoic acids (


-amino acids) are critical chiral building blocks in the synthesis of 

-peptides and peptidomimetics, offering increased metabolic stability over their

-amino acid counterparts. However, their zwitterionic nature and lack of strong chromophores in some derivatives present specific analytical challenges.

This guide objectively compares three distinct methodologies for determining enantiomeric excess (ee): Direct Chiral HPLC (Zwitterionic Phases) , Indirect HPLC (Marfey’s Derivatization) , and NMR Spectroscopy (Chiral Solvating Agents) .

The Verdict Upfront:

  • For QC & Process Development: Use Direct Chiral HPLC with Zwitterionic (ZWIX) phases. It offers the highest accuracy and reproducibility without sample pretreatment.

  • For Biological Matrices/Trace Analysis: Use Marfey’s Method .[1] The derivatization enhances detectability (UV/MS) and separates enantiomers on standard C18 columns.

  • For Synthetic Screening: Use NMR with CSAs . It provides rapid "mix-and-measure" results for reaction monitoring (~10 min/sample).

Strategic Method Selection

Selecting the correct analytical workflow depends heavily on sample purity, available instrumentation, and the stage of drug development.

Figure 1: Method Selection Decision Tree

MethodSelection Start START: Sample Type? Purity Is the sample pure (>90%)? Start->Purity Matrix Biological Matrix / Complex Mixture? Purity->Matrix No Scale Sample Quantity Available? Purity->Scale Yes Matrix->Scale No (Crude Reaction Mix) Marfey METHOD: Marfey's Derivatization (High Sensitivity/Bioanalysis) Matrix->Marfey Yes (e.g., Plasma/Urine) Throughput Throughput Requirement? Scale->Throughput > 1 mg Scale->Marfey < 0.1 mg (Trace) NMR METHOD: 1H NMR w/ CSA (Rapid Screen) Throughput->NMR High (Reaction Monitoring) ZWIX METHOD: Direct HPLC (ZWIX) (Gold Standard QC) Throughput->ZWIX Med/Low (Final QC)

Caption: Decision matrix for selecting the optimal ee determination method based on sample constraints and analytical goals.

Protocol A: Direct Chiral HPLC (The Gold Standard)

Technology: Zwitterionic Chiral Stationary Phases (CSPs) Recommended Column: CHIRALPAK® ZWIX(+) or ZWIX(-) Mechanism: Double Ion-Pairing[2]

For underivatized


-amino acids, traditional polysaccharide columns often fail due to the zwitterionic nature of the analyte. Zwitterionic phases (ZWIX) are specifically engineered to separate amino acids by utilizing a double ion-pairing mechanism where the chiral selector (Cinchona alkaloid derivative) interacts simultaneously with the ammonium and carboxylate groups of the analyte.[2]
Figure 2: ZWIX Ion-Pairing Mechanism

ZWIXMechanism Selector ZWIX Selector (Quinine/Quinidine) Interaction Double Ion-Pairing Complex Selector->Interaction Anion Exchanger Site (+) Selector->Interaction Cation Exchanger Site (-) Analyte 3-Amino-2-Arylpropanoic Acid (Zwitterion) Analyte->Interaction Carboxylate (-) Analyte->Interaction Ammonium (+) Separation Enantiomeric Separation (Elution) Interaction->Separation Stereoselective Stability

Caption: The ZWIX stationary phase utilizes a synergistic double ion-pairing mechanism to resolve zwitterionic amino acids without derivatization.

Experimental Protocol
  • Mobile Phase Preparation:

    • Solvent: Methanol (MeOH) / Acetonitrile (ACN) (typically 50:50 v/v).

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state. Maintain a bulk pH (in water) approx 5.5–6.0.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Filter through 0.2 µm PTFE.

  • Run Conditions:

    • Flow Rate: 0.5 – 1.0 mL/min.

    • Temperature: 25°C (Lowering to 10°C can improve resolution).

    • Detection: UV @ 254 nm (aryl group) or ELSD/CAD if chromophore is weak.

  • Self-Validating System Suitability:

    • Elution Order Reversal: If the minor enantiomer co-elutes with the tail of the major enantiomer on ZWIX(+), switch to ZWIX(-). This reverses the elution order, placing the minor impurity before the major peak for accurate integration.

Performance Metrics:

  • Resolution (

    
    ):  Typically > 2.0 for 
    
    
    
    -amino acids.
  • Linearity:

    
     (0.1 – 1000 µg/mL).
    

Protocol B: Indirect HPLC (Marfey’s Method)

Technology: Pre-column Derivatization Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey's Reagent) Mechanism: Nucleophilic aromatic substitution (


) converting enantiomers into diastereomers.

This method is indispensable when sensitivity is paramount or when a chiral column is unavailable. The resulting diastereomers are separated on a standard achiral C18 column.

Experimental Protocol
  • Derivatization Reaction:

    • Mix 50 µL Sample (50 mM) with 100 µL 1% Marfey’s Reagent (in acetone).

    • Add 20 µL 1 M NaHCO3 (pH buffer).

    • Incubate: Heat at 40°C for 60 minutes (or 37°C for 90 mins).

    • Quench: Add 20 µL 1 M HCl to stop the reaction and neutralize.

  • Separation (Achiral HPLC):

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV @ 340 nm (DNP chromophore).

Causality & Logic:

  • Why NaHCO3? The reaction requires a deprotonated amine (nucleophile). The bicarbonate ensures the amine is free (non-salt form) to attack the fluorodinitobenzene ring.

  • Why 340 nm? The resulting dinitrophenyl derivative has a strong absorbance at 340 nm, removing interference from most simple organic impurities that absorb at <254 nm.

Protocol C: Rapid NMR Screening

Technology: Chiral Solvating Agents (CSA) Reagent: (R)- or (S)-1,1’-Bi-2-naphthol (BINOL) or Mandelic Acid derivatives.[3] Mechanism: Formation of transient diastereomeric complexes via Hydrogen Bonding.

Experimental Protocol
  • Sample Preparation:

    • Dissolve ~5 mg of 3-amino-2-arylpropanoic acid in 0.6 mL CDCl3 (or CD3OD if solubility is poor).

    • Add 1–2 equivalents of the CSA (e.g., (R)-BINOL).[4]

  • Acquisition:

    • Acquire 1H NMR (minimum 300 MHz, preferably 500+ MHz).

    • Focus on the

      
      -proton  (chiral center) or the benzylic protons .
      
  • Analysis:

    • Observe peak splitting (chemical shift non-equivalence,

      
      ).
      
    • Integrate the split signals to calculate ee.

Limitations:

  • Requires distinct peak separation (

    
     ppm).
    
  • High limit of detection (requires mg quantities).

Comparative Performance Review

The following table contrasts the three methodologies based on experimental data ranges typical for


-amino acids.
FeatureDirect HPLC (ZWIX)Indirect HPLC (Marfey's)NMR (CSA)
Primary Use Case Final QC, Process ValidationBiological Samples, Trace AnalysisReaction Optimization, Screening
Accuracy (ee error) < 0.1%0.5 – 1.0%2 – 5%
Sample Required ~0.1 mg< 0.001 mg (ng scale)> 5 mg
Throughput Medium (15-30 min/run)Low (1h prep + 30 min run)High (10 min/sample)
Cost per Sample Low (after column purchase)Medium (Reagent cost)Low (Solvent cost only)
Elution Order Control Yes (Switch ZWIX +/-)No (Fixed by L-FDAA)N/A
Data Interpretation Guide
  • If ee > 99.5% is required: You must use Direct HPLC. NMR cannot reliably distinguish 99% from 99.9%.

  • If sample is a crude lysate: Marfey's method is superior as the derivatization cleans up the matrix effect and shifts detection to a visible range (340 nm).

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Accessed October 2023. [Link]

  • Bhushan, R., & Martens, J. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications. Journal of Chromatography B. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. [Link]

  • Ilisz, I., et al. (2013).

    
    -amino acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
    

Sources

Structural and Functional Divergence: (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid vs. L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison between the standard proteinogenic amino acid L-Tyrosine and the non-proteinogenic


-amino acid derivative (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid  (referred to herein as 

-O-Me-Tyr
).

Executive Summary

For researchers in peptidomimetic drug design, the transition from L-Tyrosine to (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid represents a dual modification strategy: backbone homologation and side-chain masking .

While Tyrosine is a metabolic hub subject to rapid phosphorylation and proteolysis, the target molecule (


-O-Me-Tyr) acts as a "structural lock." It introduces a methylene spacer into the backbone (creating a 

-amino acid) and caps the reactive phenol with a methyl group. This results in a residue that promotes proteolytic resistance , alters secondary structure folding (favoring 12/10-helices over

-helices), and increases lipophilicity for potential Blood-Brain Barrier (BBB) penetration.

Molecular Architecture & Physicochemical Profiling[1]

Structural Logic

The defining difference lies in the backbone topology and the electronic nature of the aromatic ring.

  • L-Tyrosine (

    
    -Amino Acid):  The amine and side chain are both attached to the 
    
    
    
    . The side chain is a phenol (H-bond donor/acceptor).
  • Target (

    
    -Amino Acid):  The amine is attached to the 
    
    
    
    , while the side chain remains on the
    
    
    (adjacent to the carboxyl).[1] This specific regioisomer (
    
    
    ) is sterically distinct from the more common
    
    
    (where the side chain is on the
    
    
    ).
Comparative Data Table
FeatureL-Tyrosine (Standard)(2S)-

-O-Me-Tyr (Target)
Impact on Drug Design
Backbone Type

-Amino Acid

-Amino Acid

-backbone confers protease resistance.
Formula


Target has +1

(backbone) and +1

(ether).
Side Chain 4-Hydroxyphenyl (Phenol)4-Methoxyphenyl (Anisole)Methoxy blocks phosphorylation and oxidation.
LogP (Est.) ~0.86~1.6 - 1.9Target is significantly more lipophilic (better permeability).
pKa (COOH) ~2.2~4.0

-COOH is less acidic due to distance from

.
pKa (

)
~9.1~10.2

-Amine is more basic.
H-Bonding Donor & Acceptor (OH)Acceptor Only (OMe)Loss of donor capability alters receptor binding.
Visualization of Structural Divergence

Structural_Comparison Tyr L-Tyrosine (Alpha-Backbone, Phenol) Backbone Backbone Homologation (+CH2 Spacer) Tyr->Backbone Reference Target (2S)-Beta2-O-Me-Tyr (Beta-Backbone, Anisole) Target->Backbone Has Beta2 structure SideChain Side Chain Capping (OH -> OMe) Target->SideChain Has Methoxy Proteolysis Proteolytic Resistance (t1/2 Increase) Backbone->Proteolysis Folding Altered Folding (12/10-Helix Formation) Backbone->Folding Signaling Blocks Phosphorylation (Kinase Inert) SideChain->Signaling Permeability Increased Lipophilicity (LogP > 1.5) SideChain->Permeability

Figure 1: Mechanistic impact of structural modifications. The shift to a


-backbone drives stability, while the O-methylation dictates metabolic signaling properties.

Application Guide: Synthesis & Handling

The Challenge: Steric Hindrance in Coupling

The target molecule is a


-amino acid . Unlike 

-amino acids (where the side chain is remote from the carboxyl activation site),

residues carry the bulky aromatic side chain on the

-carbon—directly adjacent to the carboxyl group .
  • Consequence: Standard carbodiimide couplings (DIC/HOBt) often fail or proceed with slow kinetics due to steric shielding of the electrophilic center.

  • Risk: Extended coupling times can lead to racemization of the

    
    -center (which is the chiral center carrying the side chain).
    
Optimized Protocol: HATU/HOAt Coupling

To incorporate (2S)-


-O-Me-Tyr into peptides via Solid Phase Peptide Synthesis (SPPS), use the following high-efficiency protocol.

Materials:

  • Resin-bound peptide (amine free).

  • Fmoc-(2S)-

    
    -O-Me-Tyr-OH (Target AA).
    
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Critical additive for steric hindrance.

  • TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Pre-Activation (In Solution):

    • Dissolve 3.0 eq of Fmoc-AA and 2.9 eq of HATU in minimal dry DMF.

    • Add 3.0 eq of HOAt (0.5 M in DMF).

    • Add 6.0 eq of DIEA (or TMP for base-sensitive chiral centers).

    • Allow to activate for exactly 2 minutes. (Do not exceed; risk of guanidinium formation).

  • Coupling:

    • Transfer activated solution to the resin.[2][3]

    • Agitate for 2 to 4 hours (double the standard time for

      
      -AAs).
      
    • Note: Microwave assistance (

      
      C, 25W) is highly recommended for 
      
      
      
      residues to drive completion.
  • Monitoring:

    • Perform a Chloranil test (more sensitive for secondary amines or hindered primaries) rather than a standard Kaiser test.

Experimental Validation: Proteolytic Stability Assay

To verify the performance advantage of the target molecule over Tyrosine, a comparative proteolysis assay using Chymotrypsin is the standard validation method. Chymotrypsin specifically cleaves the C-terminal side of aromatic residues (Tyr, Phe, Trp).

Rationale
  • Tyrosine Peptide: Rapidly cleaved because the enzyme recognizes the

    
    -backbone geometry and the aromatic side chain.
    
  • Target Peptide: The extra methylene group in the backbone distorts the scissile bond alignment within the enzyme's active site, rendering it "invisible" or uncleavable.

Protocol Workflow

Reagents:


-Chymotrypsin (bovine pancreas), PBS buffer (pH 7.4), HPLC grade Acetonitrile.

Stability_Assay Substrate Substrate Preparation (1 mM Peptide in PBS) Enzyme Enzyme Addition (Chymotrypsin 1:100 w/w) Substrate->Enzyme Incubate Incubation (37°C, 0-24 hrs) Enzyme->Incubate Quench Quench (1% TFA / ACN) Incubate->Quench Timepoints: 0, 1, 4, 24h Analysis RP-HPLC Analysis (Quantify Intact Peptide) Quench->Analysis

Figure 2: Workflow for determining proteolytic half-life (


).

Data Analysis:

  • Integrate the area under the curve (AUC) for the parent peptide peak at each time point.

  • Plot

    
     vs. Time.
    
  • Expected Result:

    • Tyr-Peptide:

      
       minutes.
      
    • 
      -O-Me-Tyr Peptide: 
      
      
      
      hours (often effectively stable).

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
    
  • Steer, D. L., et al. (2002).

    
    -Amino Acids: Versatile Peptidomimetics.[4] Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Aguilar, M. I. (2017). Peptidomimetics: Protocols and Methods. Methods in Molecular Biology. Springer Protocols. (Focus on SPPS of beta-amino acids). Link

  • Cheng, R. P., et al. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232. Link
    
  • PubChem. (2025). (2S)-2-(4-methoxyphenyl)propanoic acid (Precursor Data). National Library of Medicine. Link

Sources

verifying secondary structure induction by beta2-residues in solution

Verifying Secondary Structure Induction by -Residues in Solution

Executive Summary

The incorporation of


1


14-helix

-residues

12-helix10/12-helix

This guide compares the two primary analytical workflows—Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) —for verifying

Part 1: The Structural Landscape of -Foldamers

Before selecting a verification method, one must understand the target topology. The "induction" capacity of a


Feature

-Peptides (Standard)

-Peptides / Mixed

Side Chain Position

(adjacent to Nitrogen)

(adjacent to Carbonyl)
Dominant Helix 14-Helix (3.0 residues/turn)12-Helix (2.5 residues/turn) or 10/12-Helix
H-Bond Ring Size 14-membered (

)
12-membered (

)
Dipole Orientation C-terminus

N-terminus
N-terminus

C-terminus (12-helix)

The Analytical Challenge:

Part 2: Comparative Analysis of Verification Methods

Circular Dichroism (CD) Spectropolarimetry

The High-Throughput Screening Tool

CD is the first line of defense. It is rapid and sensitive to global folding but lacks atomic resolution.

  • Pros: Fast (minutes), low sample requirement (

    
    ), excellent for assessing solvent dependence (TFE/MeOH).
    
  • Cons: Low resolution; cannot definitively prove specific H-bond networks; signals can be ambiguous between different helix types or aggregates.

  • The

    
     Signature: 
    
    • 14-Helix: Strong minimum at ~214 nm (for L-derived monomers).[2]

    • 12-Helix: Distinctive minimum at ~205 nm and maximum at ~220 nm .

    • Aggregation Warning: A shift to 205 nm can also indicate helix-bundle aggregation rather than a monomeric 12-helix.

Solution-State 2D-NMR

The Validation Gold Standard

NMR provides atomic-level verification of the H-bond network induced by

  • Pros: Definitive proof of structure; maps spatial proximity of side chains (

    
    ); distinguishes monomeric folding from aggregation (via Diffusion Ordered Spectroscopy - DOSY).
    
  • Cons: Slow (hours/days); requires high concentration (1–5 mM); expensive isotopes (

    
    ) often needed for longer oligomers.
    
  • Key Metrics:

    • NOEs (Nuclear Overhauser Effect): Inter-residue correlations (e.g.,

      
      ) confirm helical pitch.
      
    • Coupling Constants (

      
      ): 
      
      
      values differentiate folded (
      
      
      Hz or
      
      
      Hz) from unfolded (avg ~6-7 Hz) states.

Part 3: Detailed Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation.

Beta2_Verification_WorkflowSynthSynthesis of Beta2-Containing PeptideSolubilitySolubility Check (Water vs. MeOH/TFE)Synth->SolubilityCD_ScreenStep 1: CD Spectroscopy(Variable Concentration)Solubility->CD_ScreenDecision_CDIs signature stable upon dilution?CD_Screen->Decision_CDAgg_PathAggregation Detected(Re-design or Add Detergent)Decision_CD->Agg_PathNo (Shift)NMR_PrepStep 2: NMR Sample Prep(CD3OH or D2O/H2O)Decision_CD->NMR_PrepYes (Stable)NMR_ExpAcquire 2D Spectra(TOCSY, ROESY/NOESY)NMR_Prep->NMR_ExpAnalysisNOE Assignment &J-Coupling AnalysisNMR_Exp->AnalysisResult_14Confirmed 14-Helix(i, i+2 NOEs)Analysis->Result_14Result_12Confirmed 12-Helix(i, i+3 NOEs)Analysis->Result_12

Caption: Logical workflow for verifying secondary structure. CD acts as a gatekeeper to rule out aggregation before investing in time-intensive NMR validation.

Protocol A: CD Spectropolarimetry Screening

Objective: Determine if

  • Sample Preparation:

    • Prepare a stock solution of peptide (e.g., 2 mM) in Methanol (MeOH) or Trifluoroethanol (TFE). Note: TFE is a strong helix promoter; MeOH is more rigorous.

    • Prepare serial dilutions: 100

      
      , 50 
      
      
      , and 10
      
      
      .
  • Acquisition:

    • Cell path length: 1 mm (for

      
      ) or 0.1 mm (for higher conc).
      
    • Range: 260 nm to 190 nm.

    • Scan speed: 50 nm/min; Accumulations: 3.

  • Data Analysis:

    • Convert raw ellipticity (

      
      ) to Mean Residue Ellipticity (MRE, 
      
      
      ):
      
      
      (Where
      
      
      = Molar conc,
      
      
      = path length in cm,
      
      
      = number of residues).
    • Validation Check: If

      
       intensity remains constant across dilutions, the structure is monomeric. If intensity drops or shapes shift, you have aggregation (common with hydrophobic 
      
      
      side chains).
Protocol B: High-Resolution NMR Validation

Objective: Identify specific NOE patterns that confirm 12-helix vs. 14-helix induction.

  • Sample Preparation:

    • Dissolve 2–5 mg of peptide in 500

      
       of deuterated solvent (
      
      
      is preferred for
      
      
      -peptides as it suppresses exchange broadening; 90%
      
      
      /10%
      
      
      requires water suppression).
  • Pulse Sequences:

    • TOCSY (Total Correlation Spectroscopy): Mixing time 60–80 ms. Used to identify spin systems (which protons belong to which residue).[3]

    • ROESY (Rotating-frame Overhauser Effect): Mixing time 200–300 ms.

      • Why ROESY? Mid-sized

        
        -peptides (1–3 kDa) often have a correlation time (
        
        
        ) where the NOE is zero. ROESY signals are always positive, avoiding this "blind spot."
  • Assignment Strategy (The "Sequential Walk"):

    • Identify the

      
       proton of residue 
      
      
      .
    • Find the intran-residue

      
       and 
      
      
      in TOCSY.
    • Look for Inter-residue NOEs in ROESY to connect

      
       to 
      
      
      .
  • Verification of Helix Type (The "Smoking Gun"):

Helix TypeKey Diagnostic NOE (Long Range)
14-Helix

(Strong)
12-Helix

(Strong)
10/12-Helix Alternating pattern of

and

contacts

Part 4: Data Interpretation & Troubleshooting

Comparative Signal Table
ObservationInterpretationAction
CD: Min @ 214 nmLikely 14-Helix (Typical of

).
Confirm with NMR NOE

.
CD: Min @ 205 nm, Max @ 220 nmLikely 12-Helix (

induced).
Confirm with NMR NOE

.[4]
CD: Min @ 205 nm (Broad)Warning: Could be Aggregation.Run dilution series. If signal changes, add detergent or change solvent.
NMR:

Hz
Unstructured / Averaging.The

residue failed to induce folding.
NMR:

Hz
Restricted Conformation (Folded).Proceed to NOE mapping.
Common Pitfall: The "Beta-2 Clash"


References

  • Seebach, D., & Gardiner, J. (2008).[5]

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[1]

    
    -Peptides: From Structure to Function. Chemical Reviews. Link
    
  • Raguse, T. L., Lai, J. R., & Gellman, S. H. (2003).

    
    -Peptide 14-Helix is Stabilized by 
    
    
    -Residues with Side-Chain Branching Adjacent to the
    
    
    -Carbon Atom.[6] Helvetica Chimica Acta.[7] Link
  • Pomerantz, W. C., et al. (2006).

    
    -Peptides. Journal of the American Chemical Society.[1] Link
    
  • Glinsky, J., et al. (2025).

    
    -sheet peptides.[3][8] ChemRxiv. Link
    

Safety Operating Guide

(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, segregation, and disposal protocols for (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid . As a Senior Application Scientist, I emphasize that while this compound is a


-amino acid derivative often used in peptidomimetic synthesis, its structural similarity to biological tyrosine requires strict adherence to "Unknown Toxicity" protocols during disposal.[1]

Chemical Context: This molecule is a regioisomer of O-methyl-tyrosine. Unlike natural


-amino acids, 

-amino acids resist enzymatic degradation.[1] Consequently, disposal via sanitary sewer is strictly prohibited to prevent environmental persistence and biological oxygen demand (BOD) loading.[1]
Property Data / Specification
Chemical Name (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid
Molecular Formula C

H

NO

Physical State Solid (Powder), typically white to off-white
Solubility Soluble in water (pH dependent), DMSO, Methanol
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)
RCRA Status Not specifically P- or U-listed; regulate as Hazardous Chemical Waste

Immediate Safety & Spill Response

Before initiating disposal, ensure the immediate environment is secured.[1][2][3] The amine functionality makes this compound incompatible with strong oxidizers (e.g., concentrated nitric acid, permanganates), posing a risk of exothermic reaction or nitrogen oxide evolution.[1]

Personal Protective Equipment (PPE) Matrix
Zone Requirement Scientific Rationale
Dermal Nitrile Gloves (≥ 0.11 mm)Prevents transdermal absorption. Double-glove if dissolving in DMSO (DMSO enhances skin permeability).
Ocular Chemical Splash GogglesProtects against fine particulate dust which is a mechanical and chemical irritant to the cornea.
Respiratory N95 (Solid) or Fume Hood (Soln)Prevents inhalation of fine particulates that may trigger mucosal inflammation (H335).
Body Lab Coat (Buttoned)Standard barrier protection against particulate accumulation on clothing.
Spill Cleanup Workflow
  • Dry Spill: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet-wipe method.

  • Wet Spill: Absorb with inert material (vermiculite/sand).[4] Do not use bleach immediately on the concentrated amine to avoid chloramine formation; use simple soap/water for initial cleanup.

Waste Characterization & Segregation Logic

Proper disposal requires accurate characterization.[2][3] This compound is a zwitterionic solid . Its disposal path is determined by its state (pure solid vs. solution).

Critical Segregation Rules
  • NO Oxidizers: Never place in waste containers with nitric acid, perchloric acid, or chromic acid.[1]

  • NO Halogens: Unless dissolved in a halogenated solvent (e.g., DCM), keep in the non-halogenated stream to reduce incineration costs.[1]

  • Bio-Safety Level: Unless co-mingled with viral vectors or cell lines, this is Chemical Waste , not Biohazardous Waste.[1]

WasteDecisionTree Start Identify Waste State IsSolid Is it a Solid? Start->IsSolid IsLiquid Is it a Liquid? Start->IsLiquid SolidPath Segregate as SOLID ORGANIC WASTE IsSolid->SolidPath Powder/Crystals SolventCheck Identify Solvent Base IsLiquid->SolventCheck Aqueous Aqueous Buffer/Water SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqPath Collect as AQUEOUS CHEMICAL WASTE (Do Not Drain Dispose) Aqueous->AqPath pH 4-10 HaloCheck Contains Halogens? (DCM, Chloroform) Organic->HaloCheck NonHaloPath Segregate as NON-HALOGENATED SOLVENT WASTE HaloCheck->NonHaloPath No HaloPath Segregate as HALOGENATED SOLVENT WASTE HaloCheck->HaloPath Yes

Figure 1: Waste Stream Segregation Logic. Use this decision tree to determine the correct waste container.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Use this for expired stock, weighing boat residues, or contaminated solid media.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid".

    • Hazard Checkbox: Check "Irritant" and "Toxic" (precautionary).

  • Transfer: Transfer solid carefully to avoid dust. Wipe the exterior of the stock bottle before disposal if it is also being discarded.

  • Storage: Cap tightly. Store in a cool, dry chemical waste cabinet until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for mother liquors or HPLC eluents.

  • Segregation:

    • If solvent is Methanol/Acetonitrile/Ethanol : Use Non-Halogenated waste carboy.

    • If solvent is DCM/Chloroform : Use Halogenated waste carboy.

    • If solvent is Water/Buffer : Use Aqueous waste carboy.

  • Compatibility Check: Ensure the waste carboy does not contain active acyl halides or strong oxidizers that could react with the free amine or carboxylic acid groups.

  • Documentation: Log the approximate concentration (e.g., "< 1%") on the waste tag. This is vital for the incineration facility to manage nitrogen content.

Protocol C: Empty Containers

Regulatory Definition (RCRA 40 CFR 261.7): A container is "empty" if all wastes have been removed using practices commonly employed to remove materials (pouring, pumping).[1]

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Water or Ethanol).

  • Rinsate Disposal: Collect the first three rinses as Hazardous Liquid Waste (Protocol B).

  • Defacing: Cross out the original label using a bold marker. Remove the cap.

  • Final Disposal: Place the dry, uncapped bottle in the laboratory glass trash (or recycling, depending on institutional policy).

Operational Workflow: From Bench to Pickup

The following diagram outlines the lifecycle of the chemical waste from the moment of generation to the handover to Environmental Health & Safety (EHS).

DisposalWorkflow Gen Waste Generation (Synthesis/Analysis) Char Characterize (pH, Solvent, Hazard) Gen->Char Tag Label & Tag (Full Chemical Name) Char->Tag Store Satellite Accumulation (Secondary Containment) Tag->Store Inspect Weekly Inspection (Leaks/Cap Tightness) Store->Inspect Inspect->Store Pass Pickup EHS Pickup (Incineration) Inspect->Pickup Full/Expired

Figure 2: Operational Workflow for Waste Handling. Adherence to the "Satellite Accumulation" step is critical for regulatory compliance.

References

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Container Management (40 CFR 261.7). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Dartmouth College EHS. (2024). Hazardous Waste Disposal Guide: Specific Waste Streams. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) Guide: Handling (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Chemical Identity: (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid Synonyms: O-Methyl-L-tyrosine; 4-Methoxy-L-phenylalanine CAS Number: 82317-83-7

As researchers and drug development professionals, we must treat pharmaceutical intermediates not merely as "irritants" but as bioactive precursors requiring strict containment. While standard Safety Data Sheets (SDS) classify this compound primarily as a Skin/Eye/Respiratory Irritant, the Precautionary Principle dictates that we handle amino acid derivatives with high pharmacological potential as Occupational Exposure Band (OEB) 2 compounds until definitive toxicology proves otherwise.

Core Hazard Statements (GHS):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][4]

Operational Philosophy: Defense in Depth PPE is your last line of defense. It functions only when engineering controls (fume hoods) and administrative controls (SOPs) fail. The protocol below is designed to create a self-validating safety system that protects both the operator and the integrity of the sample.

The Hierarchy of Controls (Visualized)

To understand where PPE fits into your safety strategy, review the following logic flow. PPE is critical but relies on the success of upstream controls.

HierarchyOfControls cluster_0 Operator Action Required Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with safer alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, HEPA Filter) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin PPE PPE (Gloves, Respirator, Goggles) Admin->PPE Least Effective (Last Resort)

Figure 1: The Hierarchy of Controls. Note that PPE requires active operator compliance to function effectively.

PPE Specifications Matrix

The following table synthesizes regulatory requirements with practical laboratory experience for handling fine powders.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Respiratory N95 (Minimum) or P100 (Preferred) Why: Fine amino acid powders can aerosolize during weighing. Spec: NIOSH-approved N95 filtering facepiece. For quantities >10g or outside a hood, upgrade to a half-face respirator with P100 cartridges.
Hand (Primary) Nitrile Gloves (4-6 mil) Why: Nitrile offers superior chemical resistance to organic solids compared to latex. Spec: Examination grade, powder-free.
Hand (Secondary) Long-cuff Nitrile Why: "Double-gloving" creates a barrier against pinholes and allows the outer glove to be stripped if contaminated without exposing skin.
Eye/Face Chemical Safety Goggles Why: Safety glasses allow powder to drift around the lenses. Goggles provide a seal against airborne particulates (H319).
Body Lab Coat (Tyvek/Cotton) Why: Cotton is standard, but disposable Tyvek sleeves are recommended for weighing to prevent powder accumulation on cuffs.

Operational Protocol: Donning & Handling

Objective: Prevent exposure to the operator and cross-contamination of the laboratory environment.

Phase 1: Pre-Operational Checks
  • Verify Engineering Controls: Ensure the Chemical Fume Hood or Biological Safety Cabinet (Class II) is operating at a face velocity of 80–100 fpm .

  • Static Control: Place an ionizing fan or anti-static gun inside the hood. Amino acid derivatives are often static-prone; static discharge can disperse the powder, rendering PPE useless.

Phase 2: The Donning Sequence (Step-by-Step)

Correct donning order minimizes the risk of contaminating clean PPE.

  • Wash Hands: Thoroughly with soap and water.[1][3][4] Dry completely.

  • Don Lab Coat: Button fully to the neck.

  • Don Respiratory Protection: Fit the N95/P100 mask. Perform a User Seal Check (positive/negative pressure check) to ensure no leakage.

  • Don Eye Protection: Place goggles over eyes (and prescription glasses if applicable).

  • Don Inner Gloves: Standard nitrile gloves. Tuck under lab coat cuffs.

  • Don Outer Gloves: Long-cuff nitrile gloves. Pull over the lab coat cuffs to create a sealed system.

Phase 3: Handling & Weighing
  • Transfer: Move the container into the fume hood before opening.

  • Open: Open the container slowly to avoid a pressure differential puff.

  • Weigh: Use a spatula. Do not pour. If spillage occurs on the balance, wipe immediately with a wet Kimwipe (solvent appropriate to solubility, e.g., Methanol/Water) while wearing double gloves.

  • Close: Seal the container tightly before removing it from the hood.

Doffing & Disposal Workflow (Visualized)

The highest risk of exposure occurs during "doffing" (removing PPE), where contaminated outer surfaces can touch skin. Follow this strict logic flow.

DoffingProtocol Start Work Complete (Container Sealed) OuterGloves 1. Remove Outer Gloves (Inside-Out Technique) Start->OuterGloves Inspect Inspect Inner Gloves (Visible Contamination?) OuterGloves->Inspect WashGloves Wash Inner Gloves (Soap/Water) Inspect->WashGloves Yes RemoveGoggles 2. Remove Goggles (Handle by Strap) Inspect->RemoveGoggles No WashGloves->RemoveGoggles RemoveCoat 3. Remove Lab Coat (Roll Inside-Out) RemoveGoggles->RemoveCoat RemoveMask 4. Remove Respirator (Do not touch front) RemoveCoat->RemoveMask WashHands 5. Wash Hands (20 Seconds) RemoveMask->WashHands

Figure 2: Safe Doffing Protocol. The "Inside-Out" technique is critical to trap contaminants inside the discarded PPE.

Emergency Response & Waste Disposal

Accidental Spills (Powder)
  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to blow the powder.

  • Wet Wipe: Cover the spill with a paper towel dampened with water or ethanol to prevent aerosolization.

  • Collect: Wipe up the solid material.

  • Disposal: Place all spill debris into a Hazardous Solid Waste container. Label as "Contains O-Methyl-L-tyrosine - Irritant."

Exposure First Aid[3][5]
  • Eye Contact: Rinse immediately with an eyewash station for 15 minutes . Hold eyelids open.

  • Skin Contact: Remove contaminated clothing.[5][6] Wash skin with soap and water.[1][3][4][7][8]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Waste Management
  • Solid Waste: Dispose of gloves, weighing boats, and contaminated paper towels in the Solid Chemical Waste stream.

  • Liquid Waste: If dissolved, dispose in Organic Solvent Waste (halogenated or non-halogenated depending on the solvent used).

References

  • PubChem. (n.d.). Compound Summary: O-Methyl-L-tyrosine (CAS 6230-11-1 / 82317-83-7). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

Sources

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